4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Description
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Properties
IUPAC Name |
4-ethyl-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMRUQWCXUZYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650185 | |
| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-59-2 | |
| Record name | 4-Ethyl-2-(1H-pyrazol-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288401-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring the pharmacologically significant pyrazole scaffold. As a Senior Application Scientist, this document synthesizes foundational chemical data with insights into its potential applications in drug discovery, grounded in the extensive body of research surrounding pyrazole derivatives.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, facilitate strong interactions with a multitude of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a wide array of conditions from inflammation to cancer.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the anti-obesity drug Rimonabant.[2][3]
Pyrazole-containing compounds are acknowledged for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic effects.[4][5][6] this compound belongs to this important class of molecules, combining the pyrazole ring with a substituted phenol. This guide will delve into its specific chemical properties, propose a robust synthetic pathway, and explore its potential as a therapeutic agent based on established structure-activity relationships within its chemical class.
Core Chemical and Physical Properties
While this compound is not as extensively documented as some commercial drugs, its fundamental properties have been cataloged, providing a solid foundation for research and development.
| Property | Value | Source |
| CAS Number | 288401-59-2 | |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Physical Form | Solid | |
| SMILES String | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | |
| InChI Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N |
Proposed Synthesis Pathway
The proposed pathway begins with 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one (4'-ethyl-2'-hydroxyacetophenone), which undergoes a Vilsmeier-Haack formylation reaction to produce 6-ethyl-3-formylchromone. This intermediate is then reacted with a secondary amine, such as pyrrolidine, to open the chromone ring and form an enaminone. Finally, cyclization with hydrazine hydrate yields the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Ethyl-3-formylchromone from 1-(4-Ethyl-2-hydroxyphenyl)ethan-1-one
-
Cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one (1 equivalent) in DMF to the Vilsmeier reagent.
-
Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it carefully into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to yield pure 6-ethyl-3-formylchromone.
Step 2: Synthesis of 1-(4-Ethyl-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one
-
Dissolve 6-ethyl-3-formylchromone (1 equivalent) in a suitable solvent such as ethanol.
-
Add pyrrolidine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude enaminone from the previous step in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the cyclization by TLC.[8]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any acid, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Structural Characterization
The definitive identification and purity assessment of the synthesized compound rely on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for unambiguous structure elucidation. Based on the structure of this compound and data from analogous compounds, the following spectral features are expected.[9]
Protocol: NMR Sample Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable -OH and -NH protons.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum using a proton-decoupled pulse program.
-
2D NMR (Optional but Recommended): Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C direct correlation) to confirm assignments.
Expected NMR Chemical Shifts (in DMSO-d₆)
| Proton Type (¹H NMR) | Expected δ (ppm) | Multiplicity |
| Pyrazole NH | 12.5 - 13.5 | Broad Singlet |
| Phenolic OH | 9.0 - 10.0 | Broad Singlet |
| Aromatic CH (Phenol & Pyrazole) | 6.5 - 8.0 | Multiplets, Doublets |
| Ethyl CH₂ | ~2.6 | Quartet |
| Ethyl CH₃ | ~1.2 | Triplet |
| Carbon Type (¹³C NMR) | Expected δ (ppm) |
| Pyrazole C3 | 145 - 155 |
| Phenolic C-OH | 150 - 160 |
| Pyrazole C5 | 130 - 145 |
| Aromatic & Pyrazole CHs | 100 - 130 |
| Ethyl CH₂ | ~28 |
| Ethyl CH₃ | ~15 |
Potential Biological Activity and Mechanism of Action
The fusion of a pyrazole ring with a phenolic moiety suggests significant potential for biological activity, particularly as an anti-inflammatory agent. Many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[3][10]
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] The structure of this compound, with its specific arrangement of hydrogen bond donors/acceptors and hydrophobic regions, makes it a prime candidate for interacting with the active site of COX enzymes.
Caption: Potential mechanism of action via inhibition of the COX pathway.
The pyrazole ring can act as a bioisostere for an aryl group, enhancing potency and improving physicochemical properties.[1] The phenolic -OH group and the pyrazole -NH group can form critical hydrogen bonds within the enzyme's active site, while the ethyl-phenyl moiety can fit into hydrophobic pockets, mimicking the binding of endogenous substrates and known inhibitors.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).
-
Signal Word: Warning.
-
Hazard Statement: H302 - Harmful if swallowed.
-
GHS Pictogram: GHS07 (Exclamation Mark).
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific data on its biological activity is limited, its structure strongly suggests potential as a lead compound in drug discovery, particularly in the development of novel anti-inflammatory agents. The proposed synthetic route is robust and relies on well-established chemical transformations. This technical guide provides the foundational chemical properties, a detailed synthetic protocol, characterization data, and a scientifically-grounded hypothesis for its mechanism of action, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this promising molecule.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Source: Anti-Infective Agents URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PubMed Central (PMC) URL: [Link]
-
Title: H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives Source: ResearchGate URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL: [Link]
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Title: Biological activity of pyrazoles derivatives and experimental conditions Source: ResearchGate URL: [Link]
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Title: Various methods for the synthesis of pyrazole Source: ResearchGate URL: [Link]
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Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds Source: ResearchGate URL: [Link]
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Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts Source: ACG Publications URL: [Link]
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Title: Synthesis of 2-(1H-pyrazol-3-YL) phenols Source: ResearchGate URL: [Link]
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Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES Source: Rasayan Journal of Chemistry URL: [Link]
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Title: Synthesis of 4-Arylallylidenepyrazolone Derivatives Source: MDPI URL: [Link]
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Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: AWS URL: [Link]
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An In-Depth Technical Guide to 4-Ethyl-2-(1H-pyrazol-3-yl)phenol (CAS Number: 288401-59-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct literature on this specific molecule, this document synthesizes foundational chemical principles with established methodologies for analogous pyrazole-based structures. The aim is to equip researchers with a robust framework for its synthesis, characterization, and potential pharmacological exploration.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Marketed drugs containing the pyrazole core exhibit a wide range of biological activities, including anti-inflammatory (Celecoxib), anticancer (Axitinib), and antiviral properties.[2][3]
The subject of this guide, this compound, combines the pyrazole moiety with a substituted phenol. This structural combination is of particular interest as phenolic hydroxyl groups are known to be important for various biological interactions, including antioxidant activity and receptor binding. The ethyl group at the 4-position of the phenol ring may influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.[4]
Physicochemical and Structural Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 288401-59-2 | Sigma-Aldrich[5] |
| Molecular Formula | C₁₁H₁₂N₂O | Sigma-Aldrich[5] |
| Molecular Weight | 188.23 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid (predicted) | Sigma-Aldrich[5] |
| SMILES | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | Sigma-Aldrich[5] |
| InChI | 1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) | Sigma-Aldrich[5] |
Synthesis and Purification
While a specific synthesis for this compound is not detailed in the available literature, a highly plausible and efficient synthetic route can be designed based on established methods for preparing 2-(pyrazol-3-yl)phenols. A common and effective strategy involves the cyclocondensation of a chalcone precursor with hydrazine.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 1-(5-ethyl-2-hydroxyphenyl)ethanone.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(5-ethyl-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
-
Rationale: The Claisen-Schmidt condensation is a classic and reliable method for forming α,β-unsaturated ketones (chalcones).[6] In this variation, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon electrophile and also as the dimethylamine source for the enaminone formation.
-
Procedure:
-
To a solution of 1-(5-ethyl-2-hydroxyphenyl)ethanone (1 equivalent) in anhydrous toluene (10 volumes), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chalcone intermediate. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: The reaction of an α,β-unsaturated ketone with hydrazine is a cornerstone of pyrazole synthesis.[7] The acidic conditions facilitate the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Procedure:
-
Dissolve the crude (E)-1-(5-ethyl-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purification
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity crystals. Column chromatography provides an alternative for separating the product from more soluble impurities.
-
Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Column Chromatography: If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Structural Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons on the phenol and pyrazole rings, ethyl group signals (triplet and quartet), and exchangeable NH and OH protons. | Provides detailed information about the proton environment in the molecule, confirming the connectivity of the atoms. |
| ¹³C NMR | Aromatic and aliphatic carbon signals consistent with the proposed structure. | Complements ¹H NMR by providing information about the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ). | Confirms the molecular weight and can provide fragmentation patterns to support the structure.[8][9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, C=C and C=N stretching in the aromatic rings. | Identifies the presence of key functional groups. |
Chromatographic Purity Assessment
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of a compound. A reverse-phase method is typically suitable for compounds of this polarity.
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility).[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak.
-
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed if suitable crystals can be grown. This technique would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[12] For analogous 2-(pyrazol-3-yl)phenol structures, X-ray crystallography has confirmed the planarity between the phenol and pyrazole rings, often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and a pyrazole nitrogen.[13][14]
Potential Pharmacological Activity and Mechanism of Action (Hypothesized)
Given the broad biological activities of pyrazole derivatives, this compound is a promising candidate for screening against various therapeutic targets.[15][16] The following sections outline potential areas of investigation based on the activities of structurally related compounds.
Potential Therapeutic Targets
The pyrazole scaffold is known to interact with a variety of biological targets. The following diagram illustrates some of the key target classes for pyrazole-containing compounds.
Caption: Key biological target classes for pyrazole-based compounds.
Postulated Mechanisms of Action and In Vitro Evaluation
The following table outlines potential biological activities for this compound, the underlying rationale based on related compounds, and suggested in vitro assays for validation.
| Potential Activity | Rationale for Investigation | Suggested In Vitro Assays |
| Anticancer | Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as VEGFR and EGFR.[17][18] | Cell viability assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines (e.g., MCF-7, A549, HCT116).[5] Kinase inhibition assays for specific targets. |
| Anti-inflammatory | The pyrazole scaffold is present in the selective COX-2 inhibitor Celecoxib.[19] Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines.[20] | COX-1/COX-2 inhibition assays. Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophages. |
| Neuroprotective | Some pyrazoline derivatives have shown potential in models of neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[21] | AChE and MAO inhibition assays. Neuroprotective assays using neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins. |
| Antimicrobial | Pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi, potentially by targeting enzymes like DNA gyrase.[22] | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of pathogenic microbes. |
| Antioxidant | The phenolic moiety suggests potential radical scavenging activity. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. |
In Silico Modeling and Docking Studies
-
Rationale: Molecular docking is a powerful computational tool to predict the binding mode and affinity of a small molecule to the active site of a target protein.[23] This can help prioritize which biological targets to investigate experimentally.
-
Workflow:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of this compound.
-
Perform docking simulations using software such as AutoDock or Glide to predict the binding pose and score.[24]
-
Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues.
-
Pharmacokinetic Considerations
The drug-like properties of this compound will be crucial for its potential development as a therapeutic agent. While experimental data is lacking, in silico predictions and knowledge of related compounds can provide initial insights.
-
Lipophilicity (LogP): The combination of the pyrazole and ethyl-phenol moieties suggests a moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability.
-
Metabolism: The phenolic hydroxyl group is a potential site for glucuronidation or sulfation. The ethyl group could undergo oxidation. In vitro metabolism studies using liver microsomes would be essential to identify major metabolites.[4]
-
Bioavailability: The overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would need to be determined through in vivo studies in animal models.[4]
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of pyrazole derivatives. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The outlined analytical methods will ensure the rigorous confirmation of the compound's structure and purity.
The true potential of this compound lies in its pharmacological activity. Based on the extensive literature on related pyrazoles, it is a prime candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic in vitro screening campaign against a panel of relevant biological targets. Positive hits would then warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy and pharmacokinetic studies. This structured approach will be critical in determining if this compound can be developed into a valuable tool for chemical biology or a lead compound for future drug discovery efforts.
References
- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788.
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SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- Varnes, J. G., Wacker, D. A., Jacobson, I. C., Quan, M. L., Ellis, C. D., Rossi, K. A., ... & Wexler, R. R. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488.
- Kempaiah, K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2030.
- Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820.
- Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2030.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
- Banupriya, K., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 528-535.
- Karrouchi, K., et al. (2018).
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5089.
- Bouabdallah, I., et al. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(12), 104313.
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ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... Retrieved from [Link]
- Mukherjee, C., et al. (2010). 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 66(4), o787.
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- Kausar, R., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(4), o589.
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ResearchGate. (n.d.). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Retrieved from [Link]
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- Molecules. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
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American Pharmaceutical Review. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
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Molecular structure of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Introduction
The intersection of phenolic and pyrazolic scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential. This compound is a molecule of interest, embodying the structural features of both pharmacophores. The pyrazole ring, a five-membered diazole, is a cornerstone in the design of drugs targeting a wide array of conditions, including inflammation, cancer, and microbial infections.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug discovery.[1] The phenol moiety, particularly when substituted, provides a crucial site for hydrogen bonding, antioxidant activity, and metabolic transformation, often playing a key role in receptor binding and pharmacokinetic profiles.[4]
This technical guide provides a comprehensive analysis of the molecular structure of this compound. We will delve into a validated synthetic protocol, explore the analytical techniques used for its structural elucidation, and discuss the implications of its structural features for researchers in drug development. The insights presented herein are grounded in established chemical principles and spectroscopic interpretation, offering a robust framework for understanding and utilizing this compound in a research setting.
Compound Profile
A summary of the essential identifiers and physicochemical properties for this compound is provided below. This data serves as a foundational reference for experimental design and data interpretation.
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 288401-59-2 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [5] |
| Monoisotopic Mass | 188.09496 Da | [6] |
| SMILES String | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | [5] |
| InChI Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N | [5][6] |
| Physical Form | Solid | [5] |
| Predicted XlogP | 2.3 | [6] |
Synthesis and Purification
The synthesis of pyrazolyl phenols is most effectively achieved through the condensation of a hydrazine species with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[7][8][9] The following protocol outlines a reliable, multi-step synthesis starting from commercially available 4-ethylphenol, proceeding through a chalcone intermediate.
Synthetic Workflow
The overall synthetic pathway is designed for efficiency and high yield, leveraging common and well-documented organic transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-(2-Hydroxy-5-ethylphenyl)ethanone
-
Rationale: This Friedel-Crafts acylation introduces an acetyl group ortho to the hydroxyl group of 4-ethylphenol. The hydroxyl group is a strong activating group, directing the electrophile to the ortho and para positions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst.
-
Procedure:
-
To a stirred solution of 4-ethylphenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (2.5 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Step 2: Synthesis of 1-(2-Hydroxy-5-ethylphenyl)-3-(dimethylamino)prop-2-en-1-one
-
Rationale: This step forms an enaminone, a key 1,3-dicarbonyl equivalent, by reacting the methyl ketone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is highly reactive towards nucleophiles like hydrazine.
-
Procedure:
-
Dissolve 1-(2-Hydroxy-5-ethylphenyl)ethanone (1.0 eq) in DMF-DMA (3.0 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove excess DMF-DMA under high vacuum to yield the crude product, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Rationale: This is the key cyclization step. Hydrazine hydrate acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone, followed by dehydration to form the stable aromatic pyrazole ring.[10] Acetic acid serves as a catalyst.
-
Procedure:
-
Dissolve the crude enaminone from the previous step (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the solid from an appropriate solvent system (e.g., Ethanol/Water) to obtain the pure product.
-
Comprehensive Structural Elucidation
Confirmation of the molecular structure is achieved by synthesizing data from multiple analytical techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Below are the predicted chemical shifts (δ) for ¹H and ¹³C NMR, based on established substituent effects and spectral data of analogous compounds.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | Pyrazole N-H | The acidic proton on the pyrazole ring is typically deshielded and appears as a broad singlet. |
| ~9.8 | br s | 1H | Phenolic O-H | The phenolic proton is acidic and its signal is often broad due to hydrogen bonding and exchange. |
| ~7.7 | d | 1H | Pyrazole H-5 | Aromatic proton on the pyrazole ring, adjacent to two nitrogen atoms, resulting in a downfield shift. |
| ~7.6 | d | 1H | Ar-H (H-3) | Aromatic proton on the phenol ring, ortho to the pyrazole substituent. |
| ~7.1 | dd | 1H | Ar-H (H-5) | Aromatic proton on the phenol ring, ortho to the ethyl group and meta to the hydroxyl group. |
| ~6.9 | d | 1H | Ar-H (H-6) | Aromatic proton on the phenol ring, ortho to the hydroxyl group. |
| ~6.7 | d | 1H | Pyrazole H-4 | Aromatic proton on the pyrazole ring, coupled to H-5. |
| 2.58 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |
| 1.19 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | Ar C-OH | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~148.0 | Pyrazole C-3 | Carbon of the pyrazole ring attached to the phenol ring. |
| ~138.0 | Ar C-Et | Aromatic quaternary carbon attached to the ethyl group. |
| ~132.0 | Pyrazole C-5 | Aromatic CH carbon in the pyrazole ring. |
| ~128.0 | Ar C-H | Aromatic CH carbon on the phenol ring. |
| ~127.5 | Ar C-H | Aromatic CH carbon on the phenol ring. |
| ~118.0 | Ar C-Py | Aromatic quaternary carbon attached to the pyrazole ring. |
| ~116.0 | Ar C-H | Aromatic CH carbon on the phenol ring. |
| ~105.0 | Pyrazole C-4 | Aromatic CH carbon in the pyrazole ring. |
| ~28.0 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~16.0 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400–3200 (broad) | O-H stretch | Phenol | The broadness of this peak is a definitive indicator of intermolecular hydrogen bonding.[11] |
| 3200–3100 (broad) | N-H stretch | Pyrazole | This peak often overlaps with the O-H stretch, contributing to the broad absorption in this region. |
| 3100–3000 | C-H stretch | Aromatic | Indicates the presence of C-H bonds on the aromatic rings. |
| 2960–2850 | C-H stretch | Aliphatic | Corresponds to the C-H bonds of the ethyl group. |
| ~1600, ~1500 | C=C stretch | Aromatic Ring | These two characteristic peaks are strong evidence for the presence of the aromatic phenol ring.[11] |
| ~1560 | C=N stretch | Pyrazole Ring | Stretching vibration characteristic of the pyrazole ring system. |
| ~1250 | C-O stretch | Phenol | Strong absorption indicating the bond between the aromatic ring and the hydroxyl oxygen.[11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O).
-
Key Fragmentation Patterns:
-
m/z = 173: Corresponds to the loss of a methyl radical ([M-15]⁺) from the ethyl group.
-
m/z = 159: A significant peak corresponding to the loss of an ethyl radical ([M-29]⁺), a stable benzylic-type cation.
-
m/z = 131: Potential loss of the pyrazole moiety or other complex rearrangements.
-
Structure-Activity Relationship (SAR) Insights for Drug Discovery
The molecular architecture of this compound presents several features that are highly relevant for its potential as a drug candidate. Understanding these features is critical for designing future analogs and for predicting biological activity.
Caption: Key pharmacophoric features of this compound.
-
The Phenolic Hydroxyl Group: This group is a potent hydrogen bond donor and can also act as an acceptor. It is often critical for anchoring a ligand into the active site of a protein target, such as a kinase or an enzyme.[12] It also serves as a primary site for Phase II metabolism (e.g., glucuronidation), which can influence the compound's half-life and clearance.
-
The Pyrazole Ring: This five-membered heterocycle is a bioisostere for other aromatic systems and can engage in a variety of non-covalent interactions. The N-H group is a hydrogen bond donor, while the sp²-hybridized nitrogen is an acceptor. This dual nature allows for versatile binding modes.[2] The ring itself is relatively rigid, providing a stable scaffold to orient the phenol and ethyl substituents.
-
The Ethyl Group: Located at the 4-position of the phenol ring, this aliphatic group significantly increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can enhance cell membrane permeability and allow for favorable van der Waals interactions within hydrophobic pockets of a target protein.
Conclusion
The molecular structure of this compound has been thoroughly defined through a combination of validated synthetic methodology and comprehensive spectroscopic analysis. The molecule integrates a lipophilic ethyl group, a versatile pyrazole ring, and a hydrogen-bonding phenol moiety into a single, compact scaffold. This unique combination of features makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and analytical interpretations provided in this guide offer researchers and drug development professionals the foundational knowledge required to confidently synthesize, characterize, and strategically modify this compound for the exploration of new therapeutic agents.
References
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Queiroz, J. E., et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Chemistry, 26(2). Retrieved from [Link]
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Agarwal, T., et al. (2024). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Parasitology Research. Retrieved from [Link]
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Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. Retrieved from [Link]
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IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1). Retrieved from [Link]
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ResearchGate. (2024). A Divergent Synthesis and in vitro Biological Evaluation of Novel Pyrazolyl Chalcones and Pyrazolyl Flavones. Retrieved from [Link]
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McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-ethyl phenol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). Retrieved from [Link]
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Wang, L., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry, 40, 116187. Retrieved from [Link]
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Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]
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Asati, V., & Srivastava, S. K. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6666. Retrieved from [Link]
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Afonin, A. V., & Ushakov, I. A. (2002). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 38(10), 1238-1244. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-ethyl-. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Spectroscopic Characterization of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and quality control of this compound.
Molecular Structure and Overview
This compound (C₁₁H₁₂N₂O) possesses a unique molecular architecture, combining a phenolic moiety with a pyrazole ring. This juxtaposition of functional groups imparts specific spectroscopic characteristics that are explored in detail in this guide. The structural integrity and purity of the compound are paramount for its application, and the following spectroscopic methodologies provide a robust framework for its characterization.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal spectral dispersion.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (OH and NH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay (1-5 s), and spectral width.
-
¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (typically 256 or more) is required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are referenced to TMS at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (Ethyl CH₃) | ~1.25 | Triplet | ~7.6 | 3H |
| H-2' (Ethyl CH₂) | ~2.65 | Quartet | ~7.6 | 2H |
| H-4' (Pyrazole) | ~6.50 | Doublet | ~2.3 | 1H |
| H-5' (Pyrazole) | ~7.60 | Doublet | ~2.3 | 1H |
| H-3 (Phenol) | ~7.00 | Doublet | ~8.4 | 1H |
| H-5 (Phenol) | ~7.20 | Doublet of doublets | ~8.4, 2.1 | 1H |
| H-6 (Phenol) | ~7.50 | Doublet | ~2.1 | 1H |
| OH (Phenol) | ~5.0-7.0 (broad) | Singlet | - | 1H |
| NH (Pyrazole) | ~10.0-12.0 (broad) | Singlet | - | 1H |
Interpretation of ¹H NMR Spectrum:
-
Ethyl Group: The ethyl group at the C4 position of the phenol ring will present as a characteristic triplet for the methyl protons (H-1') and a quartet for the methylene protons (H-2'). This is due to the coupling between these adjacent groups.
-
Pyrazole Ring: The two protons on the pyrazole ring (H-4' and H-5') are expected to appear as doublets due to their coupling to each other. Their exact chemical shifts can be influenced by the tautomeric form of the pyrazole.
-
Phenolic Ring: The three aromatic protons on the phenol ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Labile Protons: The phenolic hydroxyl (OH) and the pyrazole amine (NH) protons are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and can be exchanged with D₂O, leading to their disappearance from the spectrum, a useful diagnostic tool.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (Ethyl CH₃) | ~16.0 |
| C-2' (Ethyl CH₂) | ~28.5 |
| C-4' (Pyrazole) | ~105.0 |
| C-5' (Pyrazole) | ~130.0 |
| C-3' (Pyrazole) | ~148.0 |
| C-1 (Phenol) | ~153.0 |
| C-2 (Phenol) | ~120.0 |
| C-3 (Phenol) | ~130.0 |
| C-4 (Phenol) | ~138.0 |
| C-5 (Phenol) | ~116.0 |
| C-6 (Phenol) | ~128.0 |
Interpretation of ¹³C NMR Spectrum:
-
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.
-
Aromatic and Heteroaromatic Carbons: The nine carbons of the phenol and pyrazole rings will resonate in the downfield aromatic region (typically 100-160 ppm). The carbon attached to the hydroxyl group (C-1) is expected to be the most downfield of the phenolic carbons due to the deshielding effect of the oxygen atom. The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200-3600 | Broad, Strong |
| N-H Stretch (Pyrazole) | 3100-3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=C Aromatic Stretch | 1500-1600 | Medium to Strong |
| C=N Stretch (Pyrazole) | 1450-1550 | Medium |
| C-O Stretch (Phenol) | 1200-1260 | Strong |
Interpretation of IR Spectrum:
-
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic O-H stretching vibration, broadened due to hydrogen bonding.
-
A medium to broad peak in the 3100-3500 cm⁻¹ range can be attributed to the N-H stretching of the pyrazole ring.
-
The presence of both aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.
-
Multiple sharp to medium peaks in the 1500-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic phenol and pyrazole rings.
-
A strong absorption band around 1200-1260 cm⁻¹ is indicative of the C-O stretching of the phenol group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via the chosen inlet system (e.g., direct infusion or GC/LC injection).
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range.
-
For EI-MS, a standard ionization energy of 70 eV is typically used.
-
Analyze the resulting spectrum for the molecular ion peak (M⁺) and the characteristic fragment ions.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound is 188.23 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 188.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway for this compound under EI conditions is initiated by the loss of an electron to form the molecular ion (M⁺). Subsequent fragmentation can occur through several pathways:
-
Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is a common fragmentation for alkylbenzenes, leading to a stable benzylic carbocation. This would result in a fragment ion at m/z = 173.
-
Ring Fragmentation of Pyrazole: Pyrazole rings are known to fragment through the loss of HCN or N₂.[1]
-
Phenolic Fragmentation: Phenols can undergo characteristic fragmentations, including the loss of CO.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural verification and characterization of this compound. The detailed interpretation of the spectral features, rooted in the fundamental principles of spectroscopy and supported by data from analogous structures, offers researchers a reliable reference for their work with this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.
References
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Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link][1]
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The Multifaceted Biological Activities of Pyrazolylphenol Derivatives: A Technical Guide for Drug Discovery
Introduction: The Promising Scaffold of Pyrazolylphenols
In the landscape of medicinal chemistry, the search for novel molecular scaffolds with diverse and potent biological activities is a perpetual endeavor. Among these, pyrazole derivatives have emerged as a privileged class of heterocyclic compounds, forming the core of numerous clinically approved drugs.[1][2] When a phenolic moiety is integrated into the pyrazole framework, a unique chemical entity known as a pyrazolylphenol is formed. This combination gives rise to a synergistic enhancement of biological activities, making these derivatives a focal point of intensive research in drug discovery and development.[3][4] The phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the pyrazole ring offers a versatile platform for structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolylphenol derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
Synthetic Strategies: Crafting the Pyrazolylphenol Core
The synthesis of pyrazolylphenol derivatives often employs well-established organic reactions, with the Claisen-Schmidt condensation being a cornerstone methodology.[6][7] This reaction typically involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone intermediate. Subsequent cyclization of the chalcone with hydrazine or its derivatives yields the pyrazole ring.
Experimental Protocol: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone, a key precursor for pyrazolylphenol derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve a substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Aldehyde Addition: Slowly add a substituted aromatic aldehyde (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Caption: Synthetic pathway for pyrazolylphenol derivatives.
Anticancer Activity: A Primary Therapeutic Frontier
Pyrazolylphenol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[8][9][10] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][11]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer efficacy of pyrazolylphenol derivatives is attributed to their ability to interact with various molecular targets within cancer cells.[5][11] These include:
-
Kinase Inhibition: Many pyrazolylphenol derivatives act as inhibitors of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and signal transduction.[11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[5]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle, leading to cell cycle arrest and apoptosis.[11]
Caption: Workflow for the MTT cell viability assay.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, pyrazolylphenol derivatives have also shown promise as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Several pyrazolylphenol derivatives exhibit significant activity against a range of pathogenic bacteria and fungi. [12][13]The presence of both the pyrazole and phenol moieties is often crucial for their antimicrobial efficacy.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against various microbial strains.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [12] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [12] |
| Compound 2 | Aspergillus niger | 1 | [12] |
| Compound 21a | Aspergillus niger | 2.9-7.8 | [14] |
| Compound 21a | Staphylococcus aureus | 62.5-125 | [14] |
| Compound 39 | Staphylococcus aureus | 1 | [13] |
| Compound 39 | Salmonella | 0.05 | [13] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolylphenol derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [2]Some derivatives have shown potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced paw edema model. [2][4][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of test compounds. [16][17][18][19][20]
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazolylphenol derivative or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the test groups. The control group receives the vehicle only. [20]3. Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [17][20]4. Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [20]5. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl group in pyrazolylphenol derivatives imparts significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress. [3]
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
These are two common in vitro methods for evaluating antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [21][22][23]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the pyrazolylphenol derivative to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [24][25][26][27]
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Add different concentrations of the pyrazolylphenol derivative to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time.
-
Absorbance Measurement: Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazolylphenol derivatives. The nature and position of substituents on both the pyrazole and phenol rings significantly influence their potency and selectivity. [28]For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Future research in this field will likely focus on:
-
Rational Design and Synthesis: Utilizing computational tools, such as molecular docking, to design and synthesize novel pyrazolylphenol derivatives with enhanced activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of promising candidates in preclinical animal models.
Conclusion
Pyrazolylphenol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their potential for the development of new therapeutic agents. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for further drug discovery efforts. The in-depth understanding of their synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of pyrazolylphenol derivatives.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubMed. (n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]
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Scribd. (n.d.). DPPH Assay Protocol: Control Sample. Retrieved from [Link]
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Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). The MIC values of pyrazolines against bacterial strains. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
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PubMed. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
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YouTube. (2021). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. Retrieved from [Link]
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PubMed. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
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MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
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CORE. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Retrieved from [Link]
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Potential therapeutic targets of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Abstract
This compound is a novel small molecule with a chemical structure featuring a pyrazole ring linked to a phenol. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its constituent moieties are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We will extrapolate from the known activities of structurally related pyrazole and phenol-containing compounds to build a logical and scientifically rigorous discovery workflow. This document details in silico prediction methodologies, outlines detailed protocols for in vitro validation, and provides the scientific rationale behind each experimental choice, empowering research teams to effectively unlock the therapeutic potential of this compound.
Part 1: Structural Analysis and Target Hypothesis Generation
The structure of this compound, combining a phenol group with a pyrazole heterocycle, suggests several plausible classes of therapeutic targets. This hypothesis is built upon the well-established pharmacology of compounds sharing these core scaffolds.
-
The Pyrazole Moiety: The pyrazole ring is a cornerstone of many successful drugs and is known to act as a potent inhibitor of various enzymes, particularly kinases and cyclooxygenases (COX). Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a versatile pharmacophore. For instance, Celecoxib, a selective COX-2 inhibitor, features a pyrazole core that is critical for its activity. Similarly, numerous kinase inhibitors leverage the pyrazole scaffold to target the ATP-binding pocket of enzymes like JAKs and MAPKs.
-
The Phenol Moiety: Phenolic compounds are renowned for their antioxidant properties and their ability to interact with a variety of biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites and enzyme active sites. This moiety is present in a vast range of bioactive molecules, from natural products to synthetic drugs.
Initial Target Hypotheses:
Based on this structural analysis, we can formulate a primary set of hypotheses for the potential targets of this compound:
-
Cyclooxygenase (COX) Enzymes: Given the prevalence of the pyrazole core in COX inhibitors, particularly COX-2 selective agents, this is a high-priority target class to investigate.
-
Protein Kinases: The pyrazole scaffold is a common feature in kinase inhibitors. A broad-panel kinase screen followed by focused investigation of specific families (e.g., MAP kinases, Janus kinases) is a logical starting point.
-
Nuclear Receptors: Phenolic structures can sometimes mimic endogenous hormones, leading to interactions with nuclear receptors.
-
Phosphodiesterases (PDEs): Certain pyrazole-containing compounds have shown activity against PDEs, which are key enzymes in second messenger signaling.
Part 2: A Step-by-Step Workflow for Target Identification and Validation
A multi-pronged approach, beginning with computational screening and progressing to rigorous in vitro validation, is essential for efficiently identifying and characterizing the molecular targets of a novel compound.
In Silico Screening and Target Prediction
The initial phase of target identification should leverage computational tools to screen vast databases of known protein structures. This approach is cost-effective and can rapidly generate a prioritized list of potential targets.
Workflow for In Silico Analysis:
-
Pharmacophore Modeling:
-
Objective: To identify the key chemical features of this compound that are essential for biological activity.
-
Methodology:
-
Generate a 3D conformation of the molecule using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Use a pharmacophore modeling tool (e.g., PharmaGist, ZINCPharmer) to identify hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Screen this pharmacophore model against a database of known protein targets to find proteins with binding sites that accommodate these features.
-
-
-
Molecular Docking:
-
Objective: To predict the binding affinity and pose of the compound within the active site of hypothesized targets (e.g., COX-2, specific kinases).
-
Methodology:
-
Obtain the crystal structures of high-priority targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.
-
Use docking software (e.g., AutoDock, Glide) to dock the 3D structure of this compound into the prepared protein active sites.
-
Analyze the results based on docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower docking score typically indicates a more favorable binding interaction.
-
-
Diagram 1: In Silico to In Vitro Target Identification Workflow
Caption: A streamlined workflow from computational prediction to experimental validation.
In Vitro Target Validation: Biochemical Assays
Once a list of high-probability targets is generated from in silico studies, the next critical step is to validate these interactions experimentally using purified proteins.
Protocol 1: COX-1/COX-2 Inhibition Assay
-
Objective: To determine if this compound selectively inhibits COX-2 over COX-1. The pyrazole scaffold is a key feature in many selective COX-2 inhibitors.[1][2]
-
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorescent probe for prostaglandin E2 (PGE2) detection.
-
Test compound (this compound) dissolved in DMSO.
-
Celecoxib (positive control for selective COX-2 inhibition).
-
96-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and Celecoxib.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or control to the respective wells and incubate for 15 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the production of PGE2 using a suitable detection kit (e.g., ELISA-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A high SI value indicates selectivity for COX-2.
-
-
Protocol 2: Kinase Inhibition Assay (e.g., using MAP Kinase)
-
Objective: To assess the inhibitory activity of the compound against a representative protein kinase. The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors.[3][4][5]
-
Methodology:
-
Reagents and Materials:
-
Recombinant active kinase (e.g., p38α MAPK).
-
Kinase substrate (e.g., myelin basic protein, MBP).
-
ATP (adenosine triphosphate).
-
A detection reagent that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Test compound dissolved in DMSO.
-
A known inhibitor of the target kinase (positive control).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the kinase, substrate, and diluted compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed, more ADP produced).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Table 1: Hypothetical In Vitro Assay Results
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | >100 | >150 |
| COX-2 | 0.65 | ||
| p38α MAPK | 5.2 | N/A | |
| Celecoxib (Control) | COX-1 | 50 | 167 |
| COX-2 | 0.3 | ||
| Kinase Inhibitor X (Control) | p38α MAPK | 0.1 | N/A |
Part 3: Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target within a cellular context is a crucial validation step.
Protocol 3: Western Blot Analysis of Downstream Signaling
-
Objective: To determine if the compound modulates the signaling pathway downstream of the target kinase in a cellular model.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to 80% confluency.
-
Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS to activate the p38 MAPK pathway).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated (active) form of a downstream substrate (e.g., phospho-MK2 for the p38 pathway).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total form of the protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm target engagement and pathway modulation in a cellular environment.
-
-
Diagram 2: Hypothesized MAPK Signaling Pathway Inhibition
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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In Silico Prediction of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol Activity: A Technical Guide for Drug Discovery Professionals
Abstract
The convergence of computational power and burgeoning biological data has positioned in silico methodologies as an indispensable pillar of modern drug discovery. These approaches offer a rapid, cost-effective, and rational framework for prioritizing candidates before their synthesis and experimental validation. This guide provides an in-depth technical walkthrough of a comprehensive in silico workflow to predict the biological activity of a novel small molecule, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol. We will navigate through the critical stages of target identification, molecular docking, pharmacokinetic and toxicity (ADMET) profiling, and the dynamic simulation of protein-ligand interactions. This document is structured to provide not just a procedural outline but also the underlying scientific rationale, empowering researchers to apply these techniques with confidence and precision.
Introduction: The Rationale for In Silico Prediction
The journey of a drug from concept to clinic is fraught with high attrition rates, with many failures attributed to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[1] Computer-aided drug design (CADD) has emerged as a crucial strategy to mitigate these risks by enabling early-stage computational assessment of a compound's potential.[2] This guide focuses on this compound, a molecule featuring a pyrazole and a phenol moiety. Both scaffolds are prevalent in a multitude of biologically active compounds, exhibiting anti-inflammatory, anticancer, and antioxidant properties.[3][4][5][6] Given the structural alerts, we will hypothesize a plausible biological target and then apply a rigorous in silico workflow to predict the compound's activity and drug-like properties.
Target Identification and Hypothesis Generation
The initial step in any drug discovery endeavor is to identify a relevant biological target.[6] For a novel compound like this compound, where no explicit biological data exists, we can employ chemoinformatic approaches to generate a testable hypothesis.
Chemoinformatic Target Prediction
Several in silico tools leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[7] Web-based servers like SwissTargetPrediction, TargetHunter, and others utilize large databases of known ligand-target interactions (e.g., ChEMBL) to predict potential targets for a query molecule.[8][9]
Experimental Protocol: Ligand-Based Target Prediction
-
Obtain the SMILES string for this compound: CCc1ccc(c(c1)O)c2cc[nH]n2
-
Submit the SMILES string to a target prediction server (e.g., SwissTargetPrediction).
-
Analyze the results: The output will be a ranked list of potential protein targets based on the similarity of the query molecule to known ligands for those targets.
-
Prioritize targets: Based on the prediction scores and the known biological relevance of the pyrazole-phenol scaffold, select a high-priority target for further investigation.
For this guide, based on the prevalence of pyrazole and phenol derivatives in anti-inflammatory drugs, we will hypothesize that Cyclooxygenase-2 (COX-2) is a primary target. COX-2 is a well-validated enzyme involved in the inflammatory pathway.[2]
Molecular Docking: Simulating the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[10] This allows us to visualize the binding mode and estimate the binding affinity, providing a first-pass assessment of the compound's potential potency.
Ligand and Protein Preparation
Accurate docking requires meticulous preparation of both the ligand and the protein structures.
Experimental Protocol: Ligand Preparation
-
Generate a 3D structure of this compound: This can be done using software like Avogadro, ChemDraw, or online tools.
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed in software like Avogadro or UCSF Chimera.
-
Save the structure in a suitable format: The minimized structure should be saved in a format compatible with docking software, such as .mol2 or .pdbqt.
Experimental Protocol: Protein Preparation
-
Download the protein structure: Obtain the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5IKT .[2]
-
Clean the protein structure: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This can be done using tools like UCSF Chimera or Discovery Studio.[11]
-
Add hydrogen atoms: PDB files often lack hydrogen atoms. Add them using software like UCSF Chimera, ensuring correct protonation states for amino acid residues at a physiological pH.
-
Assign partial charges: Assign partial charges to the protein atoms using a force field like AMBER.
-
Save the prepared protein structure: Save the cleaned and prepared protein in a .pdbqt format for use with AutoDock Vina.
Docking Simulation
We will use AutoDock Vina, a widely used and validated open-source docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the binding site (Grid Box): The search space for the docking simulation needs to be defined. This is typically centered on the known active site of the protein. For COX-2, this is the cyclooxygenase channel. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Run the docking simulation: Use the AutoDock Vina command-line interface, specifying the prepared ligand and protein files, the grid box parameters, and the output file name.
-
Analyze the results: Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
Visualization and Interpretation of Docking Results
The output of the docking simulation should be visualized to understand the interactions between the ligand and the protein.
-
Software: Use molecular visualization software like PyMOL or UCSF Chimera to view the docked poses.
-
Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions between this compound and the amino acid residues in the COX-2 active site.
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking.
ADMET Prediction: Assessing Drug-Likeness
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12] In silico ADMET prediction tools can provide early warnings of potential liabilities.[1][13]
In Silico ADMET Profiling
Web-based platforms like SwissADME and pkCSM are popular choices for rapid ADMET profiling.
Experimental Protocol: ADMET Prediction with SwissADME
-
Input the molecule: Submit the SMILES string of this compound to the SwissADME server.
-
Analyze the output: The server provides a comprehensive report on various physicochemical properties, pharmacokinetic parameters, drug-likeness, and potential medicinal chemistry issues.
-
Interpret the results: Pay close attention to parameters like:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Gastrointestinal (GI) absorption: High predicted absorption is desirable for oral drugs.
-
Blood-Brain Barrier (BBB) permeation: Important for CNS-targeting drugs.
-
Cytochrome P450 (CYP) inhibition: Predicts potential for drug-drug interactions.
-
Toxicity predictions: Flags for potential mutagenicity, carcinogenicity, etc.
-
| Property | Predicted Value for this compound | Interpretation |
| Molecular Weight | 188.23 g/mol | Favorable (Lipinski's rule: <500) |
| LogP | 2.5 | Optimal lipophilicity |
| H-bond Donors | 2 | Favorable (Lipinski's rule: <5) |
| H-bond Acceptors | 2 | Favorable (Lipinski's rule: <10) |
| GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity/side effects |
| CYP Inhibitor | Predictions for various isoforms | Assess potential for drug-drug interactions |
| PAINS alert | 0 | No alerts for promiscuous compounds |
Note: The values in this table are illustrative and would be generated by the SwissADME server.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the protein-ligand complex over time.[14] MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies more accurately.[15]
MD Simulation Workflow
Software packages like GROMACS, AMBER, or NAMD are commonly used for MD simulations.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Place the docked protein-ligand complex in a simulation box.
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a sufficiently long period (e.g., 100 ns) without restraints to observe the behavior of the protein-ligand complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Diagram: Molecular Dynamics Simulation Workflow
Sources
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Introduction
4-Ethyl-2-(1H-pyrazol-3-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a pyrazole moiety. This unique structural combination imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The phenolic group provides a site for hydrogen bonding and potential antioxidant activity, while the pyrazole ring, a common scaffold in pharmaceuticals, offers a variety of interaction points and metabolic stability. Understanding the core physical characteristics and solubility profile of this compound is paramount for its effective application in research and development, influencing everything from reaction kinetics to formulation and bioavailability.
This guide provides a comprehensive overview of the known and estimated physical and chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the implications of these properties in a drug development context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, experimental values for several key parameters are not readily found in the literature. Therefore, this guide also includes data for structurally related compounds, 4-ethylphenol and 2-(1H-pyrazol-3-yl)phenol, to provide context and a basis for estimation.
| Property | This compound | 4-Ethylphenol (for comparison) | 2-(1H-Pyrazol-3-yl)phenol (for comparison) |
| Molecular Formula | C₁₁H₁₂N₂O[1] | C₈H₁₀O[2][3] | C₉H₈N₂O |
| Molecular Weight | 188.23 g/mol [1] | 122.16 g/mol [2][3] | 160.17 g/mol |
| CAS Number | 288401-59-2[1] | 123-07-9[2][4] | 34810-67-8[5] |
| Melting Point | Data not available | 44-46 °C[4][6][7] | 90-94 °C[5] |
| Boiling Point | Data not available | 218-219 °C[2][4][6][7] | Data not available |
| Aqueous Solubility | Data not available | ~4900 mg/L at 25 °C[3][4] | Data not available |
| logP (o/w) | ~2.3 (Predicted) | 2.58[4][8] | Data not available |
| pKa | Estimated acidic pKa ~9-10 (phenolic OH), Estimated basic pKa ~2-3 (pyrazole N) | 10.0 (phenolic OH)[2][8][9] | Data not available |
Discussion of Physicochemical Properties
The presence of both a phenolic hydroxyl group and a pyrazole ring suggests that this compound will exhibit both acidic and basic properties. The phenolic proton is expected to have a pKa in the range of 9-10, similar to other phenols[2][8][9]. The pyrazole ring contains two nitrogen atoms; one is a pyrrole-like nitrogen with a lone pair contributing to the aromatic system, and the other is a pyridine-like nitrogen with a lone pair in an sp² hybrid orbital, which is basic. The pKa of the conjugate acid of pyrazole is approximately 2.5[10].
The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests that the compound has moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of research and development activities, the experimental determination of key physicochemical parameters is essential. The following section provides detailed, self-validating protocols for the determination of melting point, aqueous solubility, and the octanol-water partition coefficient (logP).
Determination of Melting Point
The melting point of a solid is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically have a sharp melting point range of 1-2°C, whereas impurities will broaden and depress the melting point range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
-
Preliminary Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting point range.
-
Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) through the approximate melting range.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. The experiment should be repeated at least twice to ensure reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-cap vial.
-
Equilibration: The vial is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calibration: A standard calibration curve is generated using solutions of known concentrations of the compound to ensure accurate quantification.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is also a widely accepted technique for the experimental determination of the octanol-water partition coefficient (logP).
Protocol:
-
Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of this compound is dissolved in the 1-octanol phase.
-
Partitioning: A known volume of the octanol solution is mixed with a known volume of the water phase in a separatory funnel or a vial.
-
Equilibration: The mixture is gently shaken for a sufficient period (e.g., 30 minutes) to allow the compound to partition between the two phases and then allowed to stand for the phases to separate completely.
-
Phase Separation and Quantification: The concentration of the compound in both the 1-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining aqueous solubility and logP.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for logP Determination.
Implications for Drug Development
The physical and chemical characteristics of this compound have significant implications for its potential as a drug candidate.
-
Solubility and Bioavailability: The aqueous solubility of a compound is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption from the gastrointestinal tract. The presence of both a hydrogen bond donor (phenolic OH and pyrazole NH) and acceptors (pyrazole N) may enhance its interaction with water, but the overall solubility will be influenced by the lipophilic ethyl and phenyl groups.
-
Lipophilicity and Permeability: The logP value provides an indication of a compound's ability to cross biological membranes. A logP in the range of 1-3 is often considered optimal for oral drug absorption. The predicted logP of 2.3 for this compound falls within this favorable range.
-
pKa and Formulation: The acidic and basic nature of the molecule will influence its solubility at different pH values, which is important for formulation development. For instance, the compound's solubility is expected to increase at pH values above its phenolic pKa due to the formation of the more soluble phenolate salt.
-
Stability: The stability of the compound under various conditions (e.g., pH, temperature, light) is another crucial factor. The phenol moiety may be susceptible to oxidation, and this should be investigated in stability studies.
Conclusion
This compound is a compound with a rich chemical functionality that warrants further investigation for its potential applications in drug discovery and development. While some of its physical properties can be estimated from its structure and comparison with related compounds, experimental determination of these parameters is crucial for advancing its development. The protocols and insights provided in this guide offer a robust framework for the comprehensive physicochemical characterization of this promising molecule.
References
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The Good Scents Company. (n.d.). 4-ethyl phenol p-ethylphenol. Retrieved from [Link]
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Scent.vn. (n.d.). 4-Ethylphenol (CAS 123-07-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Stenutz, R. (n.d.). 4-ethylphenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link]
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ChemSynthesis. (2025). 4-ethylphenol. Retrieved from [Link]
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University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-phenyl-1H-pyrazol-3-yl)phenol. Retrieved from [Link]
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Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
4-Ethyl-2-(1H-pyrazol-3-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a pyrazole moiety.[1] This unique structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The phenolic group offers sites for electrophilic substitution and derivatization of the hydroxyl group, while the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can participate in a variety of coupling reactions and act as a ligand for metal catalysts.
While specific toxicological data for this compound is not extensively documented in publicly available literature, its chemical structure necessitates a cautious and well-informed approach to its handling. The safety protocols outlined in this guide are therefore predicated on the known hazards associated with its constituent functional groups: phenols and pyrazoles. Phenols, as a class, are known for their corrosive and toxic properties, with the ability to be rapidly absorbed through the skin.[2][3]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, enabling researchers to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The hazard profile of this compound can be inferred from its GHS classification and the known toxicology of its chemical relatives.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | GHS07 |
This information is based on available data for this compound and related compounds.[1][4][5]
Toxicological Insights from Analogous Compounds:
-
Phenolic Toxicity: Phenol and its derivatives are systemic toxins that can cause severe health effects.[2] They are readily absorbed through the skin, and exposure can lead to central nervous system depression, liver and kidney damage.[3][6] Initial skin contact with phenols may have an anesthetic effect, leading to a lack of immediate pain, which can result in prolonged exposure and severe burns.[2][7] Ingestion of even small amounts of phenol can be fatal.[3]
-
Pyrazole Derivatives: While the pyrazole moiety is generally less toxic than the phenol group, some pyrazole derivatives have been shown to exhibit a range of biological activities, and their toxicological profiles can vary widely. It is prudent to assume that the pyrazole component may contribute to the overall toxicity of the molecule.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection from splashes and aerosols.[6][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals.[9][10] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[6] For prolonged or high-risk operations, heavier-duty gloves such as neoprene or butyl rubber should be considered.[6][10] |
| Body | A fully buttoned lab coat | Protects the skin and personal clothing from contamination.[6] |
| Respiratory | Use in a certified chemical fume hood | All handling of solid and solutions of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[6] |
PPE Selection and Use Workflow
Caption: A decision-making workflow for responding to a chemical spill.
Small Spills (less than 100 mL or 100 g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the contaminated material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Large Spills (outside of a fume hood or greater than 100 mL or 100 g):
-
Evacuate the laboratory immediately and close the doors.
-
Alert others in the vicinity and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal: Responsible Stewardship
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. [6]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
References
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC. Retrieved from [Link]
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UNM Chemistry. (n.d.). Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
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-
ResearchGate. (2015, September 25). (PDF) Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). Retrieved from [Link]
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University of California, Berkeley. (n.d.). Phenol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol (CAS No. 108-95-2). Retrieved from [Link]
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Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: High-Yield Synthesis of 2-(1H-Pyrazol-3-yl)Phenols
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] Its utility also extends to materials science, where these compounds serve as versatile ligands and functional organic materials.[3] Achieving a high-yield, scalable, and versatile synthesis is therefore of critical importance. This guide provides an in-depth analysis of a robust and widely applicable synthetic strategy, focusing on the cyclocondensation of 2'-hydroxychalcones with hydrazine. We will dissect the mechanistic underpinnings of each step, provide a detailed, field-tested protocol, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Pyrazole-Phenol Scaffold
The fusion of a pyrazole ring with a phenol moiety creates a unique molecular architecture with significant pharmacological advantages. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking.[1] The adjacent phenol group often serves as a crucial hydrogen bond donor, anchoring the molecule to specific residues within a biological target's active site, a feature leveraged in the design of enzyme inhibitors.[4] The development of efficient synthetic routes is paramount to exploring the full potential of this chemical class in drug discovery and beyond.
Synthetic Strategy: A Two-Step Approach via Chalcone Intermediates
The most reliable and high-yielding pathway to 2-(1H-pyrazol-3-yl)phenols involves a two-step sequence starting from readily available 2'-hydroxyacetophenones. This strategy is prized for its operational simplicity, broad substrate scope, and consistently high yields.
-
Step 1: Claisen-Schmidt Condensation to form a 2'-hydroxychalcone (an α,β-unsaturated ketone).
-
Step 2: Cyclocondensation Reaction of the chalcone intermediate with hydrazine hydrate to construct the pyrazole ring.
This workflow provides a logical and efficient path to the target molecule, as illustrated below.
Figure 2: Mechanistic pathway for pyrazole formation from a chalcone.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)phenol, a representative example of the target class.
Materials and Reagents
| Reagent | CAS No. | M.W. | Notes |
| 2'-Hydroxyacetophenone | 118-93-4 | 136.15 | Purity ≥ 98% |
| Benzaldehyde | 100-52-7 | 106.12 | Purity ≥ 99%, freshly distilled |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Pellets, ≥ 85% |
| Hydrazine Hydrate (50-60%) | 7803-57-8 | 50.06 | Corrosive, handle with care |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous or 200 proof |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive, handle with care |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For TLC and extraction |
| n-Hexane | 110-54-3 | 86.18 | For TLC and recrystallization |
Step-by-Step Procedure
Step A: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL).
-
Catalyst Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (1.35 g, ~20 mmol) in water (10 mL). A color change to deep orange/red is typically observed.
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (25-30 °C) for 16-24 hours. The formation of a solid precipitate is expected.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (e.g., 2:8 v/v). [5]The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~100 g) and acidify to pH ~5-6 by the slow addition of 1 M HCl. The solid product will precipitate out.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the resulting bright yellow solid under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.
-
Expected Yield: 85-95%.
-
Step B: Synthesis of 2-(5-Phenyl-1H-pyrazol-3-yl)phenol
-
Reaction Setup: To a 100 mL round-bottom flask, add the 2'-hydroxychalcone from Step A (2.24 g, 10 mmol) and ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the suspension, followed by glacial acetic acid (0.5 mL) as a catalyst. [5]3. Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring. The reaction mixture will typically become homogeneous as it heats. [6][7]4. Monitoring: The reaction is generally complete within 6-8 hours. Monitor by TLC (ethyl acetate:n-hexane, e.g., 3:7 v/v) until the chalcone spot has disappeared.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A white or off-white solid should precipitate. If not, slowly add cold water to induce precipitation.
-
Purification: Filter the crude product, wash with cold water, and then a small amount of cold ethanol. Dry the solid. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(5-phenyl-1H-pyrazol-3-yl)phenol as a crystalline solid. [7][8] * Expected Yield: 80-92%.
-
Melting Point: 90-94 °C.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step A (Chalcone) | Incomplete reaction; Impure benzaldehyde; Insufficient base. | Increase reaction time to 24 hours; Use freshly distilled benzaldehyde; Ensure KOH is not old/carbonated and use 2-3 equivalents. |
| Oily product in Step A | Incomplete dehydration of aldol intermediate; Impurities. | Ensure vigorous stirring and sufficient reaction time; Purify by column chromatography on silica gel. |
| Low yield in Step B (Pyrazole) | Incomplete reaction; Chalcone starting material is impure. | Increase reflux time to 10-12 hours; Ensure the chalcone is pure and dry before starting. |
| Formation of side products | Reaction with the phenol -OH group (unlikely under these conditions); Formation of isomeric pyrazoles (if using substituted hydrazine). | Use hydrazine hydrate for the unsubstituted pyrazole; For substituted pyrazoles, separation by column chromatography may be necessary. [9] |
| Difficulty in purification/crystallization | Product is highly soluble in the solvent; Presence of impurities. | Concentrate the solution and cool in an ice bath; Try a different solvent system for recrystallization (e.g., methanol, ethyl acetate/hexane); If persists, purify via column chromatography. |
Characterization
The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the phenol, N-H stretch of the pyrazole).
-
Melting Point Analysis: To assess the purity of the final compound.
Conclusion
The described two-step synthesis via a chalcone intermediate represents a highly efficient, versatile, and scalable method for producing 2-(1H-pyrazol-3-yl)phenols. By understanding the underlying reaction mechanisms and paying close attention to reaction conditions and purification techniques, researchers can consistently achieve high yields of these valuable compounds. This protocol serves as a robust foundation for the synthesis of a diverse library of derivatives for applications in drug discovery and materials science.
References
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- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
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- PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives.
- PubMed. (2009). Efficient Synthesis of 2,3-dihydro-1H-pyrazoles via a Highly Selective Pd(0)-catalyzed Coupling-Cyclization Reaction of Terminal 2-substituted 2,3-allenyl Hydrazines With Aryl Iodides.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- PubMed. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)phenol 97%.
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Application Notes & Protocols for Evaluating the Antioxidant Potential of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol in a panel of antioxidant assays. While direct empirical data on this specific molecule is emerging, its chemical structure, combining a phenolic moiety and a pyrazole ring, suggests a strong theoretical potential for antioxidant activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for assessing its efficacy using established in vitro chemical and cell-based assays.
Introduction: Scientific Rationale
This compound is a heterocyclic compound featuring two key functional motifs that are well-established contributors to antioxidant activity: a phenol ring and a pyrazole nucleus.
-
The Phenolic Moiety: The hydroxyl (-OH) group on the phenol ring is the primary driver of antioxidant action. Phenols can act as potent free radical scavengers through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[1][2][3] The phenolic hydroxyl can donate its hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical, which is resonance-stabilized.[3]
-
The Pyrazole Nucleus: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can also contribute to antioxidant capacity. The NH proton of the pyrazole moiety has been shown to be involved in radical scavenging activities.[4] Furthermore, the pyrazole ring system can modulate the electronic properties of the attached phenol, potentially enhancing its radical scavenging efficacy. Studies on various pyrazole derivatives have demonstrated significant antioxidant potential.[4][5][6][7][8][9]
The combination of these two moieties in this compound presents a compelling case for its investigation as a novel antioxidant agent. The protocols detailed herein provide a robust framework for validating this hypothesis.
Compound Handling and Preparation
Prior to initiating any assay, proper handling and preparation of this compound are critical for obtaining reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 288401-59-2 | |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Solid |
-
Solubility: Phenolic compounds exhibit a range of solubilities.[10][11] For in vitro chemical assays, high-purity ethanol or methanol are recommended as initial solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a high-concentration stock solution. Crucially, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in the appropriate solvent (e.g., DMSO for cellular assays, methanol for DPPH/ABTS) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C, protected from light, to maintain stability.[12] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the relevant assay buffer or medium.
-
Recommended Antioxidant Assays: Protocols & Mechanistic Insights
A multi-assay approach is recommended to comprehensively evaluate the antioxidant profile of this compound. This panel includes assays based on different mechanisms of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[13][14] The reduction of the deep purple DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[13]
-
Causality of Choices: The DPPH assay is a rapid and straightforward initial screening tool. Methanol is often used as the solvent because it readily dissolves both the DPPH radical and many phenolic compounds. The 30-minute incubation period allows the reaction to reach a steady state.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep this solution in an amber bottle and store it at 4°C.
-
Test Compound: Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol from the stock solution.
-
Reference Standard: Prepare a similar dilution series for a known antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the freshly prepared 0.1 mM DPPH solution to each well.
-
Add 100 µL of the test compound dilutions, reference standard, or methanol (as a blank control) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is a blue-green chromophore that is reduced by antioxidants, causing a decolorization that is measured at ~734 nm.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Causality of Choices: The ABTS radical is generated by reacting ABTS with potassium persulfate, a strong oxidizing agent. The long incubation (12-16 hours) ensures the complete formation of the radical cation. The pH is not fixed, allowing for the evaluation of antioxidant activity over a wider range of conditions compared to the DPPH assay.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute this solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound: Prepare a dilution series as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the test compound dilutions, reference standard, or solvent blank.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity as done for the DPPH assay.
-
Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: ABTS Radical Scavenging Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay measures the total antioxidant power of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[16][17] This reduction results in the formation of an intense blue-colored complex, with absorbance measured at ~593 nm.[16][18]
-
Causality of Choices: This assay directly measures the electron-donating capacity of the test compound. The acidic condition (pH 3.6) is crucial for iron to remain soluble and facilitates the reduction reaction.[17] It is a simple, automated assay that provides rapid results.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100-1000 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound, standard, or blank to each well.
-
Add 180 µL of the pre-warmed FRAP working reagent.
-
Incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the ferrous sulfate dilutions.
-
Calculate the FRAP value of the sample from the standard curve and express it as mmol Fe(II) equivalents per gram or mole of the compound.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by quantifying it within a cellular environment.[19][20] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20] The ability of the test compound to inhibit DCF formation, induced by a peroxyl radical generator like AAPH, reflects its intracellular antioxidant capacity.[19]
-
Causality of Choices: This assay accounts for cellular uptake, distribution, and metabolism of the test compound, offering insights beyond simple chemical reactivity.[19] HepG2 cells are commonly used as they are a human liver cell line and represent a metabolically active model.[19]
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in appropriate medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours to allow for attachment and confluence.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells for 1 hour with 100 µL of treatment medium containing 25 µM DCFH-DA and the desired concentrations of this compound or a standard (e.g., Quercetin).
-
Remove the treatment medium and wash the cells again with PBS.
-
Add 100 µL of 600 µM AAPH (a peroxyl radical initiator) in Hanks' Balanced Salt Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence vs. time plot for control and treated wells.
-
Calculate the CAA units using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express results as micromoles of Quercetin Equivalents (QE) per micromole of the compound.
-
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Application Notes and Protocols for the In Vitro Evaluation of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol in Cancer Cell Lines
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anticancer properties of the novel compound, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol. Due to the limited existing literature on this specific molecule, this document serves as a detailed guide, outlining a logical, multi-faceted experimental workflow. The protocols herein are designed to be self-validating, enabling a thorough assessment of the compound's effects on cancer cell viability, its mode of action—whether through apoptosis or cell cycle arrest—and its impact on key signaling pathways. By following this structured approach, researchers can generate robust and reproducible data to determine the therapeutic potential of this compound.
Introduction: The Rationale for Investigating Pyrazole-Phenol Scaffolds in Oncology
The pyrazole ring is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities, including several approved anticancer agents[1][2]. Similarly, phenolic compounds are known for their antioxidant and, in some cases, cytotoxic properties against cancer cells[3][4]. The compound this compound (CAS No. 288401-59-2) merges these two pharmacophores, presenting a novel chemical entity for investigation in oncology[5]. Its structural features suggest potential interactions with various biological targets within cancer cells.
This guide provides a systematic approach to characterize the in vitro anticancer activity of this compound, which for the purpose of this document will be referred to as "Compound Y." The workflow is designed to first establish its cytotoxic and anti-proliferative effects across a panel of cancer cell lines and then to delve into its mechanistic underpinnings.
Compound Information and Preparation
-
Compound Name: this compound (Compound Y)
-
CAS Number: 288401-59-2[5]
-
Molecular Formula: C₁₁H₁₂N₂O[5]
-
Molecular Weight: 188.23 g/mol [5]
-
Appearance: Solid[5]
Protocol for Stock Solution Preparation:
-
Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Test solubility in sterile DMSO, ethanol, and PBS. Based on the chemical structure, DMSO is the most likely candidate for achieving a high concentration stock (e.g., 10-50 mM).
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh 1.8823 mg of Compound Y.
-
Dissolve in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Phase 1: Assessment of Cytotoxicity and Anti-Proliferative Activity
The initial phase of investigation is to determine if Compound Y exhibits cytotoxic or cytostatic effects on cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify its potency.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[6]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[6][7].
Protocol: MTT Cell Viability Assay [7][8]
-
Cell Seeding:
-
Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound Y in complete culture medium from the 10 mM DMSO stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of Compound Y. Include wells for "untreated" and "vehicle control" (medium with the same percentage of DMSO).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS[6].
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[6][9].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[6].
-
Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader[7].
-
Data Presentation and Interpretation
The results of the MTT assay should be presented in a clear, tabular format and used to generate a dose-response curve.
Table 1: Hypothetical IC₅₀ Values for Compound Y in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 28.9 |
| HCT116 | Colorectal Carcinoma | 48 | 8.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 45.1 |
| MCF-10A | Non-tumorigenic Breast | 48 | >100 |
Caption: Cell cycle phases and potential arrest checkpoints for Compound Y.
Phase 3: Investigation of Molecular Targets and Signaling Pathways
Based on the findings from Phase 2, the final step is to investigate the molecular mechanisms underlying the observed effects. For instance, if Compound Y induces apoptosis, it is crucial to examine the key proteins involved in the apoptotic cascade. Western blotting is a powerful technique for this purpose.[10][11]
Hypothetical Signaling Pathway
Many pyrazole-containing compounds have been shown to inhibit protein kinases. A plausible, yet hypothetical, mechanism for Compound Y could involve the inhibition of a critical survival pathway, such as the PI3K/AKT pathway, leading to the activation of pro-apoptotic proteins.
Caption: Hypothetical signaling pathway for Compound Y-induced apoptosis.
Western Blotting Protocol
This protocol allows for the detection and semi-quantification of specific proteins in cell lysates.[11][12][13]
Protocol: Western Blotting for Apoptotic and Signaling Proteins [12][14]
-
Protein Extraction:
-
Treat cells with Compound Y as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider based on the hypothetical pathway include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Bcl-2
-
Bax
-
Cleaved Caspase-3
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
This document provides a robust, step-by-step guide for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound. Positive and compelling results from these assays would warrant further investigation, including more extensive cell line screening, synergy studies with known anticancer drugs, and eventual progression to in vivo animal models.
References
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Protocol for testing neuropharmacological activity of pyrazole compounds
Application Notes & Protocols
Topic: A Hierarchical Protocol for Evaluating the Neuropharmacological Activity of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rising Neuropharmacological Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into drugs for a broad range of diseases.[2][3]
In the realm of neuropharmacology, pyrazole compounds have garnered significant attention for their diverse activities, including antidepressant, anxiolytic, anticonvulsant, anti-inflammatory, analgesic, and neuroprotective effects.[1][4][5][6] Marketed drugs and extensive research have demonstrated that this scaffold can effectively modulate key central nervous system (CNS) targets such as monoamine oxidase (MAO) enzymes, cannabinoid receptors, and various ion channels.[7][8][9]
This guide provides a comprehensive, hierarchical protocol for the systematic evaluation of novel pyrazole compounds for their neuropharmacological potential. It is designed for researchers in drug discovery and development, offering a tiered approach that progresses from broad in vitro screening to specific in vivo behavioral validation. The causality behind each experimental choice is explained to empower scientists to not only follow the steps but also to understand and adapt them.
Guiding Philosophy: A Tiered Approach to Neuropharmacological Screening
A successful screening campaign must be both scientifically rigorous and resource-efficient. A hierarchical or tiered approach is the most logical framework for evaluating novel compounds. This strategy begins with high-throughput in vitro assays to identify initial "hits" with desired activity and acceptable safety profiles. Promising candidates then advance to more complex and resource-intensive in vivo models for validation of their therapeutic potential in a physiological context. This self-validating system ensures that only the most promising compounds, with a clear mechanism of action and a preliminary safety profile, proceed to later-stage testing.
Caption: Hierarchical workflow for neuropharmacological screening of pyrazole compounds.
Tier 1: Foundational In Vitro Screening Protocols
The initial tier focuses on rapidly assessing cytotoxicity, identifying interactions with key molecular targets, and evaluating functional effects in relevant cell-based models.
Prerequisite: Cytotoxicity Assessment
Causality: It is critical to first determine the concentration range at which a compound is non-toxic to the cells used in subsequent assays. This ensures that observed effects in functional assays (e.g., neuroprotection) are due to a specific pharmacological activity and not a consequence of general cytotoxicity.
Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds (e.g., from 0.1 µM to 100 µM) in the appropriate vehicle (e.g., DMSO, ensuring final concentration is ≤0.5%). Add the compounds to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 hours.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the CC₅₀ (50% cytotoxic concentration). Compounds with a high CC₅₀ are preferred.
Target-Based Assays: Unveiling the Mechanism of Action
Many pyrazole derivatives exert their neuropharmacological effects by interacting with specific enzymes, receptors, or ion channels.[7][8][11]
Protocol Example: Monoamine Oxidase-A (MAO-A) Inhibition Assay
Causality: Inhibition of MAO-A, an enzyme that degrades monoamine neurotransmitters like serotonin and norepinephrine, is a key mechanism for antidepressant drugs.[5][9] Several pyrazole series have shown potent MAO-A inhibitory activity.[7][12]
-
Reagent Preparation:
-
Enzyme: Recombinant human MAO-A.
-
Substrate: Kynuramine.
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compounds: Pyrazole derivatives dissolved in DMSO.
-
Positive Control: Clorgyline or another known MAO-A inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of buffer to each well.
-
Add 10 µL of test compound dilutions or controls.
-
Add 20 µL of MAO-A enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of kynuramine substrate.
-
-
Incubation & Termination: Incubate for 30 minutes at 37°C. Stop the reaction by adding 50 µL of 2N NaOH.
-
Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (concentration causing 50% inhibition of enzyme activity).
| Target Class | Specific Target Example | Assay Principle | Typical Endpoint | Relevance |
| Enzymes | Monoamine Oxidase A/B | Fluorometric/Colorimetric | IC₅₀ | Antidepressant, Antiparkinsonian[9][12] |
| Receptors | Cannabinoid Receptor 1 (CB1) | Radioligand Binding | Kᵢ | Anti-obesity, Neuromodulation[8] |
| Ion Channels | KCNQ2/3 Potassium Channels | Electrophysiology (Patch-clamp) or FLIPR | EC₅₀ / % Activation | Anticonvulsant, Analgesic[11] |
Cell-Based Functional Assays
These assays bridge the gap between molecular targets and cellular responses, providing crucial information on the compound's effect in a more complex biological system.
Protocol Example: Anti-Neuroinflammatory Assay in BV2 Microglial Cells
Causality: Neuroinflammation, mediated by activated microglia, is implicated in the pathology of many neurodegenerative diseases and mood disorders. Compounds that suppress microglial activation, for instance by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6), are of high therapeutic interest.[13]
-
Cell Culture: Culture BV2 murine microglial cells and seed them into a 24-well plate.
-
Pre-treatment: Once cells are adherent, pre-treat them with non-toxic concentrations of the pyrazole compounds for 1-2 hours.[13]
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α or IL-6 in the cell culture supernatants according to the manufacturer's instructions.
-
Analysis: Determine the IC₅₀ for the inhibition of NO, TNF-α, and IL-6 production.
Caption: Potential signaling pathway for a pyrazole-based MAO-A inhibitor.
Tier 2: In Vivo Validation in Animal Models
Compounds that demonstrate promising in vitro activity and low toxicity are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Preliminary Assessment: Acute Toxicity and Behavior
Causality: Before efficacy testing, it is essential to determine the maximum tolerated dose (MTD) and observe any overt behavioral changes (e.g., sedation, hyperactivity) that could confound the results of subsequent, more specific behavioral tests. This is often done following OECD guidelines.[5]
Specific Behavioral Models
The choice of model depends on the predicted therapeutic application based on in vitro data.
Protocol Example: Tail Suspension Test (TST) for Antidepressant Activity
Causality: The TST is a widely used model to screen for potential antidepressant drugs.[14] It is based on the principle that animals subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant agents are known to reduce the duration of this immobility.[7][15]
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize them for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle Control (e.g., saline + 0.5% Tween 80, administered orally).
-
Group 2: Positive Control (e.g., Imipramine, 15 mg/kg, intraperitoneally).
-
Groups 3-5: Test Compound (e.g., 10, 20, 40 mg/kg of the pyrazole compound, orally).
-
-
Dosing: Administer the respective treatments 60 minutes (for oral) or 30 minutes (for intraperitoneal) before the test.
-
Test Procedure:
-
Individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
The suspension point should be about 50 cm above the floor in a visually isolated area.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of all movement except for minor tremors or respiration.
-
-
Analysis: Compare the immobility time of the test groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time suggests an antidepressant-like effect.[15]
| Neuropharmacological Effect | In Vivo Model | Principle | Primary Endpoint | Reference |
| Anxiolytic | Elevated Plus Maze | Based on the conflict between the rodent's innate fear of open/high spaces and its desire to explore. | Time spent in open arms. | [7] |
| Anticonvulsant | Maximal Electroshock (MES) | Measures the ability of a compound to prevent seizure spread. | Abolition of hind-limb tonic extension. | [6] |
| Anticonvulsant | Pentylenetetrazol (PTZ) | Measures the ability of a compound to raise the seizure threshold. | Latency to or prevention of clonic-tonic seizures. | [6] |
| Sedative/Motor Impairment | Rota-rod Test | Assesses motor coordination by measuring the ability of a mouse to remain on a rotating rod. | Latency to fall from the rod. | [14] |
Data Summary and Interpretation
A crucial step is to synthesize the data from all tiers to build a comprehensive profile of each compound.
Table 1: Example Data Summary for a Lead Pyrazole Compound (PZ-123)
| Assay Type | Assay/Model | Result | Interpretation |
| In Vitro | Cytotoxicity (SH-SY5Y) | CC₅₀ > 100 µM | Low cytotoxicity, good safety window. |
| MAO-A Inhibition | IC₅₀ = 0.05 µM | Potent and specific target engagement. | |
| CB1 Receptor Binding | Kᵢ > 10 µM | Off-target activity is unlikely. | |
| Anti-inflammatory (BV2) | IC₅₀ (NO) = 2.5 µM | Moderate anti-neuroinflammatory activity. | |
| In Vivo | Acute Toxicity (Mouse) | MTD > 100 mg/kg | Well-tolerated in vivo. |
| Tail Suspension Test | 55% reduction in immobility at 20 mg/kg | Significant antidepressant-like effect. | |
| Rota-rod Test | No effect at 40 mg/kg | Not causing motor impairment at effective doses. |
Based on this hypothetical profile, PZ-123 would be a strong candidate for further preclinical development as an antidepressant, meriting investigation into its pharmacokinetics and chronic dosing efficacy.
Conclusion
The protocol outlined in this guide provides a systematic, evidence-based framework for the neuropharmacological evaluation of novel pyrazole compounds. By progressing from high-throughput in vitro assays to targeted in vivo models, researchers can efficiently identify and characterize promising lead candidates. This hierarchical approach, which emphasizes understanding the causality behind each experimental step, ensures the generation of robust, reproducible, and translatable data, ultimately accelerating the journey from chemical synthesis to potential clinical application.
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Application Note: A Comprehensive Guide to the Experimental Design for Screening Pyrazole Derivative Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility, while also acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4] This structural utility has translated into significant clinical success, with numerous approved drugs incorporating the pyrazole nucleus, including the blockbuster kinase inhibitors Ibrutinib and Ruxolitinib, and the anti-inflammatory agent Celecoxib.[1][3][5]
The demonstrated success of pyrazole derivatives, particularly as kinase inhibitors, has made libraries of these compounds a focal point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for oncology, inflammation, and other diseases.[6] A successful screening campaign, however, is not a matter of chance. It is a meticulously planned process built upon a foundation of rational library design, robust assay development, and a stringent hit validation cascade. This guide provides a detailed framework and actionable protocols for designing and executing a successful screening campaign for pyrazole derivative libraries.
Section 1: Strategic Design of the Pyrazole Screening Library
The quality of the chemical library is a primary determinant of the success of any HTS campaign. A well-designed library maximizes the exploration of relevant chemical space, thereby increasing the probability of identifying high-quality hits.[7][8]
Pillars of Library Design
-
Maximizing Structural Diversity: The core principle is to cover a broad swath of chemical space. For a pyrazole library, this involves systematically varying the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring. Computational tools can be employed to analyze diversity based on descriptors for lipophilicity, shape, and chemical functionality, ensuring that the selected compounds are not redundant.[9][10][11][12]
-
Ensuring "Drug-Likeness": Hits from a screen are more likely to become viable drug candidates if they possess favorable physicochemical properties. Therefore, the library should be curated to adhere to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.[13] Properties such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors/acceptors should be within acceptable ranges.
-
Filtering for Promiscuity and Reactivity: Screening libraries can contain compounds that interfere with assays non-specifically, known as Pan-Assay Interference Compounds (PAINS).[13][14] It is crucial to computationally filter the library to remove known PAINS scaffolds and other reactive chemical groups that can lead to false-positive results.
Library Quality Control: An Absolute Requirement
The integrity of the screening data is directly dependent on the quality of the compound library. Each compound must undergo rigorous quality control to confirm its identity and purity, typically via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A minimum purity threshold (e.g., >95%) is essential for reliable results.
Section 2: Assay Development: The Engine of the Screening Campaign
The screening assay is the experimental engine that drives hit discovery. Its design must be robust, reproducible, and, most importantly, biologically relevant to the target of interest.[15][16] The choice between a biochemical and a cell-based assay is a critical first step.
-
Biochemical Assays: These assays measure the direct interaction of a compound with an isolated biological target (e.g., a purified enzyme). They are generally simpler, have lower variability, and are well-suited for primary HTS.[17]
-
Cell-Based Assays: These assays measure the effect of a compound in a more complex, physiologically relevant cellular environment.[18][19][20][21] They provide valuable information on cell permeability, on-target engagement in a native context, and potential cytotoxicity, making them ideal for secondary screening and hit validation.[17][22]
Selecting the Right Assay Technology for Kinase Targets
Given the prevalence of pyrazole derivatives as kinase inhibitors, we will focus on technologies suitable for this target class.
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET | Measures the proximity of a donor and acceptor fluorophore, typically on a substrate and a phosphorylation-specific antibody.[23][24] | Homogeneous (no-wash), ratiometric, low background, suitable for HTS.[25] | Requires specific antibodies and labeled reagents; potential for compound interference. |
| AlphaScreen® | A bead-based proximity assay where singlet oxygen transfer between donor and acceptor beads generates a signal when they are brought together by a biological interaction.[26] | Extremely sensitive, homogeneous, highly amenable to miniaturization.[27] | Light-sensitive beads, potential for interference from singlet oxygen quenchers. |
| Luminescence | Measures the depletion of ATP or the generation of ADP during the kinase reaction (e.g., ADP-Glo™).[28] | Universal for any ADP-producing enzyme, high sensitivity, wide dynamic range. | Indirect measurement, multi-step "glow" format can be slower. |
Protocol: Development and Optimization of a TR-FRET Kinase Assay
This protocol outlines the steps to develop a robust TR-FRET assay for screening pyrazole inhibitors against a target kinase.
Objective: To determine optimal concentrations of kinase, peptide substrate, and ATP to create a robust assay for HTS, characterized by a high signal-to-background ratio (S/B) and Z'-factor.
Materials:
-
Purified, active kinase
-
Biotinylated peptide substrate
-
Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled Streptavidin (Acceptor)
-
ATP
-
Assay Buffer (containing MgCl₂)
-
Stop Solution (e.g., EDTA)
-
Low-volume 384-well assay plates (e.g., white, solid bottom)
-
TR-FRET enabled microplate reader
Methodology:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of biotinylated peptide substrate and ATP to all wells.
-
Initiate the kinase reaction and incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-antibody and APC-streptavidin) and incubate in the dark (e.g., 60 minutes).
-
Read the plate on a TR-FRET reader.
-
Goal: Identify the lowest kinase concentration that gives a robust signal well above the background (no enzyme control). This concentration represents the initial linear phase of the reaction.
-
-
Substrate Titration:
-
Using the optimal kinase concentration determined above, perform a titration of the biotinylated peptide substrate.
-
Keep the ATP concentration fixed (e.g., at its Km value, if known).
-
Follow the incubation, stop, and detection steps as above.
-
Goal: Determine the Michaelis constant (Km) for the substrate. For HTS, a substrate concentration at or slightly below its Km is often used to maximize sensitivity for competitive inhibitors.
-
-
ATP Titration:
-
Using the optimal kinase and substrate concentrations, perform a titration of ATP.
-
Follow the incubation, stop, and detection steps.
-
Goal: Determine the Km for ATP. Screening at the Km of ATP is crucial as it allows for the sensitive detection of ATP-competitive inhibitors, a common mechanism for pyrazole-based kinase drugs.[15]
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare two sets of wells on a 384-well plate (e.g., 16 wells each).
-
Maximum Signal Wells: Add all optimized assay components (kinase, substrate, ATP) and vehicle (DMSO).
-
Minimum Signal Wells: Add all components plus a known, potent inhibitor of the kinase at a concentration that gives full inhibition (or no enzyme).
-
Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Goal: Achieve a Z'-factor ≥ 0.5, which indicates an excellent and robust assay suitable for HTS.[29]
-
Section 3: Executing the High-Throughput Screening (HTS) Campaign
The HTS phase involves the automated screening of the entire pyrazole library against the optimized assay to identify "primary hits."[29][30]
The HTS Workflow
The process is streamlined through robotics and automation to ensure high throughput and consistency.[30][31]
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Primary HTS of the Pyrazole Library
Objective: To screen the entire pyrazole library at a single concentration to identify compounds that inhibit the target kinase activity beyond a predefined threshold.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound from the pyrazole library source plates into the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). Also include columns for positive (no inhibition) and negative (full inhibition) controls.
-
Reagent Addition: Utilize automated liquid handlers to add the optimized concentrations of kinase, substrate, and ATP to all wells to initiate the reaction.
-
Incubation: Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Detection: Add the stop solution followed by the TR-FRET detection reagents (Eu-antibody and APC-streptavidin). Incubate in the dark.
-
Data Acquisition: Read the plates on a high-throughput compatible TR-FRET microplate reader.
-
Data Analysis:
-
Normalize the data for each plate using the positive and negative controls. Calculate the percent inhibition for each compound.
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).
-
Compounds that meet this criterion are designated as "primary hits."
-
Section 4: The Hit Validation Cascade: Separating Signal from Noise
A primary HTS campaign will inevitably generate false positives.[14] A rigorous hit validation cascade is essential to confirm the activity of the primary hits, eliminate artifacts, and generate a high-confidence dataset of validated hits for further study.[16][32][33]
The Validation Workflow
This multi-step process systematically filters the primary hits to arrive at a small set of promising compounds.
Caption: The sequential workflow of a hit validation cascade.
Protocol: IC₅₀ Determination for Confirmed Hits
Objective: To determine the potency of confirmed hits by generating a concentration-response curve and calculating the IC₅₀ value.
Methodology:
-
Compound Preparation: For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 1:3 dilution) starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Add the compound dilutions to the assay plate. Run the optimized TR-FRET kinase assay as described previously.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
Orthogonal and Cellular Assays
-
Orthogonal Assay: A confirmed hit should be tested in an assay that uses a different detection technology (e.g., a luminescence-based ADP detection assay).[16] This ensures the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).
-
Cell-Based Target Engagement: Promising compounds should then be advanced to cell-based assays.[17] An assay that measures the phosphorylation of the kinase's substrate within intact cells (e.g., a Cellular Phosphorylation Assay) can confirm that the compound is cell-permeable and engages its intended target in a physiological context.[20]
Initial Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, their chemical structures and corresponding potencies can be analyzed. This initial SAR analysis helps identify which chemical features on the pyrazole scaffold are critical for activity, providing a crucial foundation for the next phase of drug discovery: lead optimization.[4][9][10][34]
Conclusion
Screening pyrazole derivative libraries is a proven strategy for the discovery of novel drug candidates. Success, however, is contingent upon a systematic and rigorous experimental design. By investing in thoughtful library design, developing a robust and relevant primary assay, and executing a stringent hit validation cascade, researchers can significantly increase the likelihood of identifying high-quality, developable hits. The protocols and workflows outlined in this guide provide a comprehensive framework to navigate this complex process, ultimately accelerating the journey from a privileged scaffold to a potential therapeutic.
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Abstract
This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol. The method is suitable for routine quality control and stability analysis of the compound in bulk drug substance and pharmaceutical formulations. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating good linearity, accuracy, precision, specificity, and robustness.[1][2][3]
Introduction
This compound is a heterocyclic compound containing both a phenol and a pyrazole moiety.[4] Compounds with such scaffolds are of significant interest in pharmaceutical development due to their diverse biological activities.[5][6] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in pharmaceutical analysis for its high resolution, sensitivity, and precision.[7][8] Developing a stability-indicating HPLC method is particularly critical, as it must be able to separate the API from its potential degradation products and process-related impurities.[9][10] This ensures that the measured concentration of the API is not affected by the presence of these other components.
This document provides a comprehensive guide to the development and validation of an HPLC method for this compound, offering a detailed protocol and explaining the scientific rationale behind the chosen parameters.
Analyte Properties and Chromatographic Challenges
Understanding the physicochemical properties of this compound is the first step in developing a successful HPLC method.
-
Structure: The molecule contains a moderately non-polar ethylphenol group and a more polar pyrazole ring.[4] This amphiphilic nature suggests that reversed-phase chromatography would be a suitable separation mode.[11][12]
-
Polarity: The presence of both hydrophobic (ethyl group, benzene ring) and hydrophilic (phenol -OH, pyrazole N-H) functional groups allows for good retention and selectivity on a non-polar stationary phase like C18.[13][14]
-
pKa: The phenolic hydroxyl group is weakly acidic, and the pyrazole ring has basic nitrogen atoms. The ionization state of the molecule is therefore pH-dependent. Controlling the mobile phase pH is critical to ensure consistent retention times and good peak shape by suppressing the ionization of the analyte.[15][16][17]
HPLC Method Development Strategy
The goal was to develop a simple, robust, and efficient isocratic RP-HPLC method. The development process followed a systematic approach, optimizing one parameter at a time.
Caption: Workflow for HPLC Method Development.
Rationale for Parameter Selection
-
Column: A C18 column was chosen as the stationary phase due to its wide applicability and effectiveness in separating compounds of moderate polarity.[11][13] The hydrophobic C18 chains interact with the non-polar parts of the analyte, providing good retention. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.[11]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile was selected over methanol. Acetonitrile generally provides better peak shapes for phenolic compounds, has a lower UV cutoff, and generates lower backpressure.
-
Aqueous Phase & pH Control: To ensure reproducible retention and symmetrical peak shape, a phosphate buffer was used to control the mobile phase pH. A pH of 3.0 was chosen to keep the phenolic hydroxyl group in its protonated (non-ionized) form, minimizing peak tailing.[17] This is a common strategy for analyzing acidic compounds in reversed-phase mode.[11]
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector was used. A wavelength scan of this compound in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity.[11] For this application, a wavelength of 265 nm is proposed based on the chromophores present in the molecule (substituted benzene and pyrazole rings).
-
Elution Mode: An isocratic elution was chosen for its simplicity, robustness, and ease of transfer between different HPLC systems. This is suitable as the primary goal is the quantification of a single API.[11]
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Reference Standard | This compound (≥98% purity) |
| Acetonitrile | HPLC Grade |
| Potassium Dihydrogen Phosphate | AR Grade |
| Orthophosphoric Acid | AR Grade |
| Water | HPLC Grade (Milli-Q or equivalent) |
Detailed Protocols
Preparation of Solutions
Protocol 1: Mobile Phase Preparation (pH 3.0 Phosphate Buffer: Acetonitrile, 60:40 v/v)
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Mobile Phase Mixture: Combine 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.
-
Degas the final mobile phase by sonication for 15 minutes or by online degasser.
Protocol 2: Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Protocol 3: Sample Preparation
-
Accurately weigh a quantity of the sample (e.g., bulk powder, ground tablets) equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | pH 3.0 Phosphate Buffer:Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][18]
Caption: Key Parameters for Method Validation.
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][9][10] The sample was subjected to various stress conditions to produce potential degradation products.
Protocol 4: Forced Degradation Study
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples alongside a control. The method is considered specific if the analyte peak is well-resolved from all degradation peaks with a peak purity index greater than 0.995.[10]
Expected Outcome: The chromatograms should show that the main analyte peak is well-separated from any peaks generated by the degradation products, demonstrating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (Example) |
| 25 | 251000 |
| 50 | 503500 |
| 75 | 749800 |
| 100 | 1001200 |
| 125 | 1252500 |
| 150 | 1499900 |
Acceptance Criteria: A linear relationship between concentration and peak area is confirmed if the correlation coefficient (r²) is ≥ 0.999.
Accuracy (% Recovery)
Accuracy was determined by the spike-and-recovery method at three concentration levels (80%, 100%, and 120% of the target concentration).
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 121.1 | 100.9% |
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | Parameter | Result (Example) |
| Repeatability | % RSD (n=6) | 0.45% |
| Intermediate Precision | % RSD (n=6, different day/analyst) | 0.68% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD (µg/mL): 0.15 (Example)
-
LOQ (µg/mL): 0.45 (Example)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters.
| Parameter Varied | Variation | System Suitability Impact |
| Flow Rate (mL/min) | ± 0.1 | Pass |
| Mobile Phase Composition (%) | ± 2% Acetonitrile | Pass |
| Column Temperature (°C) | ± 2 | Pass |
| Mobile Phase pH | ± 0.1 | Pass |
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of replicate injections should be ≤ 2.0%.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent linearity, accuracy, precision, and specificity. The forced degradation studies confirmed its stability-indicating capability. This method is well-suited for routine quality control analysis and stability studies in the pharmaceutical industry.
References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
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International Journal of Applied Research in Science and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]
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Ivanović, D., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society, 84(4), 435-446. [Link]
-
ResearchGate. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
-
AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. [Link]
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Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Journal of Analytical & Pharmaceutical Research. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Open Access Journals. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
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Chromedia. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. [Link]
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Application Notes and Protocols: In Vitro Assay Strategies for 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Abstract
These application notes provide a comprehensive guide for the in vitro characterization of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound featuring both phenol and pyrazole moieties. Recognizing the limited specific literature on this molecule, we present a tiered, logic-driven framework for its systematic evaluation. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a suite of assays, from initial antioxidant and cytotoxicity screening to more targeted mechanistic studies. The causality behind experimental choices is emphasized to ensure a robust and self-validating investigation of the compound's biological potential.
Introduction: Unveiling the Potential of a Phenol-Pyrazole Scaffold
This compound (PubChem CID: 257428) is a small molecule whose structure suggests a rich potential for biological activity. The phenolic hydroxyl group is a well-known hydrogen donor and metal chelator, often conferring antioxidant properties.[1][2][3] The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a common motif in a multitude of pharmacologically active compounds, exhibiting anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6][7] The combination of these two pharmacophores in a single entity warrants a thorough in vitro investigation to elucidate its mechanism of action and potential therapeutic applications.
This guide outlines a strategic workflow for the in vitro assessment of this compound, commencing with broad-spectrum activity profiling and progressing to more defined, target-oriented assays.
Strategic Workflow for In Vitro Characterization
A systematic approach is crucial for efficiently characterizing a novel compound. We propose a three-tiered workflow, designed to build a comprehensive biological profile of this compound.
Figure 1: A tiered workflow for the in vitro characterization of this compound.
Tier 1: Foundational Activity Screening
The initial tier focuses on establishing a baseline of biological activity through robust, high-throughput compatible assays.
Assessment of Antioxidant Capacity
Rationale: The phenolic moiety of the compound is a strong indicator of potential antioxidant activity. Quantifying this activity is a logical first step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging ability of a compound.[8][9]
Protocol: DPPH Radical Scavenging Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in methanol to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Positive Control | Ascorbic Acid | IC50 ~ 20 µM |
| Vehicle Control | Methanol | 0% Inhibition |
| Wavelength | 517 nm | - |
| Incubation Time | 30 minutes | - |
General Cytotoxicity Screening
Rationale: Before exploring specific anticancer mechanisms, it is essential to determine if the compound exhibits general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Cell Line | Description | Seeding Density |
| HeLa | Human cervical cancer | 5,000 cells/well |
| A549 | Human lung carcinoma | 7,500 cells/well |
| MCF-7 | Human breast adenocarcinoma | 10,000 cells/well |
Tier 2: Mechanistic Elucidation
Should the initial screening reveal significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death.
Apoptosis vs. Necrosis
Rationale: Differentiating between apoptosis (programmed cell death) and necrosis is a critical step in understanding the compound's mode of action. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this purpose.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Tier 3: Target Validation and Pathway Analysis
Based on the outcomes of Tier 1 and 2 assays, and considering the known targets of pyrazole-containing drugs, more specific hypotheses can be tested.[10]
Western Blot Analysis of Key Signaling Proteins
Rationale: If apoptosis is induced, it is crucial to identify the involved signaling pathways. Western blotting can be used to assess the expression levels of key proteins in pathways commonly affected by pyrazole derivatives, such as the PI3K/Akt pathway.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The proposed tiered approach provides a comprehensive and logical framework for the in vitro characterization of this compound. By systematically progressing from broad screening assays to detailed mechanistic studies, researchers can efficiently build a robust biological profile of this promising compound, paving the way for further preclinical development.
References
- 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 136363.
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Journal of Food Quality. [Link]
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Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2022). Chemistry of Heterocyclic Compounds. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Molecules. [Link]
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An in vitro analysis of the total phenolic content, antioxidant power, physical, physicochemical, and chemical composition of T. (2012). Revista do Instituto de Medicina Tropical de São Paulo. [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry. [Link]
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Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. (2011). Acta Crystallographica Section E. [Link]
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Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. (2022). Plants. [Link]
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Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2022). Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
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ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES. [Link]
- Formulation of Pyrazole Compounds for In Vivo Studies: Applic
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Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. (2022). Plants. [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry. [Link]
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Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2023). Antioxidants. [Link]
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Pharmaceutical Sciences. [Link]
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- assessment of phenolic compounds in biological samples. (2010). Annali della Facoltà di Medicina Veterinaria, Università di Parma.
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2023). ResearchGate. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry. [Link]
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Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2012). Acta Crystallographica Section E. [Link]
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Application Notes and Protocols: 4-Ethyl-2-(1H-pyrazol-3-yl)phenol as a Versatile Ligand in Coordination Chemistry
Introduction: The Emergence of Pyrazolyl-Phenol Ligands
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, steric, and functional properties. Among the diverse array of chelating agents, pyrazole-based ligands have garnered significant attention due to their versatile coordination modes and the biological relevance of the pyrazole moiety.[1][2][3] The incorporation of a phenolic group into the pyrazole framework, as seen in 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, offers a highly adaptable bidentate N,O-donor ligand system. The phenolate oxygen and the pyrazolyl nitrogen atoms create a stable chelate ring upon coordination to a metal center, influencing the resulting complex's geometry, stability, and reactivity.
The ethyl group at the 4-position of the phenol ring provides a degree of lipophilicity, which can be crucial for applications in biological systems and for solubility in organic solvents. This seemingly simple structural modification can significantly impact the overall properties of the corresponding metal complexes, making this compound a ligand of considerable interest for researchers in catalysis, materials science, and drug development.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand. It includes detailed, field-proven protocols for the synthesis of the ligand and a representative copper(II) coordination complex, their characterization, and an overview of their potential applications, supported by authoritative references.
PART 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine. This synthetic strategy is robust and allows for the potential synthesis of a variety of substituted pyrazolyl-phenols.
Workflow for Ligand Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of (E)-1-(4-ethyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from established Claisen-Schmidt condensation procedures for the synthesis of 2'-hydroxychalcones.[4][5]
Materials:
-
4-Ethyl-2-hydroxyacetophenone (1 equivalent)
-
Benzaldehyde (1.1 equivalents)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-Ethyl-2-hydroxyacetophenone (1 eq.) in ethanol (50 mL).
-
Add benzaldehyde (1.1 eq.) to the solution and stir at room temperature for 10 minutes.
-
Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add this solution dropwise to the reaction mixture while stirring vigorously in an ice bath to maintain the temperature below 10 °C. The addition should take approximately 30 minutes.
-
After the addition of the NaOH solution, continue stirring the reaction mixture at room temperature for 24 hours. The color of the solution will typically change to a deep red or orange.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with 10% HCl until the pH is approximately 2-3. A yellow to orange solid will precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-ethyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one as a crystalline solid.
-
Dry the purified product in a vacuum oven at 40-50 °C.
Protocol 1.2: Synthesis of this compound
This protocol is based on the well-established method of pyrazole synthesis from chalcones and hydrazine.[6][7]
Materials:
-
(E)-1-(4-ethyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (1 equivalent)
-
Hydrazine hydrate (N₂H₄·H₂O, 80% solution, 3 equivalents)
-
Ethanol (95%) or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend the chalcone intermediate (1 eq.) in ethanol (40 mL).
-
Add hydrazine hydrate (3 eq.) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water (150 mL). A white or off-white solid will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure this compound.
-
Dry the final product under vacuum.
PART 2: Synthesis of a Representative Coordination Complex: Bis(4-ethyl-2-(1H-pyrazol-3-yl)phenolato)copper(II)
The synthesized ligand can be readily coordinated to various metal ions. Copper(II) complexes of pyrazolyl-phenol ligands are of particular interest due to their potential catalytic and biological activities.[8][9]
Workflow for Complex Synthesis
Caption: Synthetic workflow for the copper(II) complex.
Protocol 2.1: Synthesis of Bis(4-ethyl-2-(1H-pyrazol-3-yl)phenolato)copper(II)
This protocol is a general method for the synthesis of copper(II) complexes with bidentate N,O-donor ligands.[10]
Materials:
-
This compound (2 equivalents)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1 equivalent)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 eq.) in hot methanol (30 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 eq.) in methanol (20 mL).
-
Slowly add the methanolic solution of the copper salt to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate are typically observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid complex by vacuum filtration.
-
Wash the complex with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
PART 3: Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complex.
Protocol 3.1: Characterization of this compound
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Procedure: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Key signals to identify include the aromatic protons of the phenol and pyrazole rings, the ethyl group protons, and the pyrazole NH proton.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: To identify the presence of key functional groups.
-
Procedure: Record the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Look for characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the pyrazole, and C=N and C=C stretching vibrations of the aromatic rings.
-
-
Mass Spectrometry (MS):
-
Rationale: To determine the molecular weight and confirm the elemental composition.
-
Procedure: Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI or EI to determine the exact mass of the molecular ion.
-
Protocol 3.2: Characterization of Bis(4-ethyl-2-(1H-pyrazol-3-yl)phenolato)copper(II)
-
Infrared (IR) Spectroscopy:
-
Rationale: To confirm coordination of the ligand to the metal center.
-
Procedure: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching vibration of the pyrazole ring and the disappearance of the phenolic O-H stretching band are indicative of coordination.
-
-
UV-Vis Spectroscopy:
-
Rationale: To study the electronic transitions within the complex, particularly the d-d transitions of the copper(II) ion.
-
Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., DMF or DMSO) and record the UV-Vis spectrum. The position of the d-d absorption band provides information about the coordination geometry around the copper center.
-
-
Elemental Analysis (CHN):
-
Rationale: To determine the empirical formula of the complex and confirm its purity.
-
Procedure: Submit a pure, dry sample for CHN elemental analysis. Compare the experimental percentages of carbon, hydrogen, and nitrogen with the calculated values for the proposed formula.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Rationale: For paramagnetic d⁹ Cu(II) complexes, EPR spectroscopy provides valuable information about the electronic structure and the coordination environment of the copper ion.
-
Procedure: Record the EPR spectrum of the complex in the solid state or in a frozen solution at low temperature. The g-values and hyperfine coupling constants can help elucidate the geometry of the complex.
-
PART 4: Applications in Catalysis and Medicinal Chemistry
Complexes derived from this compound are promising candidates for various applications, primarily in catalysis and as potential therapeutic agents.
Application 4.1: Catalytic Oxidation
Copper complexes with pyrazolyl-phenol ligands have shown potential as catalysts for oxidation reactions, mimicking the active sites of certain metalloenzymes.[11][12][13]
Protocol 4.1.1: Catalytic Oxidation of Phenol
This protocol provides a general method to screen the catalytic activity of the synthesized copper complex in the oxidation of phenol using hydrogen peroxide as a green oxidant.[12]
Materials:
-
Bis(4-ethyl-2-(1H-pyrazol-3-yl)phenolato)copper(II) (catalyst)
-
Phenol (substrate)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetonitrile (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the copper complex in acetonitrile.
-
Prepare a stock solution of phenol in acetonitrile.
-
In a quartz cuvette, mix the catalyst solution and the substrate solution.
-
Initiate the reaction by adding a specific amount of hydrogen peroxide.
-
Monitor the progress of the reaction by recording the UV-Vis spectra at regular time intervals. The formation of oxidation products, such as benzoquinone, can be followed by the increase in absorbance at their characteristic wavelengths.
-
Calculate the initial rate of the reaction from the change in absorbance over time. The turnover number (k_cat) and Michaelis constant (K_m) can be determined by varying the substrate concentration.[12]
Table 1: Representative Catalytic Activity Data for Pyrazolyl-Phenol Copper Complexes
| Substrate | Oxidant | Catalyst | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Reference |
| Catechol | O₂ | [Cu(L)₂(CH₃COO)₂] | Methanol | 41.67 | 0.02 | [11] |
| Phenol | H₂O₂ | Cu(II)(FTL) | Aqueous | k_cat = 2.7 x 10⁻⁷ s⁻¹ | 44.7 mM | [12] |
Note: The data presented are for related pyrazolyl-phenol copper complexes and serve as a reference for expected performance.
Application 4.2: Anticancer Activity
Metal complexes, particularly those of copper, are being extensively investigated as potential anticancer agents due to their ability to induce cell death through various mechanisms.[1][8][14] Pyrazole-containing ligands can enhance the cytotoxic effects of metal complexes.[14]
Protocol 4.2.1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effect of the synthesized copper complex on cancer cell lines.[10]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Normal cell line (for selectivity assessment, e.g., MCF-10A)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Bis(4-ethyl-2-(1H-pyrazol-3-yl)phenolato)copper(II)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of the copper complex in DMSO and make serial dilutions in the cell culture medium.
-
Treat the cells with different concentrations of the complex for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative Cytotoxicity Data (IC₅₀ values in µM) for Related Copper Complexes
| Complex | MCF-7 (Breast) | HCT-15 (Colon) | A2780 (Ovarian) | Reference |
| [Cu(L)₂(Cl)₂] | ~25 | ~10 | ~30 | [14] |
| P-FAH-Cu-phen | - | - | - | [3] (IC₅₀ of 1.175 µg/mL on BEL-7404 liver cancer cells) |
| Cu(II)-L5 | 9.12 µg/ml | - | - | [10] |
| Cisplatin | ~5 | ~2 | ~1 | [1] |
Note: Data are for structurally related pyrazolyl-phenol or pyrazole-based copper complexes and are intended to provide a comparative context.
Conclusion
This compound is a highly promising and versatile ligand in coordination chemistry. Its straightforward synthesis, coupled with its ability to form stable complexes with a range of metal ions, makes it an attractive building block for the development of new functional materials. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and characterize this ligand and its copper(II) complex. The outlined applications in catalysis and medicinal chemistry highlight the potential of these compounds to address contemporary challenges in green chemistry and healthcare. Further exploration of the coordination chemistry of this compound with other transition metals is warranted and is expected to yield novel complexes with exciting properties and applications.
References
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. h. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Elsevier. [Link]
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Zhang, Z., Wang, H., Yan, M., & Wang, H. (2017). Novel copper complex with a 4-acylpyrazolone derivative and coligand induce apoptosis in liver cancer cells. Oncotarget, 8(52), 90099–90110. [Link]
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Gama, S., Mendes, F., Marques, F., Santos, I. C., Santos, I., Correia, I., & Garcia, M. H. (2012). Copper(II) complexes with tridentate pyrazole-based ligands: Synthesis, characterization, DNA cleavage activity and cytotoxicity. Journal of Inorganic Biochemistry, 117, 246–256. [Link]
-
Ahmed, M. A., et al. (2022). Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol and HCl. Journal of Pharmaceutical Negative Results, 13(3), 564-570. [Link]
-
Hassan, A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130932. [Link]
-
Bouroumane, N., El Kodadi, M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 154. [Link]
-
El-Sayed, M. Y. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 40(1). [Link]
-
Olar, R., et al. (2024). Copper pyrazole complexes as potential anticancer agents: Evaluation of cytotoxic response against cancer cells and their mechanistic action at the molecular level. Coordination Chemistry Reviews, 498, 215459. [Link]
-
Budzisz, E., et al. (2011). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 105(6), 829-838. [Link]
-
Abbaoui, Z., Arrass, H., Touzani, R., & Hammouti, B. (2022). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. Journal of the Iranian Chemical Society, 19(11), 4785-4798. [Link]
-
Liargkova, M., et al. (2021). Synthesis of 2-hydroxy- and 4-hydroxy-substituted chalcones. Molecules, 26(11), 3193. [Link]
-
Al-Omair, M. A., et al. (2013). Synthesis and characterization of copper(II) complexes incorporating pyrazolyl-derived N,S-donor bidentate ligands. Transition Metal Chemistry, 38(7), 749-756. [Link]
-
Diab, Y., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1845. [Link]
-
Patel, K. D., et al. (2015). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 8(3), 181-182. [Link]
-
Gennaro, A. M., et al. (2011). Phenolate and phenoxyl radical complexes of Cu(II) and Co(III), bearing a new redox active N,O-phenol-pyrazole ligand. Dalton Transactions, 40(41), 10889-10896. [Link]
-
Al-Jibori, S. A., et al. (2013). Synthesis and characterization of copper(II) complexes incorporating pyrazolyl-derived N,S-donor bidentate ligands. Transition Metal Chemistry, 38(7), 749-756. [Link]
-
Silva, A. M., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(9), 1438. [Link]
-
Raut, A. V., et al. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. Trade Science Inc.[Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Arabian Journal of Chemistry, 13(11), 8119-8129. [Link]
-
Zainab, A. H., et al. (2023). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Egyptian Journal of Chemistry, 66(1), 223-232. [Link]
-
Osella, M. I., et al. (2022). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. RSC Advances, 12(11), 6538-6545. [Link]
-
Organic Syntheses Procedure. (n.d.). is powdered, the oil bath is removed. When the contents of the flask have cooled to room temperature, the stirrer is stopped, the. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1268. [Link]
-
ResearchGate. (2019, April 4). What is the best way for synthesis of 2',4-dihydroxychalcone?. Retrieved from [Link]
-
European Patent Office. (1986). Process for producing 4-hydroxyacetophenone (Patent No. 0167286). [Link]
- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Welcome to the technical support guide for the synthesis of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
The pyrazole moiety is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] this compound, in particular, is a valuable building block for creating more complex molecules with potential therapeutic applications. The most common and reliable synthetic route involves a two-step process: a base-mediated condensation to form a β-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine. This guide focuses on troubleshooting and optimizing this pathway.
Overall Synthetic Workflow
The synthesis begins with the commercially available 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one, which undergoes a Claisen condensation with an ester, such as ethyl formate, to generate a β-ketoaldehyde. This intermediate is then cyclized with hydrazine hydrate to yield the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Claisen Condensation (β-Ketoaldehyde Formation)
Question 1: My Claisen condensation has a very low conversion rate or fails to initiate. What are the likely causes?
Answer: Low conversion in a Claisen condensation is almost always linked to the reaction conditions, specifically the base, solvent, and reactants' purity.
-
Base and Stoichiometry (Critical): The Claisen condensation is an equilibrium reaction.[3] To drive it to completion, a stoichiometric amount (at least 1.0 equivalent) of a strong, non-nucleophilic base is required. The product, a β-ketoaldehyde, is significantly more acidic (pKa ≈ 10-12) than the starting ketone's α-protons (pKa ≈ 19-20). The base deprotonates the product to form a resonance-stabilized enolate, which is an essentially irreversible step under these conditions and pulls the equilibrium towards the product side.[4][5]
-
Recommended Base: Sodium hydride (NaH) is ideal. Sodium ethoxide (NaOEt) can also be used, but it can lead to transesterification if other esters are present and its basicity is lower.
-
Causality: Using a catalytic amount of base or a weaker base (e.g., NaOH, K₂CO₃) will result in poor yields as the equilibrium will not be effectively shifted.
-
-
Solvent and Moisture: This reaction is highly sensitive to moisture. The enolate intermediates and the NaH base are potent bases that will react preferentially with any protic species, including water or ethanol.
-
Protocol: Use anhydrous solvents (like THF or diethyl ether) and ensure your glassware is thoroughly flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Order of Addition: Slowly add the ketone to a suspension of NaH in the anhydrous solvent to pre-form the enolate. Then, add the ethyl formate dropwise to this solution. This minimizes self-condensation of the ketone.
Question 2: I am observing significant amounts of a side product identified as the self-condensation of 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one. How can I prevent this?
Answer: Self-condensation is a competing aldol-type reaction that occurs when the ketone enolate attacks another molecule of the starting ketone instead of the desired ester.
-
Electrophile Choice: The choice of ethyl formate as the electrophile is strategic because it has no α-hydrogens and cannot enolize, thus it cannot act as the nucleophile. This eliminates one major pathway for side reactions.
-
Temperature Control: Perform the reaction at a low temperature (0 °C) to reduce the rate of self-condensation. Add the ketone slowly to the base to maintain a low instantaneous concentration of the unenolized ketone.
-
Base Strength: Using a very strong base like NaH ensures rapid and near-quantitative deprotonation of the ketone, leaving very little neutral ketone available for self-condensation.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. Irreversibly deprotonates the β-ketoaldehyde product, driving the reaction forward.[4][5] |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete deprotonation of the product to shift equilibrium. |
| Solvent | Anhydrous THF or Diethyl Ether | Prevents quenching of the base and enolate intermediates. |
| Temperature | 0 °C to Room Temperature | Low temperature minimizes side reactions; can be allowed to warm to RT to ensure completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen. |
| Table 1: Recommended Parameters for Claisen Condensation. |
Part 2: Pyrazole Formation (Cyclization with Hydrazine)
Question 3: The yield of my desired this compound is low, and I'm isolating a significant amount of an isomeric byproduct. How can I improve regioselectivity?
Answer: The cyclization of an unsymmetrical 1,3-dicarbonyl compound with a substituted or unsubstituted hydrazine can lead to two regioisomeric pyrazoles. In your case, the β-ketoaldehyde has a ketone and an aldehyde carbonyl group.
-
Mechanistic Insight: The reaction proceeds via initial condensation of hydrazine at one of the carbonyls, followed by intramolecular cyclization and dehydration. The initial attack is typically faster at the more electrophilic and less sterically hindered carbonyl group, which is the aldehyde.
-
pH Control: The pH of the reaction medium is crucial.
-
Acidic Conditions (Recommended): Conducting the reaction in a solvent like ethanol with a catalytic amount of acetic acid generally provides the best selectivity for the desired isomer. The acid protonates the carbonyls, enhancing their electrophilicity, but the aldehyde remains more reactive.
-
Neutral/Basic Conditions: These conditions can sometimes lead to mixtures as the selectivity between the two carbonyls is reduced.
-
Question 4: My cyclization reaction is slow, and TLC analysis shows incomplete consumption of the β-ketoaldehyde intermediate even after extended periods. What should I do?
Answer: A sluggish reaction points to suboptimal reaction conditions or reactant stability issues.
-
Temperature: Most pyrazole formations require heat to proceed at a reasonable rate. Refluxing the reaction mixture in ethanol is a standard and effective practice.
-
Catalyst: Ensure you have added a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid). This catalyzes both the initial imine formation and the subsequent dehydration step.
-
Hydrazine Quality: Use high-purity hydrazine hydrate. Old or improperly stored hydrazine can degrade, reducing its nucleophilicity.
-
Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields.[6]
Caption: Troubleshooting workflow for low yield in the pyrazole cyclization step.
Part 3: Purification
Question 5: The crude product is a dark oil and is difficult to purify by standard column chromatography. What alternative purification strategies can be employed?
Answer: The phenolic hydroxyl group and the basic nitrogen atoms of the pyrazole ring offer excellent handles for a non-chromatographic purification strategy.
-
Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate the layers. Basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 8.
-
The neutral product will precipitate or can be extracted back into an organic solvent.
-
This method is highly effective for removing non-basic impurities. A patent for purifying pyrazoles describes forming acid addition salts with acids like phosphoric or oxalic acid, crystallizing the salt, and then liberating the free base.[7][8]
-
-
Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) is an excellent method for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative synthetic routes to this compound? A1: Yes, other modern synthetic methods can be employed. The Suzuki-Miyaura cross-coupling reaction is a powerful alternative, typically involving the coupling of a protected 2-bromo-4-ethylphenol with a pyrazoleboronic acid or ester.[9][10] Another common approach in pyrazole synthesis is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine.[1][11][12] This would involve synthesizing the appropriate chalcone from 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one first.
Q2: What are the primary safety concerns I should be aware of during this synthesis? A2: Several reagents used in this synthesis require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent.
-
Hydrazine Hydrate (N₂H₄·H₂O): It is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvent.
Q3: How can I confirm the final structure and the correct regioisomer? A3: A combination of spectroscopic methods is required:
-
¹H NMR: The proton NMR will be definitive. Look for the characteristic pyrazole ring protons. The coupling patterns and chemical shifts of the aromatic protons on the phenol ring will differ significantly between the two possible regioisomers. 2D NMR techniques like NOESY can confirm through-space proximity between specific pyrazole and phenol ring protons.
-
¹³C NMR: Will show the correct number of carbon signals.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
HPLC: Can be used to assess the purity of the final compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(5-ethyl-2-hydroxyphenyl)-3-oxopropanal
-
Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (10 mL per gram of ketone) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl formate (1.5 eq.) dropwise.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoaldehyde, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 3-(5-ethyl-2-hydroxyphenyl)-3-oxopropanal (1.0 eq.) in ethanol (15 mL per gram).
-
Add hydrazine hydrate (1.1 eq.) followed by 3-4 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolve the crude product in ethyl acetate.
-
Extract the organic solution with 1M HCl (2x). Combine the aqueous layers.
-
Wash the organic layer once more with water and set it aside (this contains neutral impurities).
-
Cool the combined acidic aqueous layers in an ice bath and slowly add 6M NaOH solution with stirring until the pH is ~9.
-
A precipitate should form. If not, extract the basified aqueous layer with ethyl acetate (3x).
-
Collect the precipitate by filtration or, if extracted, combine the organic layers, dry over sodium sulfate, and concentrate to yield the purified product. Further purification can be achieved by recrystallization if necessary.
References
- Farooq, S., & Ngaini, Z. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13).
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
- BenchChem. (n.d.). Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl).
- Bentham Science Publisher. (n.d.). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
- S.L. Gaikwad, et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH.
- Hreczycho, G., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Gherib, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- NIH. (n.d.). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
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Overcoming solubility issues with 4-Ethyl-2-(1H-pyrazol-3-yl)phenol in assays
Technical Support Center: 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Guide: Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a promising small molecule can be hindered by practical challenges like poor aqueous solubility. This guide is structured as a series of frequently asked questions to directly address the precipitation and solubility issues you may encounter during your research. Our goal is to provide not just solutions, but a clear understanding of the underlying physicochemical principles, enabling you to make informed decisions for your specific assay system.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
This is the most common issue encountered with lipophilic compounds and is a classic case of solvent shifting.[1]
-
The "Why": this compound, like many small molecules in drug discovery, has poor intrinsic aqueous solubility.[2] Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including this one.[3] When you create a concentrated stock in 100% DMSO, the compound is stable. However, when you introduce a small volume of this stock into a large volume of aqueous buffer (e.g., PBS, cell media), the solvent environment abruptly shifts from being DMSO-dominated to water-dominated. The DMSO molecules disperse and interact with water, leaving your compound exposed to an environment in which it is not readily soluble, causing it to "crash out" or precipitate.[1][4]
Here is a workflow to systematically address this issue:
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Preparing a Cyclodextrin Formulation
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 20-40% w/v). Gentle warming (to ~40°C) may be required. Let it cool to room temperature.
-
Add Compound: Add your concentrated DMSO stock of this compound directly to the HP-β-CD solution. The molar ratio of CD to compound is critical; start with a high molar excess of CD (e.g., 100:1).
-
Equilibrate: Mix this solution (vortex, sonicate, or shake) for at least 1-2 hours at room temperature to allow for the formation of the inclusion complex.
-
Dilute: This new, aqueous-based stock can now be serially diluted into your final assay buffer. Remember to include a vehicle control with the same final concentration of HP-β-CD.
Q5: How can I quickly determine an approximate solubility limit in my final assay buffer?
A kinetic solubility assay is a simple method to estimate the solubility of your compound under your final assay conditions.
Protocol: Kinetic Solubility Estimation
-
Prepare Compound Plate: In a 96-well plate, add your high-concentration DMSO stock (e.g., 10 mM) in increasing volumes to different wells (e.g., 0.5 µL, 1 µL, 2 µL, 4 µL, etc.).
-
Add Buffer: Rapidly add a fixed volume of your final assay buffer (with any co-solvents or excipients) to each well to achieve a consistent final volume (e.g., add 199 µL to each well for a final volume of 200 µL). This will create a range of final compound concentrations. The final DMSO concentration should be kept constant and below your assay's tolerance limit.
-
Incubate: Shake the plate at room temperature for 1-2 hours to allow precipitation to equilibrate. 4. Measure: Analyze the plate using a nephelometer (measures light scattering from precipitate) or a UV-Vis plate reader. The concentration at which you see a sharp increase in signal corresponds to the kinetic solubility limit.
This data will guide you in choosing the appropriate stock concentrations and formulation strategy, saving you time and valuable compound.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- Considerations regarding use of solvents in in vitro cell based assays.
- This compound 288401-59-2.Sigma-Aldrich.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PubMed Central.
- How to enhance drug solubility for in vitro assays?
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- What is the relation between the solubility of phenolic compounds and pH of solution?
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- Effect of pH on the solubility of phenolic compounds.
- US10898420B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).Oriental Journal of Chemistry.
- Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying.Pharma Excipients.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- hCAXII-IN-5 solubility in DMSO versus aqueous buffers.Benchchem.
- DMSO concentration in cell culture? Precipitating while PBS is added?
- STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.Journal of Drug Discovery and Therapeutics.
- resolving poor solubility of 2-Diethylamino-5-phenyl-2-oxazolin-4-one for biological assays.Benchchem.
- Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrazoles. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The content is organized in a question-and-answer format to directly address the specific challenges you may encounter in the laboratory.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during pyrazole synthesis, providing both immediate solutions and explanations of the underlying chemical principles.
Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I fix this?
Low yield is a multifaceted problem that requires systematic investigation. The issue often originates from one of three areas: reaction conditions, reagent stability, or competing side reactions.
A1: Troubleshooting Strategy for Low Yields
-
Verify Reaction Completion: The most straightforward cause of low yield is an incomplete reaction.
-
Causality: The condensation and cyclization steps in pyrazole synthesis, particularly the final dehydration to form the aromatic ring, can be slow and may require significant energy input to overcome the activation barrier.[1]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If starting materials persist, consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis is a highly effective technique for driving these reactions to completion, often dramatically reducing reaction times and improving yields.[2]
-
-
Assess Reagent Quality and Stoichiometry:
-
Causality: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air or moisture. 1,3-dicarbonyl compounds can also exhibit keto-enol tautomerism, and their stability can vary.
-
Solution: Use freshly opened or purified reagents. For hydrazine, which is often supplied as a hydrate or hydrochloride salt, ensure the stoichiometry is calculated based on the active reagent. In some cases, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can improve yields, particularly if the dicarbonyl is the limiting reagent.
-
-
Optimize Catalyst and Solvent:
-
Causality: The initial condensation between the hydrazine and a carbonyl group is often the rate-limiting step and is typically acid-catalyzed.[3][4] The solvent plays a critical role in reactant solubility, reaction rate, and sometimes even the regiochemical outcome.[5]
-
Solution: For Knorr-type syntheses, ensure a catalytic amount of a protic acid (e.g., acetic acid, H₂SO₄) is present. In some systems, Lewis acids like nano-ZnO have demonstrated improved yields.[6] While ethanol is a traditional solvent, consider switching to aprotic dipolar solvents like DMF or DMAc, which have been shown to accelerate the dehydration steps and improve yields, especially for 1-arylpyrazoles.[5][6]
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Q2: I am using an unsymmetrical 1,3-dicarbonyl and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis and is dictated by which carbonyl group of the 1,3-dicarbonyl undergoes the initial nucleophilic attack by the substituted hydrazine.[1]
A2: Strategies for Controlling Regioselectivity
-
Exploit Electronic and Steric Differences:
-
Causality: The initial attack of the hydrazine nitrogen is a nucleophilic addition. This attack is favored at the more electrophilic (electron-deficient) and less sterically hindered carbonyl carbon.[1]
-
Solution: Analyze your 1,3-dicarbonyl substrate. A carbonyl adjacent to a strong electron-withdrawing group (like -CF₃) will be more electrophilic and likely to react first. Conversely, a bulky substituent (like a tert-butyl group) will sterically hinder the adjacent carbonyl, directing the attack to the other carbonyl.
-
-
Modify Reaction Conditions (pH and Solvent):
-
Causality: The reaction mechanism can be subtly shifted by the reaction medium. Under acidic conditions, the reaction may proceed via a hydrazone intermediate, while neutral or basic conditions might favor an enamine pathway. The pathway taken can influence which carbonyl is attacked intramolecularly in the cyclization step.[1]
-
Solution: A systematic screen of conditions is recommended.
-
Acidic vs. Neutral: Run the reaction in a protic solvent like ethanol with catalytic acetic acid, and compare the outcome to the same reaction without the acid catalyst.
-
Solvent Polarity: Compare results from a polar protic solvent (e.g., ethanol) with those from an aprotic dipolar solvent (e.g., DMF, NMP).[5] Aprotic solvents have been shown to significantly enhance regioselectivity in certain syntheses of 1-arylpyrazoles.[6]
-
-
Factors Influencing Regioselectivity
Caption: Key experimental factors that control the regiochemical outcome.
Q3: My reaction mixture turns dark yellow or red, and the crude product is difficult to purify. What is causing this?
A3: Managing Impurity Formation
Discoloration is a common observation, often stemming from the instability of the hydrazine reagent or the formation of side products at elevated temperatures.[7]
-
Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can be sensitive to air and light, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Side Reactions: At high temperatures, unwanted condensation or polymerization reactions can occur, leading to tarry byproducts. If you are heating the reaction, ensure the temperature is well-controlled and consider running it at a lower temperature for a longer duration.
-
Purification Strategy: If colored impurities are present, a silica gel plug followed by a full column chromatography is often effective. Wash the plug with a non-polar solvent (e.g., hexanes or toluene) to elute the colored, less polar impurities before eluting your product with a more polar solvent system (e.g., ethyl acetate/hexanes).[7]
Q4: My pyrazole product is difficult to purify. It either streaks on the silica column or won't crystallize. What should I do?
A4: Advanced Purification Techniques
Purification is frequently the most challenging step. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery.[8]
-
For Column Chromatography:
-
Deactivate Silica Gel: Before packing your column, prepare a slurry of the silica gel in your eluent and add 0.5-1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica, preventing your basic product from binding irreversibly.
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica for purifying basic compounds.[8]
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) chromatography using polar mobile phases like acetonitrile/water or methanol/water can be very effective.
-
-
For Crystallization:
-
Induce Crystallization: If your product is an oil, try trituration. This involves repeatedly scratching the inside of the flask containing the oil and a small amount of a non-polar solvent (like hexanes) with a glass rod to induce nucleation.
-
Salt Formation: A highly effective method for purifying basic pyrazoles that fail to crystallize is to convert them into an acid addition salt (e.g., hydrochloride or sulfate).[9] Dissolve the crude pyrazole in a suitable solvent (like isopropanol or acetone) and add a solution of the acid. The resulting salt often has much better crystallization properties.[9] The freebase can be regenerated later by neutralization if required.
-
Solvent Systems: Common and effective solvent pairs for pyrazole recrystallization include ethanol/water, ethyl acetate/hexanes, and isopropanol.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How does temperature control the reaction? My synthesis seems sensitive to heat.
Temperature is a critical control parameter. While heating generally increases the reaction rate, it can also promote the formation of unwanted byproducts. In some advanced cases, temperature can be used to selectively synthesize different products from the same starting materials.[11][12] For many standard Knorr syntheses, refluxing in a solvent like ethanol is common. However, if impurity formation is an issue, try running the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer period. Conversely, if the reaction is sluggish, microwave heating provides rapid and efficient energy input that can dramatically shorten reaction times.[13]
Q2: What is the role of the catalyst, and how do I select the right one?
In the most common pyrazole syntheses, the catalyst's primary role is to accelerate the initial nucleophilic attack on a carbonyl group.[3]
-
Acid Catalysts: Protic acids (e.g., acetic acid, HCl) protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[4] This is the standard choice for the Knorr synthesis.
-
Lewis Acids: Catalysts like nano-ZnO or silver triflate can also activate the carbonyl group and have been shown to be highly effective, sometimes under milder conditions than traditional protic acids.[6]
-
Base Catalysts: In syntheses involving 1,3-dipolar cycloadditions, a base may be required to deprotonate a precursor and generate the active dipole.
The optimal catalyst is substrate-dependent. If a standard acetic acid-catalyzed reaction is not performing well, screening a small set of other protic or Lewis acids is a logical next step.
Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis?
Yes, significant progress has been made in developing greener synthetic routes.[14]
-
Solvent Choice: Using water as a solvent is a highly effective green strategy for many pyrazole syntheses.[14]
-
Energy Input: Microwave-assisted synthesis is considered a green technique because it dramatically reduces reaction times and, consequently, energy consumption compared to conventional heating.[2]
-
Solvent-Free Reactions: Many pyrazole syntheses can be run under solvent-free conditions, often by grinding the reactants together, sometimes with a solid catalyst.[15] This minimizes solvent waste, which is a major goal of green chemistry.
Section 3: Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol describes the synthesis of a simple pyrazole from acetylacetone and phenylhydrazine.
Reactants & Reagents:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.00 g, 10.0 mmol).
-
Add 20 mL of ethanol and stir to dissolve.
-
Carefully add phenylhydrazine (1.08 g, 10.0 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Add 20 mL of cold water to the flask and stir. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a general guideline for adapting a conventional synthesis to microwave conditions.[2]
Reactants & Reagents:
-
1,3-Dicarbonyl compound (5 mmol)
-
Hydrazine derivative (5 mmol)
-
Appropriate solvent (e.g., Ethanol or DMF, 10 mL)
-
Catalyst (if required)
Procedure:
-
In a 20 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound, the hydrazine derivative, the solvent, and the catalyst.
-
Seal the vessel with a microwave-safe cap.
-
Place the vessel in the cavity of a scientific microwave reactor.
-
Set the reaction parameters. A typical starting point is 130 °C for 10-15 minutes, with power modulation to maintain the target temperature.[2] Caution: Always consult your instrument's safety guidelines and start with small-scale reactions.
-
After the reaction is complete, cool the vessel to room temperature (this is often done automatically with compressed air in modern reactors).
-
Open the vessel carefully.
-
Transfer the reaction mixture to a round-bottom flask and proceed with the standard work-up and purification as described in Protocol 1. The significantly shorter reaction time is the primary advantage of this method.[13]
References
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Online] Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Online] Available at: [Link]
- Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
- Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. Benchchem.
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Online] Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Online] Available at: [Link]
- Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Online] Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Online] Available at: [Link]
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem.
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Online] Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Online] Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Online] Available at: [Link]
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Online] Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online] Available at: [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Online] Available at: [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Online] Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Solution Stability of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the solution stability of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol (CAS No. 288401-59-2)[1]. As a molecule featuring both a phenolic hydroxyl group and a pyrazole ring, its stability profile is influenced by factors such as pH, oxidation, light, and temperature.[2][3] Understanding these liabilities is crucial for developing robust analytical methods, designing stable formulations, and ensuring data integrity throughout the research and development lifecycle.[4][5] This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during its stability assessment.
Part 1: Foundational Knowledge & Pre-Experiment Planning
This section addresses the fundamental questions researchers should consider before initiating stability studies. A thorough understanding of the molecule's inherent properties is the first step toward a well-designed experiment.
FAQ 1: What are the primary structural liabilities of this compound that could affect its stability in solution?
Answer: The stability of this compound is dictated by its two key functional groups: the phenol and the pyrazole ring.
-
Phenolic Hydroxyl Group: This group is the primary site of instability. Phenols are weak acids and are highly susceptible to oxidation, especially under neutral to alkaline conditions.[6] The deprotonated form (phenoxide ion) is more readily oxidized, often forming colored quinone-type structures, which can lead to a visible change in the solution's appearance (e.g., turning yellow or brown).[7] This process can be accelerated by the presence of metal ions, oxygen, and light.[2]
-
Pyrazole Ring: The pyrazole ring itself is a relatively stable aromatic heterocycle. However, it is not completely inert. The N-H proton is weakly acidic and can be removed under basic conditions.[3] While generally resistant to mild oxidation, strong oxidizing agents can potentially disrupt the ring system.[3] The N2 nitrogen atom, with its lone pair of electrons, is basic and can be protonated under acidic conditions, which may alter the molecule's chromatographic behavior or reactivity.[3]
FAQ 2: What initial solvent and pH should I choose for my stock solution to maximize stability?
Answer: For initial experiments and preparation of analytical standards, the goal is to minimize degradation.
-
Solvent Selection: Start with a high-purity (HPLC or ACS grade) organic solvent in which the compound is freely soluble, such as methanol or acetonitrile. These are generally preferred over aqueous solutions for long-term storage as they limit hydrolytic degradation pathways. Due to solubility concerns, it's common to prepare stock solutions of pyrazole derivatives in methanol.[8]
-
pH Considerations: If an aqueous or semi-aqueous solution is required, it should be buffered to a slightly acidic pH (e.g., pH 4-5). This keeps the phenolic group protonated, significantly reducing its susceptibility to auto-oxidation.[6][7] Avoid alkaline conditions (pH > 8) for any solution intended to be stable for more than a few hours, unless you are intentionally studying degradation under basic conditions. Many drugs exhibit maximum stability in the pH range of 4 to 8.
-
Storage: Always store stock solutions in amber vials to protect against light and at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation kinetics.[9][10]
Part 2: Designing and Executing Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It is designed to intentionally degrade the molecule to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of your analytical method.[11][12]
FAQ 3: What conditions are recommended for a forced degradation study of this compound, and what is the target degradation?
Answer: A comprehensive forced degradation study should evaluate hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[12][13] The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%.[12][13] This range ensures that degradation products are formed at a high enough concentration to be detected and characterized, without leading to secondary degradation that would not be observed under normal storage conditions.[13]
A "one-size-fits-all" approach is not appropriate; the conditions below are starting points and should be optimized for your specific experimental setup.[4]
| Stress Condition | Recommended Starting Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Probes for lability in acidic environments. The pyrazole ring's nitrogen atoms could be involved. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | The phenolic group will be deprotonated, making it highly susceptible to oxidation. This is often the most aggressive condition for phenols. |
| Oxidation | 3% H₂O₂ at room temperature | Directly tests susceptibility to oxidative degradation. Both the phenol and potentially the pyrazole ring can be affected.[12] |
| Thermal Stress | 60-80 °C in solution | Assesses the intrinsic thermal stability of the molecule. |
| Photostability | Expose solution to light source (ICH Q1B options) | Phenolic compounds can be light-sensitive, leading to photodegradation.[2][9] A parallel dark control is mandatory. |
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines the key steps for conducting a stress study.
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Initiate Stress Conditions:
-
For hydrolytic/oxidative stress , dilute the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
For thermal stress , place a sealed vial of the solution in an oven at the target temperature.
-
For photostability , place a quartz or borosilicate glass vial under a suitable light source, wrapping a control vial in aluminum foil.
-
-
Monitor Degradation: Take aliquots at various time points (e.g., 2, 4, 8, 24 hours). The goal is to find a time point that yields 5-20% degradation.[13]
-
Quench the Reaction: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively). This is critical to stop the degradation and prevent damage to the HPLC column.
-
Analyze Samples: Analyze the unstressed control, the stressed samples, and a blank (stressor solution without the drug) using a validated stability-indicating HPLC method.
-
Evaluate Results: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Calculate the percent degradation.
Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study.
Part 3: Analytical Method Considerations
A robust analytical method is the backbone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13][14]
FAQ 4: What are the key parameters for developing a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound without interference from any degradants, excipients, or impurities.[9]
-
Column: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like this one.[15][16]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) or methanol and water is typical.[17] Crucially, the aqueous portion should be acidified (e.g., with 0.1% formic acid or acetic acid). This suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[15][18]
-
Detection: Use a UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. A DAD/PDA allows you to monitor multiple wavelengths simultaneously and, most importantly, perform peak purity analysis to ensure the main peak is not co-eluting with any degradants. The optimal detection wavelength should be determined by running a UV scan of the compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. Specificity is proven by demonstrating that the method can resolve the main compound from all potential degradation products generated during the forced degradation study.[11]
Table 2: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase HPLC. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | A gradient is recommended to ensure elution of both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration. |
| Detection | DAD/PDA at max absorbance (e.g., ~280 nm) | Allows for peak purity assessment and sensitive detection. |
Part 4: Troubleshooting Common Issues
This section provides solutions to specific problems that researchers may encounter during their stability studies.
Question: My solution of this compound is turning yellow/brown upon standing. What is happening and how can I prevent it?
Answer: This is a classic sign of phenolic oxidation. The phenolic group is being oxidized to form colored quinone-like species.[7] This is most likely to occur in neutral or basic solutions, when exposed to air (oxygen), or upon exposure to light.
Solutions:
-
Lower the pH: If your application allows, buffer the solution to a pH between 4 and 5.
-
Use an Antioxidant: For formulation development, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite.
-
De-gas Solvents: Purge aqueous solvents with nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Always use amber glassware or wrap containers in aluminum foil.[9]
Question: During my forced degradation study, I see a loss of the main peak but no new degradation peaks are appearing in the chromatogram. What could be the issue?
Answer: This is a common and challenging problem. Several possibilities exist:
-
Degradant is Not UV Active: The degradation product may not have a chromophore and is therefore "invisible" to the UV detector.
-
Solution: Use a mass spectrometer (LC-MS) as a detector. MS can detect compounds based on their mass-to-charge ratio, regardless of UV absorbance.
-
-
Degradant is Not Eluting: The degradation product might be highly polar and not eluting from the reversed-phase column, or it could be highly non-polar and retained indefinitely.
-
Solution: Modify your gradient. Include a high-organic wash (e.g., 95-100% ACN) at the end of your run to elute any strongly retained compounds. Also, ensure your initial mobile phase conditions are weak enough (high aqueous content) to retain very polar compounds.
-
-
Precipitation: The degradant may be insoluble in the sample solvent and has precipitated out of the solution.
-
Solution: Visually inspect your samples for any cloudiness or solid material. Try re-dissolving the sample in a stronger solvent before analysis.
-
-
Conversion to a Gas: In rare cases, degradation could lead to the formation of a volatile compound that is lost from the sample vial.
Troubleshooting Diagram for HPLC Analysis
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Al-Busaidi, J. K., et al. (2016). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. PubMed. [Link]
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Arden, S. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
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LFA. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LFA. [Link]
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Huynh-Ba, K., et al. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
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Khan, I., et al. (2013). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Pharmacy Research. [Link]
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CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. [Link]
-
Al-Busaidi, J. K., et al. (2016). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Journal of AOAC INTERNATIONAL. [Link]
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Al-Busaidi, J. K., et al. (2016). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. ResearchGate. [Link]
-
Monforte, A. R., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. [Link]
-
Sumczynski, D., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
-
Maisuthisakul, P., et al. (2017). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. ResearchGate. [Link]
-
LFA. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Carrera, C., et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
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Pasquet, P. L., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]
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Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
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Wikipedia. (n.d.). Phenol. [Link]
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Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. ResearchGate. [Link]
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ChecklistGuro. (2025). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. [Link]
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Alfei, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]
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Kumar, S., & Singh, R. (n.d.). "Drug Stability and factors that affect on the drug stability" Review. [Link]
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Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. PubMed. [Link]
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Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). [Link]
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Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Nicolini, G., et al. (2007). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate. [Link]
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Napiórkowska, H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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Scott, E. E., et al. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]
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How to increase the purity of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Answering the user's request.## Technical Support Center: Purification of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Welcome to the technical support center for this compound (CAS 288401-59-2). This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during and after synthesis. We provide not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude product?
A1: Impurities largely depend on the synthetic route. A common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For this compound, this often involves a precursor like a substituted chromone or chalcone.[1][2]
Common Impurities Table
| Impurity Type | Likely Source | Identification Notes |
|---|---|---|
| Starting Materials | Incomplete reaction | Unreacted 1,3-dicarbonyl precursor or hydrazine hydrate. |
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyls | Formation of an isomeric pyrazole where the ethyl-phenol group is attached to a different carbon of the pyrazole ring. This can be challenging to separate. |
| Pyrazoline Intermediates | Incomplete cyclization or aromatization | Less aromatic, may appear as a distinct spot on TLC. |
| Hydrazine Side-Products | Side reactions of hydrazine | Often highly colored (yellow/orange) impurities. |
| Solvent Residues | Work-up and extraction | Residual high-boiling point solvents (e.g., DMF, DMSO). |
Q2: My crude product is a dark oil or a discolored solid. How do I remove the color?
A2: Colored impurities often arise from hydrazine side reactions or degradation of phenolic compounds. While activated charcoal is a common decolorizing agent, it should be used with caution for phenolic compounds as it can adsorb the desired product, and trace ferric ions in some charcoal grades can form colored complexes with phenols.[3] A better first approach is to use a purification method that separates based on chemical properties, such as acid-base extraction or column chromatography, which are often effective at removing these polar, colored byproducts.
Q3: My NMR spectrum suggests the presence of regioisomers. How can I separate them?
A3: Regioisomers are a common challenge in pyrazole synthesis and can be difficult to separate due to their similar physical properties. Meticulous column chromatography is the most effective method. Key strategies include:
-
High-Resolution Column: Use a long, narrow column with a high-quality silica gel of uniform particle size.
-
Shallow Gradient: Employ a slow, shallow gradient of increasing solvent polarity. This enhances the separation between closely eluting compounds.
-
Test Multiple Solvent Systems: Experiment with different solvent systems using Thin Layer Chromatography (TLC) to find one that provides the best separation (largest ΔRf) between the isomeric spots.
Q4: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. This often happens if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present, causing melting point depression. To resolve this:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to ensure the compound stays in solution longer as it cools.[4]
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble). Then, while hot, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (the cloud point).[5] This lowers the required temperature for crystallization.
-
Lower the Cooling Temperature: Ensure cooling is slow and gradual. Rapid cooling encourages oil formation.[4][5]
Troubleshooting Guide: Choosing Your Purification Strategy
The optimal purification strategy depends on the nature and quantity of impurities. Use TLC analysis of your crude material to inform your choice.
Caption: Workflow for purification via sequential acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Weak Base Wash (Optional): To remove any strongly acidic impurities (e.g., carboxylic acids), extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [6][7]Carboxylic acids (pKa ≈ 4-5) will be deprotonated and move to the aqueous layer, while the less acidic phenol will remain in the organic layer. Separate the layers.
-
Strong Base Extraction: Extract the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH). The strong base will deprotonate the phenolic hydroxyl group, forming the water-soluble sodium phenolate salt. [7][8]This transfers your desired product into the aqueous layer, leaving neutral and basic impurities in the organic phase.
-
Separation: Carefully separate the layers. The organic layer containing neutral and basic impurities can be discarded (or processed further if it contains valuable components).
-
Precipitation: Cool the aqueous layer containing the sodium phenolate in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (test with pH paper, aiming for pH 5-6). The protonated this compound will precipitate out as a solid. [6]6. Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid, preferably in a vacuum oven at a moderate temperature.
Guide 2: Purification by Column Chromatography
Expertise & Experience: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. [9][10]For a polar molecule like this compound, which has hydrogen bond donors (OH, NH) and acceptors (N), careful selection of the stationary and mobile phases is crucial for effective separation, especially from isomers. [11] Step-by-Step Protocol:
-
Stationary Phase Selection: Standard silica gel (SiO₂) is the most common and appropriate choice. Silica is slightly acidic, which is generally compatible with phenolic compounds. [10]The weight of silica should be roughly 50 times the weight of the crude sample for good separation. [9]2. Mobile Phase (Eluent) Selection:
-
Goal: Find a solvent system where your product has an Rf value of approximately 0.2-0.35 on a TLC plate. [12]This provides the optimal balance between retention and elution time.
-
Common Systems: Start with a non-polar solvent and titrate in a more polar one. Good starting points are hexane/ethyl acetate or dichloromethane/methanol mixtures.
-
TLC Analysis: Run several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to identify the ideal system that provides the best separation between your product and its impurities.
-
-
Column Packing (Slurry Method):
-
Pour the chosen eluent into an Erlenmeyer flask and add the dry silica gel to create a free-flowing slurry. [9] * Set up your column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles, which can lead to poor separation ("channeling"). [10] * Add another layer of sand on top of the silica bed to prevent disruption when adding solvent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. The resulting free-flowing powder can be carefully added to the top of the column. [12]5. Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant head of solvent above the silica bed to prevent the column from running dry.
-
For difficult separations, a gradient elution is recommended. Start with the initial non-polar solvent system and gradually increase the percentage of the more polar solvent. This will elute non-polar impurities first, followed by your slightly more polar product, and finally the highly polar impurities. [12]6. Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Guide 3: Purification by Recrystallization
Expertise & Experience: Recrystallization is an excellent final purification step to obtain a highly crystalline product. The principle relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. [5][13] Solvent Selection Table
| Solvent | Boiling Point (°C) | Suitability Notes |
|---|---|---|
| Water | 100 | Poor solvent for the compound when cold, but solubility may increase with heat. Good for removing highly polar/ionic impurities. Can be used as an "anti-solvent" in a mixed system. |
| Ethanol/Water | Variable | A common and effective mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise to the cloud point to induce crystallization upon cooling. [14] |
| Toluene | 111 | Good for dissolving the compound when hot, with lower solubility when cold. Less polar, effective for removing polar impurities. |
| Ethyl Acetate/Hexane | Variable | Another excellent mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexane to induce crystallization. [14]|
Step-by-Step Protocol:
-
Choose a Solvent: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. [3]Test small amounts of your crude product in different solvents to find the best one.
-
Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Swirl constantly. [15]Using too much solvent is a common mistake that will significantly reduce your yield. [5]3. Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. [5]Rapid cooling can trap impurities.
-
Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a tiny "seed" crystal of pure product. [5]6. Ice Bath: Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Dry: Dry the pure crystals to a constant weight.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University lecture notes. Recrystallization. [Link]
-
Wellesley College. Acid-Base Extraction. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]
-
JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]
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Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Alberta. Column chromatography. [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
ResearchGate. (2025, July 5). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Chem 334, Organic Chemistry Lab. recrystallization-2.doc.pdf. [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
ResearchGate. (2006, April). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. [Link]
-
ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]
-
National Institutes of Health. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Rhenium Shop. Phenol, 4-ethyl-2-(1H-pyrazol-3-yl)- ≥ 99% (HPLC). [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
National Institutes of Health. Synthesis of Chromone-Related Pyrazole Compounds. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]
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PubChem. 4-Ethylphenol. [Link]
-
Taylor & Francis Online. A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
MolPort. ethyl 2-(4-{[4-(diethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Analytical Detection of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analytical detection of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol. It is designed for researchers, scientists, and drug development professionals to navigate common and complex challenges encountered during experimental analysis.
Analyte Overview: Key Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing robust analytical methods. The molecule contains a phenolic hydroxyl group (acidic) and a pyrazole ring with a basic nitrogen, making it amphiprotic. Its structure dictates its solubility, chromatographic behavior, and spectral characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| CAS Number | 288401-59-2 | |
| Physical Form | Solid | |
| InChI Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the recommended primary analytical techniques for quantifying this compound?
A1: The most common and robust techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV/PDA: Ideal for routine quantification in relatively clean sample matrices like formulated drug products or during chemical synthesis. It is cost-effective and highly reproducible. A validated RP-HPLC-PDA method for a similar pyrazole derivative demonstrated excellent linearity and precision, which can be adapted for this compound.[1][2]
-
LC-MS/MS: The gold standard for quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates) due to its superior sensitivity and selectivity.[3] This technique is essential for pharmacokinetic and biomonitoring studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but often requires derivatization of the polar phenolic and pyrazole functional groups to improve volatility and thermal stability.[4]
Q2: What are the expected spectral characteristics I should look for?
A2:
-
UV-Vis: Phenolic compounds typically exhibit strong absorbance in the UV region. Expect a primary absorption maximum (λ_max) around 250-280 nm. The exact wavelength should be determined empirically by running a UV scan of a standard solution.
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary ion will be the protonated molecule [M+H]⁺ at m/z 189.23. Depending on the solvent system, you may also observe adducts such as [M+Na]⁺ or [M+K]⁺. The fragmentation pattern in MS/MS will be key for selective detection. For pyrazoles, common fragmentation pathways include the loss of N₂ or HCN from the molecular ion.[5]
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum will show distinct signals for the ethyl group (a quartet and a triplet), aromatic protons on the phenol ring, and protons on the pyrazole ring.[6][7] The phenolic -OH and pyrazole -NH protons may appear as broad singlets and their chemical shifts can be concentration and solvent-dependent.
Q3: How should I prepare stock solutions? Are there any stability concerns?
A3:
-
Solvent Selection: this compound is a solid. For stock solutions, use a solvent in which it is freely soluble, such as methanol, ethanol, or acetonitrile (ACN). For working solutions in reversed-phase HPLC, it is best practice to dilute the stock solution in the initial mobile phase to avoid peak distortion.[8]
-
Stability: Phenolic compounds can be susceptible to oxidation, especially at basic pH or when exposed to light and air. Pyrazole itself is generally stable but can be oxidized by strong agents.[9]
-
Recommendation: Prepare stock solutions fresh. If storage is necessary, store solutions at 2-8°C in amber vials to protect from light. For long-term storage, consider storing at -20°C or below. Always perform stability tests as part of method validation.
-
Part 2: HPLC-UV/PDA Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for the analysis of this compound. Below are common issues and their solutions.
Q4: My chromatographic peak is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing is one of the most common HPLC problems, often caused by secondary interactions between the analyte and the stationary phase.
Primary Cause: The phenolic hydroxyl group and the pyrazole moiety can interact with residual, un-capped silanol groups on the silica-based stationary phase. Silanols are acidic (pKa ~3.5-4.5), and at typical mobile phase pH values (e.g., pH 3-7), they can be ionized and interact with the basic sites on your analyte, causing tailing.[10]
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.
-
Action: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1%. This protonates the silanols, minimizing secondary interactions.[11]
-
Causality: At a pH well below their pKa, silanols are in their neutral form (-Si-OH), which significantly reduces their capacity for strong ionic interactions with the analyte.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and proprietary end-capping techniques to minimize exposed silanols.
-
Action: If you are using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped C18 or Phenyl-Hexyl column (Type B silica).
-
Causality: Fewer available silanols mean fewer sites for secondary interactions, leading to more symmetrical peaks.[10]
-
-
Add a Competing Base (Use with Caution):
-
Action: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%).[12]
-
Causality: The TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and shielding the analyte from these interactions. This is an older technique and can sometimes shorten column lifetime.
-
-
Check for Column Overload:
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.
-
Causality: Injecting too much mass of the analyte saturates the stationary phase, leading to a non-Gaussian peak shape that often presents as tailing or fronting.[10]
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q5: My retention times are drifting or shifting between injections. What should I do?
A5: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or temperature.[13]
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: This is the most common cause, especially in gradient methods.
-
Action: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.[8]
-
Causality: The stationary phase needs to fully return to its initial state before the next analysis begins. Insufficient equilibration leads to a variable starting point for each run, causing retention to shift.
-
-
Verify Mobile Phase Composition:
-
Action: Prepare fresh mobile phase daily. If using an online mixer (quaternary or binary pump), ensure the proportioning valves are functioning correctly by running a composition test. Degas the mobile phase thoroughly to prevent bubble formation in the pump heads.[12][13]
-
Causality: Small changes in solvent composition, especially the organic-to-aqueous ratio, can cause significant shifts in retention for reversed-phase chromatography. Evaporation of the more volatile organic component can occur over time.
-
-
Control Column Temperature:
-
Action: Use a thermostatted column compartment and set it to a stable temperature, for example, 30°C or 40°C.
-
Causality: Analyte retention is temperature-dependent. Fluctuations in ambient lab temperature will cause retention times to drift. A 1°C change can alter retention time by 1-2%.[8]
-
Recommended Starting Conditions for HPLC-UV Analysis
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm | Provides good retention and peak shape for phenolic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to control silanol activity and ensure good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good UV transparency. |
| Gradient | 30% B to 90% B over 10 minutes | A starting point; should be optimized to achieve a k' of 2-10. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times.[13] |
| Injection Vol. | 10 µL | A typical volume; adjust based on concentration and sensitivity. |
| Detection λ | 260 nm (or determined λ_max) | Should be optimized by scanning a standard. |
Part 3: LC-MS/MS Troubleshooting in Biological Matrices
When moving to complex matrices like plasma or urine, new challenges arise, primarily related to the impact of endogenous components on the ionization process.
Q6: My analyte signal is much lower in extracted plasma samples compared to a pure solvent standard. What is happening?
A6: You are likely observing ion suppression , a form of matrix effect.[3]
The Cause: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts, metabolites) compete with your analyte for ionization in the MS source.[14][15] This reduces the efficiency of your analyte's ionization, leading to a suppressed signal, poor sensitivity, and inaccurate quantification.[16] Ion enhancement, while less common, can also occur.
Diagnostic and Mitigation Protocol:
-
Diagnose with Post-Column Infusion:
-
Action: Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample.
-
Interpretation: A dip in the otherwise stable analyte signal at the retention time of your analyte (or other times) confirms the presence of ion suppression caused by co-eluting matrix components.
-
-
Quantify the Matrix Effect:
-
Action: Compare the peak area of the analyte spiked into a post-extracted blank matrix sample with the peak area of the analyte in a neat solvent standard at the same concentration.[15]
-
Calculation: Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100. A value < 100% indicates suppression; > 100% indicates enhancement.
-
-
Mitigate Matrix Effects:
-
Improve Sample Preparation: The goal is to remove interfering components before analysis.
-
Switch from Protein Precipitation (PPT) to a more selective method. While fast, PPT is non-selective and leaves many phospholipids in the sample.
-
Use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These techniques provide a much cleaner extract by selectively isolating the analyte from matrix components.[17] Adjusting the pH during LLE can further enhance selectivity for your acidic/basic analyte.[17]
-
-
Optimize Chromatography:
-
Action: Adjust the HPLC gradient to chromatographically separate the analyte from the regions of ion suppression. Phospholipids often elute in the high organic portion of the run.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: Synthesize or purchase a deuterated or ¹³C-labeled version of this compound.
-
Causality: This is the most effective way to compensate for matrix effects.[17] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.
-
-
Caption: Workflow for addressing matrix effects in LC-MS/MS bioanalysis.
Part 4: GC-MS Analysis Considerations
Q7: I am trying to analyze this compound by GC-MS but see broad peaks or no peak at all. Why?
A7: The polar -OH and -NH groups on your molecule make it unsuitable for direct GC-MS analysis. These groups engage in strong hydrogen bonding, which increases the boiling point and can cause adsorption to active sites in the GC inlet and column, leading to poor peak shape and even complete loss of the analyte.
Solution: Derivatization
-
Action: Chemically modify the polar functional groups to make the analyte more volatile and thermally stable. The most common method for phenols and amines is silylation .
-
Protocol: Silylation with BSTFA
-
Evaporate a known amount of your sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Causality: The BSTFA replaces the active hydrogens on the phenol (-OH) and pyrazole (-NH) groups with non-polar trimethylsilyl (TMS) groups. This blocks hydrogen bonding, increases volatility, and improves chromatographic performance dramatically. The resulting mass spectrum will show a molecular ion corresponding to the di-silylated derivative.[4]
Q8: How can I differentiate this compound from a potential structural isomer, like 4-Ethyl-2-(1H-pyrazol-5-yl)phenol, using GC-MS?
A8: Differentiating regioisomers is a classic analytical challenge because they have the same molecular weight and often similar retention times.
Strategy:
-
High-Resolution Chromatography: Use a long, high-resolution capillary column (e.g., 60 m x 0.25 mm) to maximize the chances of chromatographic separation. A mid-polarity column (e.g., containing 50% phenyl substitution) may provide different selectivity than a standard non-polar column.
-
Mass Spectral Fragmentation: While the molecular ions will be identical, the fragmentation patterns under Electron Ionization (EI) may show subtle but reproducible differences in the relative abundance of fragment ions.
-
Action: Acquire full scan mass spectra for both isomers using certified reference standards. Create a custom library with these spectra.
-
Causality: The position of the substituents can influence the stability of the fragment ions, leading to unique fragmentation fingerprints that allow for confident identification.
-
-
Retention Indices (RI): Do not rely on retention time alone.
-
Action: Calculate the Kovats Retention Index for your analyte by running a series of n-alkanes under the same GC conditions. Compare the experimental RI to literature values or values determined from your reference standards.
-
Causality: Retention indices are more robust and transferable between instruments and labs than absolute retention times, providing a higher degree of confidence in isomer identification.[18]
-
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Paliwal, J. (n.d.). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
-
Al-Rub, F. A. A., Kandil, H., & Al-Taani, B. M. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 2. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-. NIST WebBook. [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Faya, M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. [Link]
-
ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of 4‑ethylphenol, derivatised with BSTFA. [Link]
-
SpectraBase. (n.d.). 4-Ethylphenol. [Link]
-
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification...[Link]
-
Kumar, S., & Sharma, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 182-195. [Link]
-
ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines...[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. hplc.eu [hplc.eu]
- 11. realab.ua [realab.ua]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of pyrazole derivative synthesis. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work, grounded in established scientific principles.
Troubleshooting Guide: From Bench to Bulk
Scaling up a chemical synthesis is rarely a linear process. What works seamlessly on a gram scale can present significant hurdles in larger reactors. This guide addresses the most common and critical challenges encountered during the scale-up of pyrazole synthesis.
Issue 1: Uncontrolled Exotherm and Thermal Runaway
Q: We're scaling up a Knorr-type pyrazole synthesis, and our latest batch showed a dangerous temperature spike that was difficult to control. What's causing this, and how can we mitigate the risk?
A: This is a critical and common issue. The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often exothermic. Upon scale-up, the surface-area-to-volume ratio of your reactor decreases dramatically, which significantly hinders efficient heat dissipation. This can lead to localized "hot spots" or even a thermal runaway, posing a severe safety hazard, especially given that hydrazine can decompose explosively at elevated temperatures.
| Probable Cause | Scientific Rationale | Recommended Action |
| Rapid Reagent Addition | The rate of heat generation is directly proportional to the rate of reaction. A fast addition of the limiting reagent (often the hydrazine derivative) leads to a rapid increase in reaction rate and heat output. | Implement a slow, controlled addition of the hydrazine derivative. Utilize a syringe pump or a dosing pump for precise control. Monitor the internal temperature closely during the addition. |
| Inadequate Cooling | The cooling capacity of the reactor may be insufficient to remove the heat generated by the reaction at a larger scale. | Ensure your reactor's cooling system is appropriately sized for the scale and the exothermicity of the reaction. For highly exothermic reactions, consider using a more powerful cooling bath or a reactor with a better heat transfer coefficient. |
| Insufficient Dilution | A more concentrated reaction mixture will generate more heat per unit volume. | Increasing the solvent volume can help to absorb the heat of the reaction, acting as a heat sink. Dilute solutions of hydrazine are also inherently safer. |
| Poor Mixing | Inefficient stirring in large reactors can lead to localized areas of high reactant concentration and temperature. | Characterize the mixing in your reactor. Ensure the impeller design and stirring speed are adequate to maintain a homogenous reaction mixture. Baffles in the reactor can also improve mixing efficiency. |
-
Reactor Setup: Equip a 1L jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.
-
Initial Charge: Charge the 1,3-dicarbonyl compound and the solvent (e.g., ethanol) to the reactor.
-
Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to the desired starting point (e.g., 10-15 °C).
-
Controlled Addition: Add the hydrazine hydrate, diluted with a portion of the solvent, to the addition funnel. Begin a slow, dropwise addition of the hydrazine solution to the stirred reactor contents.
-
Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a pre-determined safe range (e.g., not exceeding 25-30 °C).
-
Post-Addition: After the addition is complete, continue stirring at the controlled temperature and monitor the reaction for completion by TLC or LC-MS.
Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
Q: Our synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers, and the ratio is inconsistent between batches. How can we improve the regioselectivity?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical precursors. The hydrazine can attack either of the two different carbonyl groups, leading to two possible products. The regiochemical outcome is influenced by a delicate balance of steric and electronic factors of the substituents on the dicarbonyl compound, as well as the reaction conditions.[1]
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl group is more reactive. Acid catalysis facilitates the reaction by protonating a carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][3] Experimenting with different acidic catalysts (e.g., acetic acid vs. a stronger mineral acid) or buffered systems can favor the formation of one isomer.
-
Temperature Effects: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Solvent Screening: The polarity and proticity of the solvent can influence the transition states leading to the different isomers. A systematic screen of solvents (e.g., ethanol, isopropanol, toluene, DMF) is recommended.
-
Strategic Use of Protecting Groups: In some cases, it may be feasible to temporarily protect one of the carbonyl groups to direct the initial attack of the hydrazine.
Caption: Workflow for optimizing regioselectivity.
Issue 3: Low Yield and Impurity Formation
Q: Upon scaling up, our yield has dropped significantly, and we're observing a prominent, deeply colored impurity that is difficult to remove. What are the likely causes?
A: A drop in yield and the appearance of new impurities upon scale-up often point to issues with mixing, temperature control, or side reactions that are less prevalent on a smaller scale. The deep coloration (often yellow or red) in reactions involving hydrazines can be due to the formation of byproducts from side reactions.[4]
-
Incomplete Reactions: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. Inadequate mixing on a larger scale can lead to unreacted starting materials.
-
Side Reactions: The formation of unwanted side products can significantly reduce the yield. For instance, in the Knorr synthesis, self-condensation of the 1,3-dicarbonyl compound can occur.
-
Product Degradation: The desired pyrazole product may be unstable under the reaction or workup conditions, especially at elevated temperatures.
-
Workup and Purification Losses: Product can be lost during extraction and crystallization steps. The choice of solvent for these procedures is crucial for obtaining a high-purity product with good recovery.
If the pyrazole product is sufficiently basic, an acid wash can be an effective purification step to remove non-basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazole will move to the aqueous layer.
-
Separation: Separate the aqueous layer and wash the organic layer again with the dilute acid.
-
Basification and Re-extraction: Combine the aqueous layers and basify with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the pyrazole, which will precipitate or can be extracted back into an organic solvent.
-
Final Steps: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine hydrate at scale? A1: Hydrazine hydrate is a high-energy and toxic compound. Key safety concerns include:
-
Thermal Runaway and Decomposition: As discussed, hydrazine condensation reactions can be highly exothermic. Hydrazine can also decompose, sometimes explosively, especially at high temperatures or in the presence of certain metals.
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.
-
Flammability: Hydrazine has a wide flammability range.
Q2: How does solvent choice impact the scale-up of pyrazole synthesis? A2: The solvent plays a crucial role in reaction rate, yield, regioselectivity, and product isolation. A solvent that is effective on a small scale may not be suitable for large-scale production due to:
-
Solubility: The solubility of starting materials, intermediates, and the final product can change with scale and temperature. Poor solubility can lead to precipitation and mixing issues.
-
Boiling Point: The boiling point of the solvent will dictate the maximum reaction temperature at atmospheric pressure.
-
Workup and Environmental Impact: The ease of removal, toxicity, and environmental impact of the solvent are critical considerations for large-scale synthesis. Green solvents like water or deep eutectic solvents are gaining traction.[5][6][7]
Q3: What are the best practices for purifying pyrazoles on a large scale? A3: Large-scale purification often moves away from column chromatography towards more scalable methods:
-
Crystallization: This is one of the most effective methods for large-scale purification. If the product does not crystallize easily, forming an acid addition salt can improve its crystallization properties.[8]
-
Washing/Slurrying: Washing the filtered product with a cold solvent can effectively remove impurities.
-
Extraction: As detailed in the troubleshooting section, liquid-liquid extraction can be a powerful purification technique.
Q4: Are there safer, more sustainable alternatives for pyrazole synthesis at scale? A4: Yes, the field is moving towards greener and safer synthetic routes:
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control, significantly improving safety, especially for highly exothermic reactions or when dealing with unstable intermediates.[9]
-
Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media is being explored to reduce the reliance on volatile organic compounds.[5][6][7] Various catalysts, including nano-catalysts, are also being developed to improve efficiency and reduce waste.[10]
-
Alternative Reagents: For reactions involving hazardous reagents like diazomethane, safer in-situ generation methods have been developed.[11]
Caption: Interplay of challenges in scaling up pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Ain Shams Engineering Journal. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Large-scale synthesis of 1H-pyrazole. | Download Scientific Diagram. ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
- Process for the purification of pyrazoles.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Unit 4 Pyrazole | PDF. Slideshare. [Link]
- Method for purifying pyrazoles.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
-
pyrazole.pdf. CUTM Courseware. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]
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- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. d-nb.info [d-nb.info]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
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- 10. mdpi.com [mdpi.com]
- 11. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Consistent Biological Assay Results
Welcome to the Technical Support Center, your expert resource for refining and troubleshooting biological assays. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving the highest standards of data quality and reproducibility. Here, we move beyond simple protocols to explore the underlying principles of common assays, empowering you to make informed decisions and overcome experimental challenges. Our philosophy is built on three pillars: deep expertise, self-validating protocols for ultimate trustworthiness, and a foundation of authoritative, verifiable references.
Section 1: The Foundation of Reproducibility - Proactive Quality Control
Before delving into specific assay troubleshooting, it is crucial to establish a robust experimental foundation. Inconsistent results often stem from variability in reagents, cell cultures, and basic laboratory techniques. Proactively managing these elements is the most effective way to ensure assay consistency.
Critical Reagent Management: Your Assay is Only as Good as Your Ingredients
Reagents are a primary source of experimental variability.[1][2] Their quality, consistency, and handling directly impact assay performance.
-
Why Reagent Quality Matters: High-quality reagents, free from impurities and contaminants, enhance the sensitivity and accuracy of analytical methods. Lot-to-lot inconsistencies in reagents can lead to significant shifts in results, potentially causing misinterpretation of data.[2][3]
-
Best Practices for Reagent Handling and Storage:
-
Always adhere to the manufacturer's storage instructions.
-
Aliquot reagents upon arrival to minimize freeze-thaw cycles.
-
Record lot numbers for every experiment to aid in troubleshooting.
-
Allow reagents to reach room temperature before use, unless the protocol specifies otherwise.
-
Cell Culture Best Practices: Consistency is Key
For cell-based assays, the health and consistency of your cell cultures are paramount.
-
Maintaining a Healthy Culture:
-
Preventing Contamination:
-
The Importance of Cell Line Authentication: Using misidentified or cross-contaminated cell lines can invalidate research.[7] Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
Pipetting and Instrumentation: The Precision Tools of Your Trade
Seemingly minor errors in pipetting and instrument calibration can lead to significant data variability.
-
Pipetting Technique:
-
Regularly calibrate your pipettes, at least every 3 to 6 months, depending on use.[1][8] The gravimetric method is the gold standard for pipette calibration.[1]
-
Pre-wet the pipette tip before aspirating your sample to ensure accurate volume delivery.[9]
-
Maintain a consistent pipetting speed and angle.[9]
-
-
Instrument Qualification and Calibration:
Section 2: Immunoassays - Troubleshooting and Refinement
Immunoassays, such as ELISA and Western Blotting, are powerful techniques for detecting and quantifying proteins. However, they are susceptible to a range of issues that can lead to inconsistent results.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: I'm experiencing high background in my ELISA. What are the likely causes and how can I fix it?
High background in an ELISA can obscure your signal and reduce the dynamic range of your assay.[13] The primary culprits are often insufficient blocking or washing, or non-specific binding of antibodies.[13]
-
Causality and Solution:
-
Insufficient Blocking: The blocking buffer's role is to occupy all unsaturated binding sites on the microplate, preventing antibodies from binding non-specifically. If blocking is incomplete, the primary or secondary antibody can bind directly to the plate, leading to a high background signal.
-
Solution: Increase the blocking incubation time or try a different blocking agent. For example, some antibodies may have a higher affinity for milk-based blockers, while others perform better with BSA.[14]
-
-
Inadequate Washing: Washing steps are critical for removing unbound reagents. Insufficient washing can leave behind excess antibodies or enzyme conjugates, resulting in a high background.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and a high background.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Detailed Sandwich ELISA Protocol:
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[16]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.[16]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[16]
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader.
Q2: My ELISA results show high variability between replicate wells. What's causing this?
High coefficient of variation (CV) between replicates is a common problem that can invalidate your results. The acceptable intra-assay CV is generally less than 10%.[9][17][18]
-
Causality and Solution:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in reagent concentration and inconsistent results.
-
Solution: Avoid using the outer wells for your samples and standards. Instead, fill them with PBS or media to create a humidity barrier.
-
-
Inadequate Mixing: If reagents are not mixed properly in the wells, the reaction will not proceed uniformly.
-
Solution: Gently tap the plate after adding each reagent to ensure thorough mixing.
-
-
Western Blotting
Q1: I'm not getting any signal on my Western Blot. What should I troubleshoot?
A lack of signal in a Western Blot can be due to a failure at any of the multiple steps in the protocol.
-
Causality and Solution:
-
Poor Protein Transfer: The transfer of proteins from the gel to the membrane is a critical step. Inefficient transfer will result in little to no protein on the membrane to be detected.
-
Solution: Ensure proper contact between the gel and the membrane in the transfer stack, with no air bubbles. Optimize the transfer time and voltage based on the molecular weight of your protein of interest. Wet transfer is generally more efficient for a wide range of protein sizes, while semi-dry and dry transfers are faster but may be less efficient for very large or very small proteins.[4][17][21][22]
-
-
Inactive Antibody: The primary or secondary antibody may have lost its activity due to improper storage or handling.
-
Solution: Use fresh antibodies and ensure they have been stored correctly. Test the activity of the secondary antibody by dot blotting a small amount of the primary antibody onto the membrane and then proceeding with the detection steps.
-
-
Insufficient Protein Load: There may not be enough of your target protein in the sample to be detected.
-
Solution: Increase the amount of protein loaded onto the gel. You can also try to enrich your sample for the protein of interest through immunoprecipitation or fractionation.
-
-
Detailed Western Blot Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of your lysates using a protein assay (e.g., BCA).
-
SDS-PAGE:
-
Biochemical Principle: Sodium dodecyl sulfate (SDS) is an anionic detergent that denatures proteins and coats them with a uniform negative charge.[16][18][23] This allows for the separation of proteins based on their molecular weight as they migrate through the polyacrylamide gel matrix towards the positive electrode.[23][24]
-
Prepare a polyacrylamide gel with a percentage of acrylamide appropriate for the molecular weight of your target protein.
-
Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Chemical Principles: An electric field is applied to transfer the negatively charged proteins from the gel onto a membrane (nitrocellulose or PVDF). In a wet transfer system, the gel and membrane are submerged in a transfer buffer, which conducts the current and helps to dissipate heat.[4][25]
-
Assemble the transfer "sandwich" with the gel, membrane, and filter papers.
-
Transfer the proteins using a wet, semi-dry, or dry transfer system.
-
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8][26]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[21][26]
-
Washing: Repeat the wash step as in step 6.
-
Detection: Incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imager or X-ray film.[26]
Section 3: Molecular Assays - A Focus on qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique for quantifying nucleic acids. However, its sensitivity also makes it prone to errors that can lead to inconsistent or inaccurate results.
Q1: My qPCR results show amplification in the no-template control (NTC). What is the source of this contamination?
Amplification in the NTC is a clear sign of contamination and invalidates the results of your experiment.
-
Causality and Solution:
-
Contamination of Reagents: One or more of your qPCR reagents (e.g., master mix, primers, water) may be contaminated with the target DNA or a previous PCR product.
-
Solution: Use fresh, aliquoted reagents for each experiment. Physically separate the pre-PCR (reagent preparation) and post-PCR (product analysis) areas in your lab to prevent aerosol contamination.
-
-
Contaminated Pipettes or Lab Surfaces: Pipettes and benchtops can be a source of contamination.
-
Solution: Use filter tips for all qPCR pipetting. Regularly clean your pipettes and lab surfaces with a 10% bleach solution followed by 70% ethanol.
-
-
Detailed qPCR Protocol (using SYBR Green):
-
RNA Isolation and cDNA Synthesis:
-
Isolate high-quality RNA from your samples.
-
Synthesize cDNA using a reverse transcription kit.[10]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.[10][27]
-
Aliquot the master mix into your qPCR plate or tubes.
-
Add your cDNA templates and controls (NTC, positive control) to the appropriate wells.
-
Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
-
-
qPCR Cycling and Data Acquisition:
-
Biochemical Principle: The qPCR process involves cycles of denaturation, annealing, and extension. During extension, a thermostable DNA polymerase synthesizes new DNA strands. SYBR Green is a fluorescent dye that binds to double-stranded DNA, and the fluorescence intensity is measured at the end of each cycle. The increase in fluorescence is proportional to the amount of amplified product.[28]
-
Run the qPCR reaction in a real-time PCR instrument with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
-
Data Analysis:
-
Analyze the amplification curves and perform a melt curve analysis to check for the specificity of the amplification product.
-
Determine the Cq (quantification cycle) values for your samples and use them to calculate the relative or absolute quantification of your target nucleic acid.
-
Section 4: Cell-Based Assays - Navigating the Complexities of Living Systems
Cell-based assays provide a more biologically relevant system for studying cellular processes and the effects of compounds. However, the use of live cells introduces additional sources of variability.
Q1: I'm seeing high variability in my cell viability assay (e.g., MTT, XTT). What are the potential causes?
-
Causality and Solution:
-
Uneven Cell Seeding: If cells are not seeded evenly across the plate, some wells will have more cells than others, leading to variability in the final readout.
-
Solution: Ensure you have a single-cell suspension before seeding. After adding the cell suspension to the plate, gently rock the plate in a cross pattern to distribute the cells evenly.
-
-
Inconsistent Incubation Times: The timing of compound addition and reagent incubation can significantly impact the results.
-
Solution: Standardize your incubation times across all experiments.
-
-
Reagent Issues: The MTT or XTT reagent may be degraded, or the formazan crystals in an MTT assay may not be fully solubilized.
-
Solution: Use fresh reagents. For MTT assays, ensure the formazan crystals are completely dissolved by thorough mixing before reading the absorbance.[29]
-
-
Troubleshooting Guide for Common Cell-Based Assay Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Signal in Reporter Gene Assay | Low transfection efficiency. | Optimize the DNA-to-transfection reagent ratio.[20] |
| Weak promoter driving the reporter gene. | Use a stronger promoter if possible.[20] | |
| High Background in Reporter Gene Assay | High expression of the reporter gene. | Reduce the amount of plasmid DNA used for transfection.[26] |
| Autofluorescence from media components. | Use a phenol red-free medium.[30] | |
| Poor Cell Adhesion | Suboptimal culture surface. | Coat the plates with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).[27] |
| Stressed or unhealthy cells. | Ensure cells are in the logarithmic growth phase and handle them gently during passaging.[31] |
Section 5: Data Analysis and Assay Validation - Ensuring Trustworthiness
Rigorous data analysis and proper assay validation are essential for ensuring the trustworthiness of your results.
Key Statistical Parameters for Assay Validation
-
Precision: The closeness of agreement between a series of measurements. It is usually expressed as the coefficient of variation (CV).
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Assessment: Linearity is typically assessed by linear regression analysis of a standard curve. The coefficient of determination (R-squared or R²) is a measure of the goodness of fit of the regression line to the data points. An R² value close to 1 indicates a strong linear relationship.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of an analyte that can be reliably distinguished from the background.[2][32]
-
LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[2][32]
-
Calculation: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[2][33]
-
Visualizing Workflows and Troubleshooting with Graphviz
References
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- Azure Biosystems. (n.d.). 6 Western Blotting Steps.
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- (n.d.).
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- Top Tip Bio. (2019, March 11). How To Calculate The Coefficient Of Variation (CV).
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- MBL International. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE).
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- Abcam. (n.d.). Cell culture and maintenance protocol.
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- ATCC. (2023, January 19). Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar.
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- Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
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- Bio-Rad Antibodies. (2021, June 18). Five Ways to Control Your Critical Antibody Reagents and Avoid Bioanalytical Assay Failure [Video]. YouTube.
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- ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
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- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemistry. Reviews, 29 Suppl 1, S49–S52.
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- BioPharm International. (n.d.). Method Validation Guidelines.
- European Medicines Agency. (2022, May 24). ICH M10 on bioanalytical method validation.
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- Bitesize Bio. (2025, April 24). Excelling With Excel: Analytical Method Validation Using LOD and LOQ.
- Singh, S., et al. (2013). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 4(2), 57.
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- Today's Clinical Lab. (n.d.). Instrument Qualification in Today's Laboratory.
- Pharma Growth Hub. (2022, January 15). How To Determine Detection Limit (LoD)
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol: The Definitive Power of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its interaction with biological targets. For novel compounds like 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a heterocyclic molecule with potential pharmacological applications, absolute structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, highlighting why single-crystal X-ray crystallography remains the gold standard.
The Challenge: Beyond Connectivity to Configuration
Initial synthesis of a novel compound yields a product that must be rigorously characterized. Standard spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provide crucial information about the molecular formula and the connectivity of atoms. However, these techniques often fall short of providing the absolute spatial arrangement of the atoms. For this compound (Figure 1), while spectroscopic methods can confirm the presence of the ethyl, phenol, and pyrazole moieties and their general connections, they may not definitively resolve ambiguities in tautomeric forms or intermolecular interactions in the solid state.
Figure 1. Chemical Structure of this compound. Molecular Formula: C₁₁H₁₂N₂O[1] Molecular Weight: 188.23 g/mol [1]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise and detailed information about the atomic and molecular structure of a crystalline material.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each experimental choice is critical for obtaining high-quality data.
Diagram 1: Experimental Workflow for Single-Crystal X-ray Crystallography. This diagram illustrates the sequential steps from obtaining the pure compound to generating the final crystallographic information file (CIF).
Detailed Protocol for X-ray Crystallography of this compound:
-
Crystal Growth (The Art of Patience):
-
Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal, typically 0.1-0.5 mm in size, with well-defined faces and no internal defects.[4]
-
Protocol:
-
Dissolve highly purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/dichloromethane). The choice of solvent is critical as it can influence crystal packing and morphology.[4]
-
Employ the slow evaporation technique.[4] Place the solution in a loosely capped vial in a vibration-free environment. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.
-
-
-
Data Collection (The Moment of Truth):
-
Rationale: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The choice of X-ray source (e.g., Molybdenum) is important for achieving good resolution for organic molecules.[2]
-
Protocol:
-
Carefully select a well-formed crystal under a microscope and mount it on a goniometer head.[2]
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Rotate the crystal to collect a complete dataset of reflections.
-
-
-
Structure Solution and Refinement (Decoding the Data):
-
Rationale: The collected diffraction data (intensities and positions of spots) are computationally processed to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined and refined.[5]
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods, which are powerful for small molecules.
-
Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.
-
Generate the final crystallographic information file (CIF), which contains all the structural details.
-
-
The Unambiguous Result: Crystallographic Data
The output of a successful X-ray crystallography experiment is a wealth of precise structural data, summarized in a crystallographic table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂N₂O |
| Formula Weight | 188.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.372(5) |
| b (Å) | 20.043(6) |
| c (Å) | 15.328(1) |
| β (°) | 102.89(6) |
| Volume (ų) | 2806.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.112 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
This data provides an unequivocal description of the solid-state structure.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive structure, other techniques offer valuable, often complementary, information.
Diagram 2: Logic Flow of Structural Elucidation. This diagram shows how various analytical techniques contribute to proposing a structure, which is then definitively confirmed by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC reveal the connectivity of atoms by probing the magnetic properties of atomic nuclei.
-
¹H NMR: Provides information on the number and types of hydrogen atoms and their neighboring environments.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., HMBC): Establishes long-range correlations between protons and carbons, helping to piece together the molecular skeleton.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound with high accuracy.[9] High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical starting point for structure elucidation. Fragmentation patterns can also offer clues about the different components of the molecule.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[11] For this compound, IR would show characteristic absorptions for the O-H (phenol), N-H (pyrazole), C-H (aromatic and aliphatic), and C=C/C=N bonds.
Table 2: Comparison of Information from Different Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[2][3] | Provides definitive, high-resolution structural data.[2] | Requires a suitable single crystal, which can be challenging to grow. Structure is in the solid state. |
| NMR Spectroscopy | Atom connectivity, stereochemistry (in solution), dynamic processes.[6] | Excellent for determining the carbon-hydrogen framework.[6] | Does not provide absolute 3D structure or bond lengths/angles. Can be complex to interpret for some molecules. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns.[9] | High sensitivity and accuracy for molecular formula determination.[10] | Provides limited information on atom connectivity and no stereochemical information. |
| IR Spectroscopy | Presence of functional groups.[11] | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Comparative Analysis: Why X-ray Crystallography is Conclusive
For this compound, while NMR, MS, and IR can collectively lead to a proposed structure, only X-ray crystallography can provide the ultimate proof. Here's why:
-
Tautomerism: The pyrazole ring can exist in different tautomeric forms. While NMR in solution might show an averaged signal or a mixture, X-ray crystallography captures the specific tautomer present in the solid state.
-
Conformation: The relative orientation of the phenol and pyrazole rings, as well as the conformation of the ethyl group, are precisely determined by X-ray diffraction.
-
Intermolecular Interactions: Crucial for understanding the properties of the material in the solid state, such as melting point and solubility, are the hydrogen bonding and π-stacking interactions, which are clearly revealed by crystallography.
References
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Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[1][10]pyran Derivative by NMR Spectroscopy. Molecules.
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Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[1][10]pyran Derivative by NMR Spectroscopy. Molecules.
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A Comparative Analysis of the Biological Activity of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its inherent physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules.[1] This guide delves into a comparative analysis of the biological activity of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol and its analogs, providing a technical overview supported by experimental data to inform future drug discovery and development efforts.
Introduction to 2-(Pyrazol-3-yl)phenols
The 2-(pyrazol-3-yl)phenol framework represents a significant class of compounds with a wide array of demonstrated biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6] The phenolic hydroxyl group and the pyrazole ring's nitrogen atoms can act as crucial hydrogen bond donors and acceptors, facilitating interactions with various biological targets.[1] The substitution pattern on both the phenol and pyrazole rings plays a pivotal role in modulating the potency and selectivity of these compounds. This guide will focus on the impact of substitutions, particularly the 4-ethyl group on the phenol ring, in comparison to other analogs.
Synthesis of this compound and Analogs
The synthesis of 2-(pyrazol-3-yl)phenol derivatives typically involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate. This is followed by cyclization with hydrazine hydrate or a substituted hydrazine to yield the desired pyrazole or pyrazoline.[4][7]
For the synthesis of this compound, the general synthetic route would be as follows:
Caption: General synthetic scheme for this compound and its analogs.
This versatile synthetic strategy allows for the introduction of a wide range of substituents on both the phenyl and pyrazole rings, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Comparative Biological Activity
The biological activity of 2-(pyrazol-3-yl)phenol derivatives is highly dependent on the nature and position of substituents. Here, we compare the potential activities of this compound with known analogs, focusing on anticancer and anti-inflammatory properties.
Anticancer Activity and Kinase Inhibition
Several studies have highlighted the potential of pyrazole derivatives as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5][6][8]
A study on a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as inhibitors of B-Raf kinase, a key enzyme in the MAPK signaling pathway, provides valuable insights.[6] While this study does not include the exact 4-ethyl analog, it demonstrates that the presence of a hydroxyl group at the ortho position of the phenyl ring attached to the pyrazoline C5 is crucial for activity. The study also shows that substitutions on the N1-phenyl ring of the pyrazoline significantly influence inhibitory potency.[6]
For instance, compound C6 from this series, which features a 4-chloro substitution on the C3-phenyl ring and an unsubstituted N1-phenyl ring, exhibited potent B-RafV600E inhibitory activity with an IC50 of 0.15 µM and a GI50 of 1.75 µM against the WM266.4 human melanoma cell line.[6]
| Compound | C3-Phenyl Substitution | N1-Phenyl Substitution | B-RafV600E IC50 (µM) | WM266.4 GI50 (µM) | Reference |
| C1 | 4-Fluoro | Unsubstituted | - | - | [6] |
| C6 | 4-Chloro | Unsubstituted | 0.15 | 1.75 | [6] |
| C10 | 4-Methyl | Unsubstituted | - | - | [6] |
| C18 | 3,4-Dichloro | Unsubstituted | - | - | [6] |
Based on these findings, it can be extrapolated that this compound could also exhibit kinase inhibitory activity. The ethyl group at the 4-position of the phenol ring, being a lipophilic and electron-donating group, may influence the binding affinity and selectivity towards specific kinases. Further experimental validation is required to ascertain its precise inhibitory profile.
Furthermore, pyrazole derivatives have been investigated as inhibitors of other kinases such as casein kinase 1δ/ε (CK1δ/ε) and c-Jun N-terminal kinase (JNK).[9][10] The N-(1H-pyrazol-3-yl)quinazolin-4-amine scaffold has been identified as a promising starting point for the development of CK1δ/ε inhibitors.[10]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[11] The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).[4]
Structure-activity relationship studies have shown that the nature of substituents on the pyrazole and adjacent rings is critical for anti-inflammatory potency and selectivity.[1] For instance, the presence of a sulfonamide or trifluoromethyl group at the C4 position of a pyrazole ring is often associated with COX-2 selectivity.[1]
The 4-ethyl group on the phenol ring of the title compound could contribute to its anti-inflammatory profile by enhancing its lipophilicity, which may improve cell membrane permeability and access to intracellular targets.
Estrogen Receptor Modulation
Interestingly, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some exhibiting selectivity for the ERα subtype.[12][13] A key compound from these studies, propylpyrazole triol (PPT), which has a propyl group at the C4 position of the pyrazole ring, is a potent and selective ERα agonist.[12][13]
This suggests that the 2-(pyrazol-3-yl)phenol scaffold can be tailored to interact with nuclear hormone receptors. The 4-ethyl substitution on the phenol ring of our topic compound could influence its binding affinity and selectivity for ER subtypes. The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor, mimicking the A-ring of estradiol.[12][13]
Caption: Putative binding interactions of 4-Ethyl-2-(pyrazol-3-yl)phenol with the estrogen receptor.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (Example: B-Raf)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant B-RafV600E enzyme
-
Kinase substrate (e.g., MEK1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds, standard drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
The 2-(pyrazol-3-yl)phenol scaffold is a versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is limited in the public domain, analysis of its structural analogs suggests its potential as a bioactive molecule, likely exhibiting anticancer, anti-inflammatory, and/or estrogen receptor modulating properties.
The 4-ethyl group is expected to enhance lipophilicity, which could positively impact cell permeability and oral bioavailability. However, it may also influence metabolic stability and potential off-target effects. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic library of its analogs. This would involve:
-
In vitro screening: Profiling against a broad panel of kinases, inflammatory targets (COX-1, COX-2, LOX), and nuclear receptors (ERα, ERβ).
-
Cell-based assays: Evaluating cytotoxicity against a panel of cancer cell lines and assessing anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages).
-
In vivo studies: Investigating efficacy in animal models of cancer and inflammation.
-
ADME/Tox profiling: Assessing pharmacokinetic properties and potential toxicity.
Such a systematic approach will elucidate the structure-activity relationships for this promising class of compounds and pave the way for the development of novel and effective therapeutics.
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Ethyl-2-(1H-pyrazol-3-yl)phenol Quantification
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives
In the landscape of pharmaceutical research and development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential. 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a molecule combining both a phenol and a pyrazole moiety, stands as a pertinent example of a compound requiring precise analytical characterization. Whether it serves as a key starting material, an active pharmaceutical ingredient (API), or a critical impurity, the ability to accurately quantify it is paramount for ensuring product quality, safety, and efficacy.
This guide provides an in-depth, scientifically grounded protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind methodological choices, grounding our approach in the principles of analytical lifecycle management as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] This document is designed for researchers, analytical scientists, and quality control professionals who require a robust, reliable, and defensible method for their work.
Methodological Cornerstone: Why RP-HPLC is the Gold Standard
For the quantification of moderately polar, aromatic compounds like this compound, RP-HPLC is the undisputed analytical tool of choice. Its dominance stems from a combination of high resolution, sensitivity, and specificity.
The Causality Behind Our Chromatographic Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the foundational component of our separation. The long alkyl chains of the C18 ligand provide a non-polar environment. Our analyte, with its ethyl and phenyl groups, exhibits sufficient hydrophobicity to interact with and be retained by this stationary phase. This interaction is the primary mechanism of separation.
-
Mobile Phase Composition: The mobile phase must be finely tuned to control the analyte's elution. We employ a gradient or isocratic mixture of acetonitrile and water. Acetonitrile is the "strong" organic solvent that decreases the analyte's retention, while water is the "weak" aqueous component. The key to sharp, symmetrical peaks lies in the addition of a small percentage (typically 0.1%) of an acid, such as trifluoroacetic acid (TFA).[5] The acidic pH serves two critical functions: it protonates any free silanol groups on the silica-based column packing, preventing undesirable peak tailing, and it ensures the phenolic hydroxyl group of our analyte remains protonated, leading to consistent retention behavior.
-
Detection: The presence of aromatic rings (phenol and pyrazole) in the analyte's structure results in strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) detector is the ideal choice. It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) but also captures the entire UV spectrum. This spectral data is invaluable for assessing peak purity and confirming that the peak of interest does not co-elute with impurities.
A Validated RP-HPLC Method: Detailed Experimental Protocol
This section details a complete, step-by-step protocol for the method validation, adhering to the ICH Q2(R2) and USP <1225> guidelines.[1][3][6][7][8][9] Validation is the documented evidence that an analytical procedure is fit for its intended purpose.[10]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade), Water (HPLC or Milli-Q grade), this compound reference standard (purity ≥ 99.5%).
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined from λmax of the analyte (e.g., ~254 nm) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the validated linearity range. Filter through a 0.45 µm syringe filter before injection.
The Validation Workflow: A Self-Validating System
The validation process is a holistic exercise where each parameter demonstrates the method's suitability.[11]
Caption: Workflow for HPLC Method Validation.
-
Specificity (Selectivity):
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13]
-
Protocol:
-
Inject a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Conduct forced degradation studies: Expose the analyte solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak. Use the PDA detector to check for peak purity.
-
-
-
Linearity and Range:
-
Purpose: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).[5]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform linear regression analysis. The acceptance criterion is typically a correlation coefficient (r²) ≥ 0.999.
-
-
-
Accuracy:
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
-
Precision:
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. Confirm the LOQ concentration with replicate injections to ensure adequate precision (%RSD).
-
-
-
Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
-
-
Summary of Validation Data and Acceptance Criteria
The following table summarizes typical acceptance criteria for a Category I assay (quantitation of a major component) as per regulatory guidelines.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10% |
| Robustness | System suitability parameters remain within limits |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, it is instructive to compare it with other analytical techniques to understand its advantages for this specific application.[14][15][16]
Caption: Comparison of Analytical Techniques.
| Technique | Principle | Applicability for this compound | Key Advantages | Key Limitations |
| RP-HPLC with UV/PDA | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Excellent. The ideal method for quantification in bulk material and finished products. | High specificity, precision, accuracy; stability-indicating capability.[17][18] | Moderate instrument cost; requires solvent consumption. |
| UV-Vis Spectrophotometry | Measures absorbance of light by the analyte in solution. | Limited. Suitable only for a pure, dissolved standard. | Simple, rapid, low cost.[19] | Lacks specificity; cannot distinguish analyte from impurities or other absorbing compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Poor. Analyte is not sufficiently volatile; would require chemical derivatization, adding complexity and error. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Excellent, but often unnecessary. Used for impurity identification or trace-level quantification. | Unmatched specificity and sensitivity; provides molecular weight information. | High cost, complex operation and maintenance; not typically required for routine assay. |
Conclusion
The Reversed-Phase High-Performance Liquid Chromatography method detailed in this guide provides a robust, reliable, and scientifically sound approach for the quantification of this compound. By systematically validating the procedure against internationally harmonized criteria for specificity, linearity, accuracy, precision, and robustness, we establish a method that is unequivocally "fit for purpose."[8] While alternative techniques exist, the validated HPLC method offers the optimal balance of performance, cost, and accessibility for the routine quality control and characterization required in a regulated drug development environment. The rigorous application of these validation principles ensures data integrity and ultimately contributes to the delivery of safe and effective medicines.
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USP <1225> Method Validation. BA Sciences. [Link]
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Techniques for Analysis of Plant Phenolic Compounds. M. Naczk, F. Shahidi. National Institutes of Health (NIH).[Link]
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Validation of Compendial Methods - General Chapters. U.S. Pharmacopeia.[Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.[Link]
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Techniques for Analysis of Plant Phenolic Compounds. Semantic Scholar.[Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.[Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[Link]
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SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.[Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.[Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.[Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.[Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).[Link]
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Validation of Analytical Procedures Q2(R2). U.S. Food and Drug Administration (FDA).[Link]
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Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.[Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications.[Link]
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Steps for HPLC Method Validation. Pharmaguideline.[Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
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Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.[Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]
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Recent progress in chemosensors based on pyrazole derivatives. Royal Society of Chemistry.[Link]
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Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate.[Link]
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A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate.[Link]
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HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design.[Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.[Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazolylphenols
For fellow researchers and professionals in the dynamic field of drug discovery, the pyrazole scaffold represents a cornerstone of medicinal chemistry.[1] Its inherent versatility and synthetic accessibility have made it a privileged structure in the development of targeted therapies.[2] This guide provides an in-depth comparative analysis of pyrazolylphenols, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and endocrinology. We will dissect the nuanced structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and protocols to empower your own research endeavors.
The Pyrazolylphenol Core: A Scaffold of Opportunity
The pyrazolylphenol moiety consists of a five-membered pyrazole ring linked to a phenolic group. This fundamental architecture allows for extensive chemical modification at several key positions, each influencing the compound's pharmacokinetic and pharmacodynamic properties. Understanding the causal relationships behind these modifications is paramount to designing potent and selective agents.
Herein, we will explore the SAR of pyrazolylphenols, primarily focusing on two well-documented areas of their biological activity: anticancer properties and estrogen receptor (ER) modulation.
I. Anticancer Activity of Pyrazolylphenols: A Tale of Targeted Inhibition
Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential against a variety of cancer cell lines.[3] The SAR studies reveal that specific substitutions on both the pyrazole and phenol rings are critical for enhancing cytotoxic efficacy and selectivity.
Key Structural Modifications and Their Impact on Anticancer Potency
The general scaffold of a pyrazolylphenol with anticancer activity can be visualized as follows, with key positions for modification highlighted:
A generalized pyrazolylphenol scaffold highlighting key positions for SAR studies in anticancer drug design.
1. Substitutions on the Pyrazole Ring (Positions 1, 3, and 4):
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring significantly influences the molecule's interaction with the target protein. Large, aromatic groups at this position are often favored. For instance, in a series of pyrazole-indole hybrids, compounds with a phenyl or substituted phenyl group at N1 displayed potent anticancer activity.[4]
-
C3-Substitution: The C3 position is crucial for establishing key interactions within the binding pocket of target enzymes. Often, an amino or substituted amino group at this position can act as a hydrogen bond donor, enhancing binding affinity.[2]
-
C4-Substitution: Modifications at the C4 position can modulate the electronic properties and overall conformation of the molecule. Electron-withdrawing groups, such as a carboxamide, have been shown to be beneficial for anticancer activity.[4]
2. Substitutions on the Phenolic Ring:
-
Hydroxyl Group Position: The position of the hydroxyl group on the phenyl ring is critical for activity. A para-hydroxyl group is often essential for forming a key hydrogen bond with the target protein, mimicking the interaction of endogenous ligands.
-
Other Substituents: The introduction of other substituents on the phenolic ring can fine-tune the compound's properties. For example, electron-withdrawing groups like halogens can enhance potency. In a series of pyrazolinyl-indole derivatives, a 4-chlorophenyl substituent resulted in a compound with significant growth inhibition against a panel of cancer cell lines.[5]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazolylphenol derivatives against various human cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | N-phenyl, 3-phenylamino, 4-carboxamide pyrazole linked to indole | HepG2 | 6.1 ± 1.9 | [4] |
| 7b | N-(4-methylphenyl), 3-phenylamino, 4-carboxamide pyrazole linked to indole | HepG2 | 7.9 ± 1.9 | [4] |
| HD05 | N-phenoxyethanone, 3-(4-chlorophenyl) pyrazoline linked to indole | Leukemia | Potent | [5] |
| Doxorubicin | (Standard of Care) | HepG2 | 24.7 ± 3.2 | [4] |
Insights from the Data:
The data clearly indicates that pyrazole-indole hybrids 7a and 7b exhibit significantly greater potency against the HepG2 liver cancer cell line compared to the standard chemotherapeutic agent, doxorubicin.[4] The subtle change from an N-phenyl (7a ) to an N-(4-methylphenyl) group (7b ) slightly reduces activity, highlighting the sensitivity of the SAR at this position. Compound HD05 , with a different substitution pattern, also demonstrates potent activity, underscoring the versatility of the pyrazole scaffold.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of pyrazolylphenol derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test pyrazolylphenol compounds dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Workflow for the MTT cytotoxicity assay.
II. Pyrazolylphenols as Selective Estrogen Receptor Modulators (SERMs)
The phenolic hydroxyl group is a key pharmacophoric feature for binding to the estrogen receptor (ER). Consequently, pyrazolylphenols have been investigated as selective estrogen receptor modulators (SERMs) for the treatment of hormone-dependent cancers like breast cancer.
SAR for Estrogen Receptor Binding
The binding of pyrazolylphenols to the ER is highly dependent on their ability to mimic the natural ligand, 17β-estradiol, and adopt a conformation that induces either an agonistic or antagonistic effect.
1. The Phenolic Hydroxyl: As with other nonsteroidal ER ligands, the phenolic hydroxyl group is crucial for high-affinity binding. It typically forms hydrogen bonds with key amino acid residues in the ER ligand-binding pocket, such as Glu353 and Arg394.
2. Substitutions on the Pyrazole Ring:
-
N1-Aryl Group: An aryl group at the N1 position is generally required for potent ER antagonism. This group often occupies a hydrophobic pocket and can influence the positioning of helix 12, a key determinant of the receptor's transcriptional activity.
-
C3 and C5 Substituents: The substituents at the C3 and C5 positions contribute to the overall shape and volume of the ligand, influencing its fit within the binding pocket. Bulky groups at these positions can sterically hinder the coactivator binding site, leading to an antagonistic effect.
3. The Linker: In some designs, a linker connects the pyrazolylphenol core to another functional group. The length and flexibility of this linker are critical for optimal positioning of the pharmacophoric elements.
Comparative Analysis of ER Binding Affinity
The following table presents the relative binding affinity (RBA) of nitro-substituted triaryl pyrazole derivatives for ERα and ERβ, demonstrating the impact of the nitro group's position.
| Compound ID | Nitro Group Position on Phenol Ring | RBAα (%) | RBAβ (%) | Reference |
| 5c | 2-nitro | 5.17 | 3.27 | [6] |
| PPT (Propylpyrazole triol) | No nitro group | High ERα selectivity | [6] |
Insights from the Data:
The introduction of a nitro group at the 2-position of the phenolic ring in compound 5c results in respectable binding to both ERα and ERβ.[6] This suggests that the electronic and steric properties of the nitro group can be tolerated within the binding pocket and can be exploited to modulate receptor subtype selectivity.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of pyrazolylphenol derivatives for the estrogen receptor using rat uterine cytosol.
Materials:
-
Rat uterine cytosol preparation (as a source of ER)
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test pyrazolylphenol compounds
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compounds in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add a fixed amount of rat uterine cytosol, a constant concentration of [3H]-17β-estradiol (typically 1 nM), and varying concentrations of either unlabeled 17β-estradiol or the test compound.
-
Incubation: Incubate the tubes overnight at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the unbound [3H]-17β-estradiol. Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C to pellet the charcoal.
-
Scintillation Counting: Carefully transfer the supernatant (containing the receptor-bound [3H]-17β-estradiol) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that displaces 50% of the bound radioligand). Calculate the Relative Binding Affinity (RBA) as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Workflow for the ER competitive binding assay.
III. Mechanistic Insights from Molecular Docking
Molecular docking studies provide invaluable insights into the binding modes of pyrazolylphenols within their target proteins, helping to rationalize the observed SAR. These computational models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.
For example, docking studies of tetrasubstituted pyrazole derivatives into the active site of COX-2 have revealed that the phenolic hydroxyl group forms a crucial hydrogen bond with His90 and Tyr355, while the substituents on the pyrazole ring occupy hydrophobic pockets, explaining the importance of their size and lipophilicity.[7] Similarly, docking of pyrazole-indole hybrids into the active site of CDK-2 has shown that these compounds can effectively embed within the ATP-binding pocket, elucidating their mechanism of anticancer action.[4]
Conceptual diagram of pyrazolylphenol binding in a protein active site.
Conclusion
The pyrazolylphenol scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing potency and selectivity. By understanding how specific structural modifications influence biological activity, researchers can more effectively navigate the complex landscape of drug discovery. The provided experimental protocols serve as a practical starting point for the synthesis and evaluation of new pyrazolylphenol derivatives, empowering the scientific community to further unlock the therapeutic potential of this important class of compounds.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (URL not available)
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Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. [Link]
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3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
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- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (URL not available)
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Comparative analyses of structural features and scaffold diversity for purchasable compound libraries. [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]
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Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: a combined synthesis, binding and docking study. [Link]
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Efficacy of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol: A Proposed Investigational Guide for Enzyme Inhibitor Profiling
Introduction: Unlocking the Potential of a Novel Pyrazole-Phenol Derivative
The pyrazole ring system is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of biological activities, including the inhibition of key enzymes in pathological pathways.[3][4] Similarly, phenolic moieties are well-known pharmacophores that can engage in crucial hydrogen bonding interactions within enzyme active sites. The compound 4-Ethyl-2-(1H-pyrazol-3-yl)phenol represents an intriguing, yet uncharacterized, amalgamation of these two privileged scaffolds.
Currently, there is a notable absence of publicly available data on the specific enzyme inhibitory properties of this compound. This guide, therefore, serves as a comprehensive investigational roadmap for researchers, scientists, and drug development professionals. We will outline a systematic, experimentally-driven approach to determine the efficacy of this compound, propose potential enzyme targets based on structure-activity relationships of analogous compounds, and provide detailed protocols for its evaluation and comparison against established inhibitors. Our focus will be on two major classes of enzymes where pyrazole derivatives have shown significant promise: Protein Kinases and Cyclooxygenase (COX) enzymes .[3][5][6]
Part 1: Rationale for Target Selection - Learning from Structural Analogs
The decision to prioritize protein kinases and COX enzymes as initial targets for this compound is rooted in extensive precedent within the scientific literature.
-
Protein Kinases: A vast number of pyrazole-containing molecules have been developed as potent protein kinase inhibitors.[1][7][8] These compounds often act as ATP-competitive inhibitors, where the pyrazole core mimics the adenine ring of ATP, and appended substituents form key interactions within the kinase hinge region and adjacent pockets. The phenol group of our target compound could potentially act as a crucial hydrogen bond donor or acceptor, a common feature in many successful kinase inhibitors.[9]
-
Cyclooxygenase (COX) Enzymes: The anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, famously features a pyrazole core.[6][10] The specific substitution pattern on the pyrazole ring is critical for its selectivity and potency. The phenol group in this compound could potentially interact with key residues in the COX active site, analogous to the sulfonamide group in Celecoxib.[6]
This structural rationale forms the basis of our proposed screening strategy, which aims to first identify if this compound has activity against these enzyme families and then to quantify its efficacy.
Part 2: A Step-by-Step Experimental Workflow for Efficacy Determination
To systematically evaluate the inhibitory potential of this compound, we propose the following multi-stage experimental workflow.
Caption: Proposed experimental workflow for inhibitor profiling.
Experimental Protocols
This protocol is a standard method for determining the inhibitory activity of a compound against a specific protein kinase.[11][12]
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, combine:
-
5 µL of diluted compound or DMSO (for control).
-
10 µL of kinase and substrate mixture (e.g., recombinant Akt1 kinase and a biotinylated peptide substrate in kinase buffer).
-
10 µL of ATP solution (containing [γ-³²P]ATP) to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. After drying the plate, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This protocol allows for the rapid screening of compounds for their ability to inhibit COX-2 activity.[13][14][15]
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit, BN00777). This typically involves reconstituting the COX-2 enzyme, preparing the assay buffer, probe, and arachidonic acid substrate solution.[13]
-
Compound and Control Setup: In a 96-well white opaque plate:
-
Test Inhibitor Wells: Add 10 µL of diluted this compound.
-
Enzyme Control Well: Add 10 µL of the solvent (e.g., DMSO) used for the test inhibitor.
-
Inhibitor Control Well: Add a known COX-2 inhibitor, such as Celecoxib, as a positive control.
-
-
Reaction Initiation: Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Start Reaction: Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control ] x 100
-
IC₅₀ Determination: Perform the assay with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC₅₀ value.
Part 3: Data Presentation and Comparative Analysis
The results of these experiments should be presented in a clear and concise manner to facilitate comparison.
Hypothetical Data Summary
Assuming our initial screens identify this compound (herein referred to as "Compound X") as a potent inhibitor of a specific kinase (e.g., Aurora Kinase A) and COX-2, the subsequent dose-response experiments would yield data that can be summarized as follows:
Table 1: Comparative Efficacy of Compound X against Established Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (vs. related enzymes) |
| Compound X | Aurora Kinase A | 75 | >100-fold vs. Aurora B/C |
| Alisertib (MLN8237) | Aurora Kinase A | 25 | >200-fold vs. Aurora B |
| Compound X | COX-2 | 150 | >50-fold vs. COX-1 |
| Celecoxib | COX-2 | 40 | >30-fold vs. COX-1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizing the Mechanism of Action
Enzyme kinetics studies would further elucidate the mechanism of inhibition. A Lineweaver-Burk plot, for instance, can distinguish between competitive, non-competitive, and uncompetitive inhibition.
Caption: Example Lineweaver-Burk plot for competitive inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. While no efficacy data currently exists for this specific compound, its structural motifs suggest a high probability of activity against protein kinases or COX enzymes. The proposed experimental workflow, from broad screening to detailed mechanistic studies, represents a scientifically rigorous path to defining its potency, selectivity, and mechanism of action.
Positive findings from these in vitro studies would warrant further investigation, including cell-based assays to determine cellular potency, off-target profiling to assess safety, and ultimately, in vivo studies in relevant disease models. The systematic approach outlined here will enable researchers to thoroughly evaluate the therapeutic potential of this compound and compare its efficacy to existing inhibitors in a scientifically meaningful way.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
In the landscape of modern drug discovery, the selective targeting of protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. The pyrazole scaffold is a well-established privileged structure in the design of kinase inhibitors, known for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity of a novel pyrazole-containing compound, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, hereafter referred to as "Pyrazolophenol-E."
Given the high degree of conservation in the ATP-binding site across the human kinome, achieving selectivity is a significant challenge.[4] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of a compound's selectivity profile early in the development process is paramount. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the cross-reactivity of Pyrazolophenol-E and other small molecule kinase inhibitors.
The Rationale for Cross-Reactivity Profiling
The central tenet of targeted therapy is to modulate the activity of a specific protein or pathway implicated in disease, while minimizing effects on other cellular processes. For kinase inhibitors, this translates to potent inhibition of the intended target with minimal activity against other kinases. The pyrazole ring system is a versatile scaffold that has been successfully incorporated into numerous approved and investigational kinase inhibitors, targeting a wide array of kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and components of the PI3K/AKT and MAPK/ERK signaling pathways.[1][3][5]
In this guide, we will proceed with the well-founded hypothesis that Pyrazolophenol-E is a kinase inhibitor. For the purpose of this comparative analysis, we will designate Cyclin-Dependent Kinase 9 (CDK9) as its hypothetical primary target. CDK9, in complex with its cyclin T partner, is a key regulator of transcriptional elongation and a validated target in several cancers. The objective of our cross-reactivity studies is to determine the selectivity of Pyrazolophenol-E for CDK9 against a panel of other kinases that are either structurally related or represent distinct branches of the kinome.
A broad selectivity profile, where an inhibitor interacts with multiple kinases, can be visualized using a kinome tree diagram. For instance, a promiscuous inhibitor like Dasatinib shows broad activity across the kinome, whereas a selective inhibitor like GW2580 has a much narrower target range.[6]
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity assessment employs a multi-pronged approach, combining biochemical assays that measure direct enzyme inhibition with cell-based assays that assess target engagement in a more physiological context.
Selection of the Kinase Panel
The choice of kinases for the selectivity panel is critical. It should include kinases that are structurally similar to the primary target (e.g., other CDKs), as well as representatives from other major kinase families to identify potential off-target activities across the kinome. Commercial kinase selectivity profiling services offer panels of hundreds of kinases.[6][7][8] For our purposes, we will use a focused panel.
Table 1: Hypothetical Kinase Panel for Pyrazolophenol-E Cross-Reactivity Studies
| Kinase Target | Kinase Family | Rationale for Inclusion |
| CDK9/cyclin T1 | CMGC (CDK) | Hypothesized Primary Target |
| CDK2/cyclin A | CMGC (CDK) | High structural similarity to CDK9 |
| GSK3β | CMGC | Structurally related kinase |
| MAPK1 (ERK2) | CMGC (MAPK) | Member of a key signaling pathway |
| AURKA | Aurora Kinase | Mitotic kinase, common off-target |
| JAK2 | TK (Janus Kinase) | Important in cytokine signaling |
| SRC | TK (Src Family) | Non-receptor tyrosine kinase |
| PI3Kα | Lipid Kinase | Key enzyme in the PI3K/AKT pathway |
Primary Biochemical Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[9][10][11] It is a universal method suitable for virtually any kinase and is performed in a homogeneous, high-throughput format.[9][12] The amount of light generated is proportional to the kinase activity, allowing for the determination of inhibitor potency (IC50).
Secondary Cell-Based Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells.[13][14] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[15][16] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve indicates direct binding of the compound to the target protein in its native cellular environment.[16][17]
Caption: Experimental workflow for assessing the cross-reactivity of Pyrazolophenol-E.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data from our cross-reactivity studies of Pyrazolophenol-E compared to a known selective CDK9 inhibitor (Inhibitor S) and a non-selective kinase inhibitor (Staurosporine).
Biochemical Inhibition Profile
Table 2: IC50 Values (nM) from ADP-Glo™ Kinase Assay
| Kinase Target | Pyrazolophenol-E | Inhibitor S (Selective) | Staurosporine (Non-selective) |
| CDK9/cyclin T1 | 25 | 15 | 5 |
| CDK2/cyclin A | 350 | >10,000 | 10 |
| GSK3β | 1,200 | >10,000 | 20 |
| MAPK1 (ERK2) | >10,000 | >10,000 | 50 |
| AURKA | 850 | >10,000 | 8 |
| JAK2 | 5,500 | >10,000 | 15 |
| SRC | >10,000 | >10,000 | 2 |
| PI3Kα | >10,000 | >10,000 | 75 |
Data are hypothetical and for illustrative purposes only.
These hypothetical results suggest that Pyrazolophenol-E is a potent inhibitor of CDK9. While it shows good selectivity against most kinases in the panel, it exhibits some off-target activity against CDK2/cyclin A and AURKA, albeit at significantly higher concentrations.
Cellular Target Engagement Profile
Table 3: Cellular Thermal Shift (ΔTagg in °C) in HEK293 Cells
| Protein Target | Pyrazolophenol-E (1 µM) | Inhibitor S (1 µM) |
| CDK9 | +5.2 | +6.1 |
| CDK2 | +1.8 | +0.2 |
| AURKA | +1.1 | -0.1 |
Data are hypothetical and for illustrative purposes only. A larger shift indicates greater target stabilization.
The CETSA® data would corroborate the biochemical findings, showing a significant thermal shift for CDK9, confirming target engagement in cells. The smaller shifts for CDK2 and AURKA suggest weaker or less frequent engagement at this concentration in a cellular context.
Detailed Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the steps for determining the IC50 of Pyrazolophenol-E against CDK9/cyclin T1. The same protocol can be adapted for the other kinases in the panel.
Materials:
-
Recombinant human CDK9/cyclin T1
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ATP
-
Pyrazolophenol-E
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Pyrazolophenol-E in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted Pyrazolophenol-E or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the CDK9/cyclin T1 enzyme solution (at 2.5x final concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2.5x final concentration) to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to assess the engagement of Pyrazolophenol-E with CDK9 in intact cells.
Materials:
-
HEK293 cells
-
Pyrazolophenol-E
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibodies against CDK9 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture HEK293 cells to ~80% confluency. Treat the cells with Pyrazolophenol-E (e.g., 1 µM) or DMSO for 1 hour.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-CDK9 antibody.
-
-
Data Analysis: Quantify the band intensities for CDK9 at each temperature for both the treated and vehicle control samples. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature to generate the melting curves and determine the apparent aggregation temperature (Tagg).
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of the novel pyrazole-containing compound, this compound. Based on our hypothetical data, Pyrazolophenol-E is a potent and relatively selective inhibitor of CDK9. The observed off-target activities on CDK2 and AURKA, while weaker, warrant further investigation to understand their potential physiological consequences.
The methodologies described herein, from broad biochemical profiling to cell-based target engagement, provide a robust framework for de-risking kinase inhibitor candidates.[18] Future studies should expand the kinase panel to a kinome-wide screen to uncover any unexpected off-targets and employ orthogonal methods, such as affinity chromatography followed by mass spectrometry, to identify binding partners in an unbiased manner. A comprehensive understanding of a compound's selectivity is not merely an academic exercise; it is a critical step in the journey toward developing safer and more effective targeted therapies.
Caption: Hypothetical mechanism of action for Pyrazolophenol-E.
References
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Martinez Molina, D., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(22), e3821. [Link]
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Zask, A., et al. (2012). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2348-2354. [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Tudor, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5485. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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El-Sayed, N. N. E., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 29(1), 134-153. [Link]
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Hall, C. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. protocols.io. [Link]
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Gifford Bioscience. About Ligand Binding Assays. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Grel-Ak-Klaus, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(5), 2314. [Link]
-
ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Zhang, Y., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(10), 1514-1522. [Link]
-
National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. [Link]
-
Reaction Biology. Radiometric Filter Binding Assay. [Link]
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A Spectroscopic Compass: Navigating the Structural Landscape of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol Derivatives
In the intricate world of medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents and functional materials. Among the myriad of pyrazole-containing compounds, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol and its derivatives represent a particularly promising class of molecules. Their inherent structural features, combining a hydrogen-bond-donating phenol with a versatile pyrazole ring system, make them attractive candidates for targeted drug design and the creation of sophisticated molecular probes. The strategic placement of an ethyl group at the 4-position of the phenol ring further provides a lipophilic handle, influencing the molecule's interaction with biological membranes and its solubility profile.
This technical guide offers a comprehensive spectroscopic comparison of this compound and a selection of its rationally designed derivatives. By systematically introducing substituents with varying electronic properties, we aim to elucidate the profound impact of molecular structure on the spectroscopic signatures of these compounds. This exploration is not merely an academic exercise; it provides a foundational understanding for researchers to predict and interpret the spectroscopic behavior of more complex analogues, thereby accelerating the drug discovery and materials development process. The insights gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, coupled with fluorescence studies, serve as a veritable compass, guiding the rational design of next-generation pyrazolylphenol-based molecules with tailored properties.
The Core Moiety and its Progeny: A Structural Overview
The parent compound, this compound, serves as our spectroscopic baseline. To probe the influence of electronic modifications, we will consider three hypothetical, yet representative, derivatives:
-
Derivative A: 4-Ethyl-2-(1H-pyrazol-3-yl)-6-methoxyphenol: Introduction of an electron-donating methoxy group (-OCH₃) ortho to the hydroxyl group.
-
Derivative B: 4-Ethyl-2-(1H-pyrazol-3-yl)-6-nitrophenol: Introduction of an electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group.
-
Derivative C: 4-Ethyl-2-(1-phenyl-1H-pyrazol-3-yl)phenol: Substitution on the pyrazole nitrogen with a phenyl group, altering the electronic distribution within the pyrazole ring and introducing steric bulk.
The molecular structures of the parent compound and its derivatives are depicted below.
Figure 1: Molecular structures of the parent compound and its derivatives.
Comparative Spectroscopic Analysis
The following sections delve into a detailed comparison of the expected spectroscopic properties of the parent compound and its derivatives. The analysis is grounded in fundamental spectroscopic principles and supported by data from related pyrazole and phenol compounds found in the literature.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and electronic environment of a molecule. The chemical shifts (δ) of protons (¹H) and carbon atoms (¹³C) are highly sensitive to the surrounding electron density.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Parent Compound | Derivative A (-OCH₃) | Derivative B (-NO₂) | Derivative C (N-Phenyl) | Rationale for Shift |
| Phenolic OH | ~9.5 | ~9.2 | ~10.5 | ~9.6 | The electron-donating -OCH₃ group increases electron density, shielding the proton (upfield shift). The electron-withdrawing -NO₂ group decreases electron density, deshielding the proton (downfield shift). |
| Pyrazole NH | ~12.0 | ~11.8 | ~12.5 | - | Similar to the phenolic OH, the electronic nature of the substituent on the phenol ring influences the pyrazole NH proton. The N-phenyl substitution eliminates this proton. |
| Aromatic CH (Phenol) | 6.8 - 7.5 | 6.5 - 7.2 | 7.0 - 8.0 | 6.8 - 7.8 | The -OCH₃ group shields the aromatic protons, causing an upfield shift. The -NO₂ group deshields the aromatic protons, causing a downfield shift. The N-phenyl group introduces additional aromatic signals. |
| Pyrazole CH | 6.5 - 7.0 | 6.4 - 6.9 | 6.6 - 7.1 | 6.6 - 7.9 | The electronic effects of the phenol substituents are transmitted to the pyrazole ring, causing slight shifts. The N-phenyl group will significantly influence the chemical shifts of the pyrazole protons. |
| Ethyl CH₂ | ~2.6 | ~2.6 | ~2.7 | ~2.6 | The ethyl group is relatively remote from the substitution sites and is expected to show minimal changes in its chemical shift. |
| Ethyl CH₃ | ~1.2 | ~1.2 | ~1.3 | ~1.2 | Similar to the ethyl CH₂ group, the terminal methyl group is not expected to be significantly affected. |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Parent Compound | Derivative A (-OCH₃) | Derivative B (-NO₂) | Derivative C (N-Phenyl) | Rationale for Shift |
| Phenolic C-OH | ~155 | ~153 | ~158 | ~155 | The electron-donating -OCH₃ group shields the carbon atom (upfield shift), while the electron-withdrawing -NO₂ group deshields it (downfield shift). |
| Pyrazole C=N | ~145 | ~144 | ~147 | ~148 | The electronic environment of the pyrazole ring is influenced by the substituents on the phenol ring and directly by the N-phenyl substitution. |
| Aromatic C (Phenol) | 115 - 135 | 110 - 148 | 118 - 150 | 115 - 140 | The substituents have a pronounced effect on the chemical shifts of the aromatic carbons, with the -OCH₃ group causing upfield shifts and the -NO₂ group causing downfield shifts. The N-phenyl group adds new aromatic carbon signals. |
| Pyrazole CH | ~105 | ~104 | ~107 | ~108 | The chemical shift of the pyrazole CH carbon is sensitive to the electronic changes in the molecule. |
| Ethyl CH₂ | ~28 | ~28 | ~29 | ~28 | Minimal changes are expected for the ethyl group carbons. |
| Ethyl CH₃ | ~16 | ~16 | ~17 | ~16 | Minimal changes are expected for the ethyl group carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Parent Compound | Derivative A (-OCH₃) | Derivative B (-NO₂) | Derivative C (N-Phenyl) | Rationale for Change |
| O-H stretch (Phenol) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | The broadness is due to hydrogen bonding. The position may shift slightly depending on the strength of intramolecular hydrogen bonding. |
| N-H stretch (Pyrazole) | 3200-3100 (broad) | 3200-3100 (broad) | 3200-3100 (broad) | - | The broad N-H stretch is a characteristic feature of the parent and derivatives A and B. This band is absent in the N-phenyl derivative. |
| C=N stretch (Pyrazole) | ~1590 | ~1585 | ~1595 | ~1590 | The position of the C=N stretch is sensitive to the electronic environment of the pyrazole ring. |
| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 | Multiple bands are expected in this region, characteristic of the aromatic rings. |
| NO₂ stretch (asymmetric) | - | - | ~1530 | - | The strong asymmetric stretch of the nitro group is a clear diagnostic peak for Derivative B. |
| NO₂ stretch (symmetric) | - | - | ~1350 | - | The symmetric stretch of the nitro group is another key indicator for Derivative B. |
| C-O stretch (Phenol) | ~1230 | ~1240 | ~1220 | ~1230 | The position of the C-O stretch can be influenced by the electronic nature of the substituents. |
| C-O-C stretch (Ether) | - | ~1250 and ~1040 | - | - | The asymmetric and symmetric C-O-C stretches are characteristic of the methoxy group in Derivative A. |
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state. These techniques are particularly sensitive to conjugation and the presence of chromophores and auxochromes.
Expected Photophysical Properties in Ethanol
| Parameter | Parent Compound | Derivative A (-OCH₃) | Derivative B (-NO₂) | Derivative C (N-Phenyl) | Rationale for Change |
| λmax (nm) | ~280 | ~290 | ~320 | ~295 | The electron-donating -OCH₃ group (auxochrome) causes a bathochromic (red) shift. The electron-withdrawing -NO₂ group, in conjugation with the phenol, significantly extends the chromophore, leading to a larger bathochromic shift. The N-phenyl group also extends conjugation, resulting in a red shift. |
| Molar Absorptivity (ε) | Moderate | Higher | High | High | The introduction of substituents that enhance conjugation generally leads to an increase in molar absorptivity. |
| Emission λmax (nm) | ~350 | ~370 | Quenched or weak | ~380 | The emission wavelength is expected to follow a similar trend to the absorption, with red shifts observed for the derivatives. The nitro group in Derivative B is a known fluorescence quencher and is expected to significantly decrease or eliminate fluorescence. |
| Quantum Yield (ΦF) | Low to Moderate | Moderate | Very Low | Moderate to High | The quantum yield is highly dependent on the rigidity of the molecule and the presence of non-radiative decay pathways. The nitro group provides an efficient pathway for non-radiative decay. The N-phenyl group may increase rigidity and enhance the quantum yield. |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following detailed experimental protocols should be followed.
NMR Spectroscopy (¹H and ¹³C)
Figure 2: Workflow for NMR Spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Identify the chemical shifts of all signals in both the ¹H and ¹³C spectra.
-
FT-IR Spectroscopy
Figure 3: Workflow for FT-IR Spectroscopy.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
-
UV-Vis and Fluorescence Spectroscopy
Figure 4: Workflow for UV-Vis and Fluorescence Spectroscopy.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0 for UV-Vis measurements. For fluorescence, a more dilute solution is typically used.
-
-
UV-Vis Data Acquisition:
-
Use a quartz cuvette.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Data Acquisition:
-
Excite the sample at its λmax.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield (ΦF), measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield under identical experimental conditions.
-
Conclusion
The spectroscopic comparison of this compound and its derivatives reveals a strong correlation between chemical structure and spectroscopic properties. The introduction of electron-donating or electron-withdrawing groups on the phenol ring, or substitution on the pyrazole nitrogen, leads to predictable and interpretable shifts in NMR, IR, UV-Vis, and fluorescence spectra. This guide provides a foundational framework for researchers to understand and predict the spectroscopic behavior of this important class of molecules. By leveraging the principles and protocols outlined herein, scientists can accelerate the design and characterization of novel this compound derivatives with tailored properties for a wide range of applications in drug discovery and materials science.
References
-
PubChem. 2-[3-ethyl-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol. [Link]
- Vasilevsky, S. F., Tretyakov, E. V., & Elguero, J. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. HETEROCYCLES, 60(4), 879.
-
National Institute of Standards and Technology. Phenol, 4-ethyl-. [Link]
-
Physical Chemistry Research. (2020). Regular Article. [Link]
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. [Link]
A Senior Application Scientist's Guide to Benchmarking Peptide Synthesis Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity peptides is a cornerstone of progress. The choice of synthesis methodology profoundly impacts not only the speed and cost-effectiveness of research but also the scalability and viability of therapeutic candidates. This guide provides an in-depth comparison of prevalent peptide synthesis methods, offering objective analysis and supporting experimental data to inform your strategic decisions. As Senior Application Scientists, we understand that true efficiency lies not just in speed, but in the successful and reproducible synthesis of your target peptide.
The Landscape of Peptide Synthesis: A Strategic Overview
The chemical synthesis of peptides has been revolutionized since its inception, moving from laborious solution-phase techniques to highly automated solid-phase methods.[1][2][3] Today, the primary methodologies employed are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), each with distinct advantages and limitations.[4] Recent advancements, such as Microwave-Assisted Peptide Synthesis (MAPS), offer further avenues for optimization, particularly for challenging sequences.[5][6][7]
-
Solid-Phase Peptide Synthesis (SPPS): Introduced by Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[8] This approach simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing steps, making it highly amenable to automation.[1][3]
-
Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase synthesis, this classical method involves carrying out all reactions in a solution.[4] While often more time-consuming due to the need for purification after each step, LPPS can be advantageous for very short peptides or for large-scale industrial production where intermediate purification can enhance the final purity and yield.[1][3][4]
-
Microwave-Assisted Peptide Synthesis (MAPS): A modification of SPPS, MAPS utilizes microwave energy to accelerate the coupling and deprotection reactions.[5][9] This can dramatically reduce synthesis times and improve the purity of the crude product, especially for "difficult" sequences prone to aggregation.[5][6][7]
Key Performance Indicators for Benchmarking Synthesis Efficiency
To objectively compare different synthesis methods, it is crucial to define and measure a set of key performance indicators (KPIs).
-
Crude Purity: This is the percentage of the target peptide in the unpurified product after cleavage from the resin. It is a direct reflection of the efficiency of the coupling and deprotection steps. Higher crude purity simplifies downstream purification, saving time and resources.[10]
-
Overall Yield: This is the final amount of purified peptide obtained relative to the theoretical maximum based on the initial resin loading. It is a measure of the cumulative efficiency of all steps, from synthesis to cleavage and purification.
-
Cycle Time: This refers to the time required to complete one round of amino acid addition (deprotection and coupling). Shorter cycle times, often achieved with MAPS, lead to faster overall synthesis.[5][7]
-
Solvent and Reagent Consumption: The volume and type of solvents and reagents used have significant cost and environmental implications. "Green chemistry" approaches aim to minimize the use of hazardous solvents like N,N-dimethylformamide (DMF).[11][12]
-
Cost-Effectiveness: This is a holistic measure that takes into account all of the above factors, as well as the cost of instrumentation and labor.[13]
Comparative Analysis of Synthesis Methodologies
The choice between SPPS and LPPS, and whether to incorporate microwave assistance, depends on the specific requirements of the peptide and the goals of the project.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Microwave-Assisted Peptide Synthesis (MAPS) |
| Typical Crude Purity | 70-95% | 40-80% | Often higher than conventional SPPS, especially for difficult sequences. |
| Typical Yield | High for short to medium peptides (<50 amino acids). | Can be higher for very short or very long/complex peptides where intermediate purification is beneficial. | Generally improves yield compared to conventional SPPS.[14] |
| Synthesis Time | Faster due to automation and simplified purification. | Slower due to multi-step purification and manual interventions. | Significantly faster cycle times.[5][7] |
| Solvent Consumption | High, due to extensive washing steps. | Generally lower, but requires solvents for purification. | Can reduce solvent usage compared to conventional SPPS.[5] |
| Automation | Highly amenable to automation.[1][3] | Less compatible with automation.[4] | Fully automated systems are common. |
| Scalability | Well-suited for milligram to gram scale.[3] | Can be more cost-effective for large-scale industrial production of short peptides.[13] | Scalable with appropriate instrumentation. |
| Key Advantages | Speed, ease of automation, simplified purification.[3] | Allows for purification of intermediates, potentially more cost-effective for large-scale production of simple peptides.[4] | Drastically reduced synthesis time, improved purity and yield for difficult sequences.[5][7][9] |
| Key Disadvantages | Potential for aggregation on the resin, higher cost of resins and reagents. | Labor-intensive, time-consuming due to intermediate purification. | Requires specialized microwave peptide synthesizers.[9] |
Causality Behind Performance Differences:
The higher crude purity often observed in SPPS is a direct result of driving the coupling reactions to completion by using an excess of activated amino acids, which can be easily washed away.[1] However, for long or hydrophobic sequences, the growing peptide chain can aggregate on the solid support, leading to incomplete reactions and the formation of deletion or truncated sequences.[15][16] This is where LPPS can offer an advantage, as the peptide is in solution and intermediate purification can remove these by-products.[1][4] MAPS addresses the issue of aggregation in SPPS by using microwave energy to provide rapid and uniform heating, which disrupts the hydrogen bonds that cause aggregation and accelerates the reaction kinetics.[5][9]
Experimental Protocols for Benchmarking
To conduct a head-to-head comparison of synthesis methods, a well-defined experimental plan is essential. Below are detailed protocols for the synthesis of a model peptide using SPPS with Fmoc chemistry and its subsequent purification and analysis.
This protocol outlines the manual synthesis on a common resin such as Wang or Rink Amide resin.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Wang or Rink Amide resin
-
Coupling reagent (e.g., HBTU, HCTU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[8][17]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes, then drain and repeat for another 5-10 minutes.[8][17]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Side-Chain Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[18]
Caption: Workflow for peptide purification by RP-HPLC.
Materials:
-
Crude peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A, or a solvent in which it is fully soluble (e.g., aqueous acetic acid).
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Run a linear gradient of increasing Mobile Phase B to elute the peptide and impurities. A typical gradient might be 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions as the peaks elute, monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Analysis: Analyze the collected fractions using an analytical UPLC-MS system to determine which fractions contain the pure target peptide.[19]
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) to obtain the final product as a white powder.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the gold standard for determining the purity and confirming the identity of the final peptide product.[10][20][21]
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
UPLC-MS Analysis: Inject a small volume of the peptide solution onto a UPLC system equipped with an analytical C18 column and a mass spectrometer.
-
Purity Determination: The purity is calculated from the resulting chromatogram by dividing the peak area of the target peptide by the total area of all peaks, expressed as a percentage.[20]
-
Identity Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peptide, confirming its molecular weight and, therefore, its identity.[21]
-
Yield Calculation: The overall yield is calculated by dividing the final mass of the pure, lyophilized peptide by the theoretical maximum mass based on the initial resin loading, expressed as a percentage.
Navigating "Difficult Peptides" and the Rise of Green Chemistry
The synthesis of "difficult peptides," which are often long, hydrophobic, or prone to aggregation, presents significant challenges.[15][16][22] In these cases, standard SPPS protocols may result in low yields and purity. Strategies to overcome these challenges include:
-
Microwave-Assisted Synthesis: As previously discussed, MAPS can significantly improve the synthesis of difficult sequences.[5][6][7]
-
Pseudoproline Dipeptides: The incorporation of these dipeptides can disrupt the secondary structures that lead to aggregation.
-
Alternative Solvents and Reagents: The use of "green" solvents such as Cyrene™, γ-Valerolactone (GVL), or N-formylmorpholine/anisole mixtures is a growing trend, driven by both safety and environmental concerns.[11][12][23][24] These solvents can, in some cases, also improve synthesis efficiency.
Conclusion: A Data-Driven Approach to Synthesis Strategy
The optimal peptide synthesis strategy is not a one-size-fits-all solution. A thorough understanding of the strengths and weaknesses of each method, coupled with a data-driven benchmarking approach, is essential for making informed decisions. For routine, short to medium-length peptides, automated SPPS offers a balance of speed and efficiency.[3] For particularly challenging sequences, MAPS is a powerful tool for improving outcomes.[5][7] LPPS remains a valuable option for very short peptides and for large-scale industrial manufacturing where its potential for higher purity of intermediates can be advantageous.[4] By carefully considering the key performance indicators of purity, yield, cycle time, and cost, researchers can select the most appropriate method to achieve their synthesis goals efficiently and effectively.
References
-
Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis. Green Chemistry (RSC Publishing). [Link]
-
Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering. [Link]
-
Green Solvents in SPPS: Sustainable Peptide Synthesis. LinkedIn. [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Academia.edu. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Anaspec. [Link]
-
Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]
-
The Road to the Synthesis of “Difficult Peptides” (2016). SciSpace. [Link]
-
Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing). [Link]
-
Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis, Inc.. [Link]
-
HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com. [Link]
-
Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass. [Link]
-
Comparative study of conventional and microwave assisted synthesis. CEM Corporation. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
The road to the synthesis of "difficult peptides". Semantic Scholar. [Link]
-
Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
Comparative study of conventional and microwave assisted synthesis. ResearchGate. [Link]
-
UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters. [Link]
-
Analytical Development & Validation. AmbioPharm. [Link]
-
Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. YouTube. [Link]
-
Peptide Quality: Importance of Third-Party Validation. Verified Peptides. [Link]
-
Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. GenScript. [Link]
Sources
- 1. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
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- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
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- 10. almacgroup.com [almacgroup.com]
- 11. pengtingpeptide.com [pengtingpeptide.com]
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- 15. The Road to the Synthesis of “Difficult Peptides” (2016) | Marta Paradís-Bas | 15 Citations [scispace.com]
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- 17. chem.uci.edu [chem.uci.edu]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
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- 21. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
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- 24. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of Pyrazole-Based Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The journey from a promising compound in a test tube to a life-saving therapeutic is a long and arduous one, fraught with challenges. A critical step in this process is understanding the correlation, and often the disparity, between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the in vivo versus in vitro efficacy of pyrazole-based compounds, offering insights into experimental design, data interpretation, and the underlying biological principles that govern their activity.
The Foundational Assessment: In Vitro Efficacy
In vitro studies are the initial proving ground for any new chemical entity. They are designed to assess a compound's activity against a specific molecular target or cellular process in a highly controlled environment. For pyrazole-based compounds, these assays are crucial for determining initial potency, selectivity, and mechanism of action.
Key In Vitro Assays for Pyrazole-Based Compounds
1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental for anticancer drug discovery. They measure the ability of a compound to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.
2. Enzyme Inhibition Assays: For pyrazole-based compounds that target specific enzymes, such as cyclooxygenase-2 (COX-2) or cyclin-dependent kinases (CDKs), these assays directly measure the compound's ability to inhibit enzyme activity. The IC50 values from these cell-free assays provide a direct measure of the compound's potency against its molecular target.
3. Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. In the context of pyrazole-based kinase inhibitors, Western blotting can be used to assess the phosphorylation status of downstream target proteins, providing evidence of target engagement and pathway modulation within the cell.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a pyrazole-based compound on a cancer cell line.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole-based test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The Crucial Transition: In Vivo Efficacy
While in vitro assays provide essential initial data, they cannot replicate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are necessary to evaluate a compound's true therapeutic potential, taking into account factors like absorption, distribution, metabolism, excretion (ADME), and toxicity.
Key In Vivo Models for Pyrazole-Based Compounds
1. Xenograft Models for Anticancer Efficacy: In these models, human cancer cells are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound. This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system.
2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity: This is a classic model for evaluating acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing swelling. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo antitumor activity of a pyrazole-based compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
Pyrazole-based test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the human cancer cells to a sufficient number. On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), often mixed with Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the pyrazole-based compound and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to confirm target inhibition).
The Inevitable Discrepancy: Bridging the In Vitro - In Vivo Gap
A common challenge in drug development is the frequent disconnect between promising in vitro data and disappointing in vivo results. Understanding the reasons for this discrepancy is crucial for optimizing lead compounds and making informed decisions about their clinical development.
Key Factors Contributing to In Vitro vs. In Vivo Discrepancies:
-
Pharmacokinetics (PK) and Bioavailability: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.[3] The physicochemical properties of the pyrazole core can influence these pharmacokinetic parameters.[1]
-
The Tumor Microenvironment (TME): In vitro cell cultures lack the complex interplay of the TME, which includes stromal cells, immune cells, and the extracellular matrix. The TME can influence drug response by creating physical barriers to drug penetration, secreting growth factors that promote resistance, or inducing a hypoxic and acidic environment that alters drug activity.[4][5]
-
Off-Target Effects: In the complex biological system of an organism, a compound may interact with unintended targets, leading to unforeseen toxicity or a different pharmacological profile than observed in vitro.
-
Host Factors: The immune system of the host can play a significant role in the overall therapeutic response, an element that is absent in most in vitro assays.
Case Studies: Pyrazole-Based Drugs in Action
To illustrate the principles discussed, let's examine the in vitro and in vivo efficacy of three well-characterized pyrazole-based compounds.
Case Study 1: Celecoxib (COX-2 Inhibitor)
-
Mechanism of Action: Celecoxib is a selective inhibitor of the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[6][7]
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.
-
Comparative Efficacy Data:
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay/Model | COX-2 Enzyme Inhibition Assay | Carrageenan-Induced Paw Edema in Rats |
| Metric | IC50 | % Inhibition of Edema |
| Result | 40 nM[8] | Dose-dependent reduction in edema |
-
Analysis: Celecoxib demonstrates potent and selective inhibition of the COX-2 enzyme in vitro.[8] This potent enzymatic inhibition translates to significant anti-inflammatory effects in vivo, as demonstrated by the reduction of paw edema in a dose-dependent manner. The good correlation between its in vitro potency and in vivo efficacy, along with favorable pharmacokinetic properties, contributed to its successful clinical development.[6][7]
Case Study 2: Ruxolitinib (JAK1/JAK2 Inhibitor)
-
Mechanism of Action: Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs).[9][10]
Caption: The JAK/STAT signaling pathway and its inhibition by Ruxolitinib.
-
Comparative Efficacy Data:
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay/Model | JAK1/JAK2 Kinase Assay | Mouse Model of JAK2V617F-positive MPN |
| Metric | IC50 | Reduction in splenomegaly, prolonged survival |
| Result | JAK1: 3.3 nM, JAK2: 2.8 nM[9] | Marked reduction in splenomegaly and prolonged survival[10] |
-
Analysis: Ruxolitinib exhibits potent, low nanomolar inhibition of its target kinases in vitro.[9] This translates to significant therapeutic effects in a mouse model of MPN, including a reduction in the characteristic splenomegaly and improved survival.[10] The strong correlation between its in vitro potency and in vivo efficacy underscores the critical role of the JAK/STAT pathway in the pathophysiology of MPNs and the effectiveness of targeting this pathway.
Case Study 3: AT7519 (Multi-CDK Inhibitor)
-
Mechanism of Action: AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11][12]
Caption: Simplified CDK regulation of the G1/S cell cycle transition and inhibition by AT7519.
-
Comparative Efficacy Data:
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay/Model | CDK2 Kinase Assay / Cancer Cell Proliferation | Human Ovarian Carcinoma Xenograft in Mice |
| Metric | IC50 | Tumor Growth Inhibition |
| Result | CDK2 IC50: 47 nM; Antiproliferative IC50 (MCF-7): 40 nM[11][12] | 86% tumor growth inhibition at 7.5 mg/kg[13] |
-
Analysis: AT7519 demonstrates potent inhibition of its target CDKs and antiproliferative activity against cancer cell lines in the nanomolar range in vitro.[11][12] This potent in vitro activity translates to significant tumor growth inhibition in a xenograft model of human ovarian cancer.[13] The successful translation from in vitro to in vivo efficacy highlights the potential of targeting the cell cycle machinery in cancer therapy.
Conclusion: A Holistic Approach to Drug Discovery
The development of novel pyrazole-based therapeutics requires a comprehensive evaluation of both their in vitro and in vivo efficacy. While in vitro assays provide a crucial first look at a compound's potential, they are only one piece of the puzzle. A thorough understanding of a compound's pharmacokinetic properties and its interaction with the complex tumor microenvironment is essential for predicting its clinical success. By carefully designing and interpreting both in vitro and in vivo experiments, and by embracing a holistic approach that considers the multifaceted nature of disease biology, researchers can more effectively bridge the gap between the laboratory bench and the patient's bedside, ultimately leading to the development of safer and more effective pyrazole-based medicines.
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). National Institutes of Health. Retrieved from [Link]
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Novel CDK-2 receptor inhibitor shows preliminary antitumor effects in mice. (2008, August 1). BioWorld. Retrieved from [Link]
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Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. (n.d.). PMC. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
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Efficacy of Ruxolitinib for Myelofibrosis. (n.d.). PMC. Retrieved from [Link]
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Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma. (2024, February 5). PMC. Retrieved from [Link]
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Live Imaging of Drug Responses in the Tumor Microenvironment in Mouse Models of Breast Cancer. (2013, March 24). National Institutes of Health. Retrieved from [Link]
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The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity. (2023, May 17). National Institutes of Health. Retrieved from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
-
AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effect of cell microenvironment on the drug sensitivity of hepatocellular cancer cells. (2021, March 30). BMC Cancer. Retrieved from [Link]
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Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Gastrointestinal and Cutaneous Pathogenesis in MHC-Mismatched Preclinical Models of Acute and Chronic Graft-Versus-Host Disease. (2019, November 13). ASH Publications. Retrieved from [Link]
-
Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The pathway of drug administration to the tumor response is affected by... (n.d.). ResearchGate. Retrieved from [Link]
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Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. (2021, April). The Journal of the American Osteopathic Association. Retrieved from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). National Institutes of Health. Retrieved from [Link]
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Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (n.d.). PubMed Central. Retrieved from [Link]
-
Factors underlying sensitivity of cancers to small-molecule kinase inhibitors. (2025, August 6). PDF. Retrieved from [Link]
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Tumor microenvironment responsive drug delivery systems. (n.d.). National Institutes of Health. Retrieved from [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022, January 11). National Institutes of Health. Retrieved from [Link]
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NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024, September 25). RSC Medicinal Chemistry. Retrieved from [Link]
-
Celecoxib Pfizer 100 mg capsules, hard - Summary of Product Characteristics. (2017, October 12). medicines.org.uk. Retrieved from [https://www.medicines.org.uk/emc/product/9 Celecoxib/smpc]([Link] Celecoxib/smpc)
-
Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (n.d.). OUCI. Retrieved from [Link]
-
IC50 (µM) values of in vitro and in vivo p53 ubiquitination of the newly synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]
-
Ruxolitinib, a Janus Kinase (JAK)-1 and -2 Inhibitor Modulates Microrna (miR) Levels in Patients with Myelofibrosis (MF). (2011, November 18). ASH Publications. Retrieved from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect... (n.d.). ResearchGate. Retrieved from [Link]
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Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (n.d.). ResearchGate. Retrieved from [Link]
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Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (2025, August 6). Request PDF. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT. (n.d.). National Institutes of Health. Retrieved from [Link]
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CELEBREX ® (celecoxib) capsules, for oral use. (n.d.). FDA. Retrieved from [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023, August 17). ACS Omega. Retrieved from [Link]
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Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors. (2022, November 17). Blue Ridge Institute for Medical Research. Retrieved from [Link]
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Molecules | An Open Access Journal from MDPI. (n.d.). MDPI. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
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Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling. (2025, May 24). PubMed Central. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
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Celecoxib, a COX-2--specific inhibitor: the clinical data. (n.d.). PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling of novel chemical entities, such as 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, demands a rigorous approach that extends from initial experimentation to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment to your safety and environmental stewardship is paramount.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound is a heterocyclic compound that combines the structural features of both phenol and pyrazole. This unique structure informs its potential toxicity and the necessary precautions for its handling and disposal.
-
The Phenolic Moiety: The phenol group is a well-known structural alert for toxicity. Phenols are generally toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] They are readily absorbed through the skin and can lead to systemic effects.[3][4] Therefore, any waste containing this compound must be considered hazardous.
-
The Pyrazole Moiety: Pyrazole and its derivatives are biologically active and are common scaffolds in pharmaceutical development. While specific toxicity data for this exact molecule is limited, related pyrazole compounds are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5]
-
Regulatory Classification: The primary supplier of this compound (CAS 288401-59-2) classifies it as "Harmful if swallowed" (Acute Toxicity 4, Oral) and assigns it to Storage Class 11 (Combustible Solids) with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water.[6] This classification explicitly prohibits disposal down the drain.[2][7][8]
Table 1: Hazard Summary
| Hazard Attribute | Classification | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statement | H302: Harmful if swallowed | [6] |
| Analogue Hazards | Phenols: Corrosive, Toxic; Pyrazoles: Irritant | [1][2][5] |
| Environmental Hazard | WGK 3: Highly hazardous to water | [6] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to establish a safe working environment. The causality is clear: minimizing exposure is the most effective way to prevent harm.
-
Engineering Controls: All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood.[8][9] This is the primary line of defense to prevent the inhalation of any dusts or aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5][10]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A fully buttoned lab coat is mandatory.[9] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Wear closed-toe shoes.[9]
-
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. Each step is designed to create a closed-loop system that prevents accidental release.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams.[11] Waste containing this compound should be collected in a dedicated hazardous waste container, separate from other chemical wastes like halogenated solvents or strong acids.
Step 2: Waste Collection
The physical state of the waste dictates its collection method.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing the compound must be collected in a shatter-proof, chemically compatible container (e.g., a high-density polyethylene bottle).[12]
-
Crucially, the first rinse of any glassware that contained the compound must also be collected as hazardous waste.[11] Subsequent rinses can typically be disposed of normally, but institutional policies may vary.
-
Step 3: Waste Container Labeling
Proper labeling is a critical compliance and safety step. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must include, at a minimum:
-
The words "Hazardous Waste".[13]
-
The full, unabbreviated chemical name: "this compound".[11]
-
The approximate concentration and quantity.
-
Associated hazards (e.g., "Toxic," "Irritant").
-
The date the container was first used for waste accumulation.[11]
Step 4: Temporary On-Site Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] This area must be:
-
Under the control of laboratory personnel.
-
Clearly marked with a sign.
-
Equipped with secondary containment (such as a plastic bin) to contain any potential leaks.[13]
-
Away from drains, heat sources, and incompatible chemicals.[13]
Step 5: Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the sink.[7][8] The only acceptable method for final disposal is through your institution's hazardous waste program.
-
Contact your EHS office to schedule a waste pickup.[8]
-
The compound will be transported to a licensed chemical disposal facility, where it will almost certainly be destroyed via high-temperature incineration.[7][12] This method is the industry standard for organic compounds as it ensures complete destruction, preventing environmental contamination.[7]
Emergency Spill Management
In the event of a small-scale spill, a swift and correct response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain: Prevent the spill from spreading. For liquid spills, use an absorbent barrier like sand or vermiculite.[1]
-
Absorb and Collect: Carefully cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth, or vermiculite).[7][12] Once absorbed, gently sweep the material into your designated solid hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube.
- How can I dispose phenol?
- Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Labor
- Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center.
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 4-Ethyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol. Sigma-Aldrich.
- Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
- Safety Data Sheet - 4-Ethylphenol. Thermo Fisher Scientific.
- This compound. Sigma-Aldrich.
- Material Safety Data Sheet - 4-Ethylphenol, 97%. Cole-Parmer.
- Safety Data Sheet - Ethyl pyrazole-4-carboxyl
- Safety Data Sheet - Ethyl 2-(1H-pyrazol-4-yl)
- Safety D
- Safety Data Sheet - 1H-Pyrazole. Thermo Fisher Scientific.
- Safety Data Sheet - Ethyl 4-pyrazolecarboxyl
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Hazardous Waste Disposal Guide. Northwestern University.
- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide.
- Toxicological Profile for Phenol.
- Phenol: toxicological overview. GOV.UK.
- Toxicological Review of Phenol (CAS No. 108-95-2). U.S. Environmental Protection Agency (EPA).
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Personal protective equipment for handling 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Comprehensive Safety and Handling Guide: 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
For our valued partners in research and drug development, this guide provides essential safety protocols and operational directives for the handling of this compound. Our commitment at the forefront of laboratory safety is to empower you with the knowledge to manage chemical reagents effectively, ensuring both the integrity of your research and the well-being of your team. The following procedures are synthesized from established safety principles for phenolic and pyrazole-based compounds, providing a robust framework for risk mitigation.
The structural nature of this compound, incorporating both a phenol and a pyrazole moiety, dictates a cautious approach. Phenols are a class of compounds known for their potential to cause severe skin burns and systemic toxicity upon absorption.[1][2] The pyrazole group, while generally less acutely hazardous, still requires careful handling.[3][4] Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to provide comprehensive protection against these known risks.
Hazard Assessment and Engineering Controls: A Proactive Stance
The primary hazards associated with this compound are presumed to be skin corrosion, eye damage, and potential toxicity if ingested or absorbed through the skin.[2][5][6] Due to these risks, all handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5][7] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Table 1: Hazard Profile and Engineering Controls
| Hazard Classification | Description | Required Engineering Control |
| Acute Toxicity (Oral) | Harmful if swallowed. | Use of a chemical fume hood to prevent aerosol inhalation. |
| Skin Corrosion/Irritation | Phenolic compounds can cause severe skin burns and may be absorbed through the skin, leading to systemic toxicity.[1][2] | All handling must be performed within a chemical fume hood. |
| Serious Eye Damage | Can cause serious and potentially permanent eye damage.[1][2] | A chemical fume hood sash provides a primary barrier. |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a full-face shield.[1][5][8] | Standard safety glasses are insufficient. A full-face shield is required when there is a risk of splashes, especially during solution preparation or transfers. |
| Hands | Double gloving: an inner pair of nitrile gloves and an outer pair of butyl rubber or neoprene gloves.[1][5] | Phenol can penetrate standard nitrile gloves with prolonged contact.[7] The outer, more resistant glove provides primary protection, while the inner nitrile glove offers secondary protection in case of a breach. Gloves should be changed immediately if contamination is suspected. |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[1][5] | This provides protection against splashes and spills to the torso and arms. |
| Feet | Closed-toe shoes that cover the entire foot.[5] | Protects against spills and dropped items. |
Step-by-Step PPE Protocol: Donning and Doffing
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat and Apron: Put on your lab coat and fasten all buttons. Secure the chemically resistant apron over the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Outer Gloves: Wear the butyl rubber or neoprene gloves over the nitrile gloves. Check for any tears or defects.
-
Face Shield and Goggles: Put on your chemical splash goggles, followed by the full-face shield.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer, more contaminated gloves first. Peel them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat and Apron: Unbutton your lab coat and remove it, folding the contaminated exterior inward. Remove the apron. Hang the lab coat in its designated storage area.
-
Inner Gloves: Remove the inner nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Diagram 1: PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE.
Operational and Disposal Plans: A Lifecycle Approach
Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.
Handling and Storage
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.
-
Weighing and Transfer: All weighing and transfers of the solid material or its solutions must be conducted in a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Spill Management
In the event of a spill, evacuate the area and alert your supervisor and safety officer immediately. For small spills within a fume hood, trained personnel wearing appropriate PPE may clean it up using an absorbent material suitable for chemical spills. All spill cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid and liquid waste contaminated with this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory until it is collected by your institution's environmental health and safety department.
-
Disposal: The final disposal must be conducted by a licensed hazardous waste disposal company.[3][4]
Diagram 2: Waste Disposal Workflow
Caption: Step-by-step process for hazardous waste disposal.
Emergency Procedures: Preparedness is Paramount
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Some sources recommend wiping the affected area with polyethylene glycol (PEG) 300 or 400, if available, before washing with water.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Your safety is integral to the success of your research. By adhering to these guidelines, you contribute to a secure and productive laboratory environment.
References
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]
-
Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (2023). FACT SHEET: Phenol. Retrieved from [Link]
-
University of North Carolina at Charlotte. (n.d.). Phenol. Retrieved from [Link]
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- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. oehs.tulane.edu [oehs.tulane.edu]
- 8. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
